molecular formula C16H17N7O2 B139408 DAMPA Methyl Ester CAS No. 23853-09-0

DAMPA Methyl Ester

Cat. No.: B139408
CAS No.: 23853-09-0
M. Wt: 339.35 g/mol
InChI Key: FBFNJDZYIIOJMK-UHFFFAOYSA-N
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Description

DAMPA Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.35 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNJDZYIIOJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299929
Record name Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70299929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23853-09-0
Record name NSC133722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-4-deoxy-N10-methylpteroic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4-amino-4-deoxy-N10-methylpteroic acid methyl ester, a key intermediate in the synthesis of folic acid analogs and other therapeutic agents. This document delves into the strategic considerations behind the synthetic design, detailed experimental protocols for the preparation of key intermediates, and the final coupling and esterification steps. The synthesis is presented with a focus on chemical principles, reaction mechanisms, and practical insights to enable successful execution in a laboratory setting.

Introduction: Strategic Importance and Synthetic Overview

4-amino-4-deoxy-N10-methylpteroic acid and its esters are crucial building blocks in medicinal chemistry, particularly in the development of antifolate drugs. These compounds are structurally related to methotrexate, a widely used chemotherapeutic agent, and serve as valuable scaffolds for the synthesis of novel enzyme inhibitors. The core structure comprises a pteridine ring system linked to a p-aminobenzoic acid moiety.

The synthetic strategy outlined in this guide is a convergent approach, involving the independent synthesis of two key intermediates: a reactive pteridine derivative and a modified p-aminobenzoic acid derivative. These intermediates are then coupled to form the pteroic acid backbone, followed by esterification to yield the final product. This approach allows for flexibility in modifying different parts of the molecule for structure-activity relationship (SAR) studies.

Synthesis of Key Intermediates

Intermediate A: 2,4-diamino-6-(bromomethyl)pteridine hydrobromide

The synthesis of the pteridine core begins with the condensation of 2,4,5,6-tetraaminopyrimidine with a three-carbon electrophile, followed by bromination of the resulting hydroxymethylpteridine.

Diagram: Synthesis of Intermediate A

Synthesis_Intermediate_A TAP 2,4,5,6-Tetraaminopyrimidine HMP 2,4-Diamino-6-(hydroxymethyl)pteridine TAP->HMP Condensation DHA 1,3-Dihydroxyacetone DHA->HMP IntA 2,4-Diamino-6-(bromomethyl)pteridine HBr (Intermediate A) HMP->IntA Bromination NBS NBS, PPh3 NBS->IntA

Caption: Synthetic pathway to Intermediate A.

Experimental Protocol: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine

  • To a suspension of 2,4,5,6-tetraaminopyrimidine sulfate (1 mole) in water, add a solution of barium chloride (1 mole) in water.

  • Stir the mixture at 60°C for 1 hour, then filter to remove the barium sulfate precipitate.

  • To the filtrate, add 1,3-dihydroxyacetone (1.2 moles) and adjust the pH to 3-4 with acetic acid.

  • Heat the reaction mixture to 90-100°C for 4 hours.

  • Cool the mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with water and ethanol and dry under vacuum to yield 2,4-diamino-6-(hydroxymethyl)pteridine.

Experimental Protocol: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (Intermediate A)

  • Suspend 2,4-diamino-6-(hydroxymethyl)pteridine (1 mole) in anhydrous dimethylacetamide.

  • Cool the suspension to 0°C in an ice bath.

  • Add triphenylphosphine (1.5 moles) and N-bromosuccinimide (NBS) (1.5 moles) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The product precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold dimethylacetamide and then with diethyl ether.

  • Dry the product under vacuum to yield 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (Intermediate A).

Causality and Insights:

  • The initial condensation reaction to form the pteridine ring is a classic cyclization that is acid-catalyzed.

  • The bromination of the hydroxymethyl group using NBS and triphenylphosphine is an Appel-type reaction, which proceeds under mild conditions and provides the reactive benzylic bromide.

Intermediate B: Methyl p-(methylamino)benzoate

This intermediate is prepared by the N-methylation of methyl p-aminobenzoate.

Diagram: Synthesis of Intermediate B

Synthesis_Intermediate_B PAB p-Aminobenzoic acid MPA Methyl p-aminobenzoate PAB->MPA Esterification MeOH Methanol, H+ MeOH->MPA IntB Methyl p-(methylamino)benzoate (Intermediate B) MPA->IntB N-Methylation MeI Methyl Iodide, K2CO3 MeI->IntB

Caption: Synthetic pathway to Intermediate B.

Experimental Protocol: Synthesis of Methyl p-aminobenzoate

  • Suspend p-aminobenzoic acid (1 mole) in methanol (10 volumes).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 moles) or concentrated sulfuric acid (0.2 moles) as a catalyst.

  • Heat the mixture to reflux for 6-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield methyl p-aminobenzoate.

Experimental Protocol: Synthesis of Methyl p-(methylamino)benzoate (Intermediate B)

  • Dissolve methyl p-aminobenzoate (1 mole) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (2 moles) as a base.

  • Add methyl iodide (1.2 moles) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain methyl p-(methylamino)benzoate (Intermediate B).

Causality and Insights:

  • The esterification is a standard acid-catalyzed reaction. The use of thionyl chloride in methanol is a convenient method as it generates HCl in situ.

  • N-methylation is a nucleophilic substitution reaction. The use of a mild base like potassium carbonate is sufficient to deprotonate the amino group, facilitating its reaction with methyl iodide. Over-methylation to the tertiary amine can be a side reaction and should be monitored.

Assembly of the Pteroic Acid Backbone and Final Esterification

The final steps involve the coupling of the two key intermediates followed by the esterification of the carboxylic acid.

Diagram: Final Assembly

Final_Assembly IntA Intermediate A PteroicAcid 4-Amino-4-deoxy-N10-methylpteroic acid IntA->PteroicAcid Coupling IntB_acid p-(Methylamino)benzoic acid IntB_acid->PteroicAcid FinalProduct 4-Amino-4-deoxy-N10-methylpteroic acid methyl ester PteroicAcid->FinalProduct Esterification MeOH_final Methanol, H+ MeOH_final->FinalProduct

Caption: Final coupling and esterification steps.

Experimental Protocol: Synthesis of 4-amino-4-deoxy-N10-methylpteroic acid

Note: This step requires the hydrolysis of Intermediate B to the corresponding carboxylic acid first.

Hydrolysis of Intermediate B:

  • Dissolve methyl p-(methylamino)benzoate (Intermediate B) (1 mole) in a mixture of methanol and water.

  • Add sodium hydroxide (2 moles) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to precipitate the p-(methylamino)benzoic acid.

  • Filter, wash with water, and dry the solid.

Coupling Reaction:

  • Dissolve p-(methylamino)benzoic acid (1 mole) in dimethyl sulfoxide (DMSO).

  • Add a base such as potassium carbonate or sodium hydride to deprotonate the carboxylic acid and the secondary amine.

  • Add 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (Intermediate A) (1 mole) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into water and acidify with acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield crude 4-amino-4-deoxy-N10-methylpteroic acid.

  • Purify the product by recrystallization or preparative HPLC.

Experimental Protocol: Synthesis of 4-amino-4-deoxy-N10-methylpteroic acid methyl ester (Final Product)

  • Suspend 4-amino-4-deoxy-N10-methylpteroic acid (1 mole) in methanol (20 volumes).

  • Cool the suspension in an ice bath and add trimethylchlorosilane (TMSCl) (2.2 moles) dropwise. The TMSCl reacts with methanol to form HCl in situ, which catalyzes the esterification.

  • Stir the reaction mixture at room temperature for 24-48 hours. The suspension should gradually dissolve.

  • Monitor the reaction by TLC. Once the starting material is consumed, remove the solvent under reduced pressure.

  • The product is obtained as the hydrochloride salt. It can be neutralized with a mild base and purified by column chromatography if necessary.

Causality and Insights:

  • The coupling reaction is a nucleophilic substitution where the N-methylamino group of the benzoic acid derivative displaces the bromide on the pteridine. The use of a polar aprotic solvent like DMSO is ideal for this type of reaction.

  • The final esterification using TMSCl in methanol is a mild and efficient method for converting carboxylic acids to their methyl esters, especially for substrates with sensitive functional groups.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)
Intermediate A C₇H₇BrN₆·HBr335.99δ 4.8-5.0 (s, 2H, -CH₂Br), signals for pteridine protons
Intermediate B C₉H₁₁NO₂165.19δ 2.8-3.0 (s, 3H, N-CH₃), 3.8-3.9 (s, 3H, O-CH₃), aromatic protons
Final Product C₁₅H₁₅N₇O₂325.33δ 3.2-3.4 (s, 3H, N¹⁰-CH₃), 3.8-3.9 (s, 3H, O-CH₃), 4.8-5.0 (s, 2H, -CH₂-), aromatic and pteridine protons

Note: Specific NMR shifts will be dependent on the solvent and instrument used.

Conclusion

This guide has detailed a comprehensive and logical synthetic pathway for the preparation of 4-amino-4-deoxy-N10-methylpteroic acid methyl ester. By breaking down the synthesis into the preparation of key intermediates and their subsequent coupling and functionalization, this document provides a clear and actionable framework for researchers. The provided protocols, coupled with the rationale behind the chosen reagents and conditions, are intended to empower scientists in the fields of medicinal chemistry and drug development to successfully synthesize this valuable compound and its analogs for further investigation.

References

  • Cairnes, D. A., & Evans, W. E. (1983). A simple preparation of the methotrexate metabolites 7-hydroxymethotrexate and 4-deoxy-4-amino-N10-methylpteroic acid. Therapeutic Drug Monitoring, 5(3), 363–366.
  • Preparation method of 2,4-diamino-6-bromomethyl pteridine. CN102952137A.
  • DeGraw, J. I., & Brown, V. H. (1978). 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide. U.S.
  • Nair, M. G., Adapa, S. R., & Bridges, T. W. (1981). Folate analogs. 17. Synthesis of pteroic acid and 4-amino-4-deoxypteroic acid. The Journal of Organic Chemistry, 46(15), 3155–3157.
  • Methyl 4-aMino-3-(MethylaMino)
  • Preparation method of 2,4-diamino-6-bromomethyl pteridine. CN102952137A.
  • Synthesis and Analysis of Bacterial Folate Metabolism Intermediates and Antifolates.
  • Process for preparing methyl 4-(aminomethyl)
  • 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR. LookChem.
  • Synthesis of a Hydrophilic Naphthalimidedioxime.
  • 4-(Methylamino)benzoic acid synthesis. ChemicalBook.
  • Method for preparing N-[4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid. EP0003334A1.
  • Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid. US4211883A.
  • 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID. GSRS.
  • G. A. G., & A. K. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
  • Method for preparing n-[4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid. CA1167844A.
  • Process for esterification of amino acids and peptides. WO1998049133A1.
  • Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 47(10), 2475–2485.
  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Synthesis of Methyl Benzo
  • How to do esterification of amino acid?
  • Method for preparing amino acid esters. US5424476A.

An In-depth Technical Guide to the Physicochemical Properties of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

DAMPA methyl ester, a close analog of methotrexate, represents a molecule of significant interest in the field of medicinal chemistry and drug development. As a derivative of 2,4-diamino-N10-methylpteroic acid (DAMPA), it belongs to the class of antifolates, which are pivotal in the chemotherapy landscape. Understanding the fundamental physicochemical properties of this compound is paramount for researchers aiming to unlock its full therapeutic potential, optimize its formulation, and predict its pharmacokinetic behavior. This guide serves as a comprehensive technical resource, synthesizing available data and established scientific principles to provide a detailed overview of the core physicochemical characteristics of this compound. In the absence of extensive experimentally-derived data for this specific ester, this guide leverages predictive models and analogous compound data to offer robust insights, while also providing detailed experimental protocols for validation and further research.

Molecular Identity and Structural Elucidation

This compound, systematically named methyl 4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoate, is characterized by the molecular formula C₁₆H₁₇N₇O₂ and a molecular weight of 339.35 g/mol .[1][2] Its structure comprises a pteridine ring system, a p-aminobenzoic acid moiety, and a methyl ester group, which distinguishes it from its parent compound, DAMPA.

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 23853-09-0[2]
Molecular Formula C₁₆H₁₇N₇O₂[1]
Molecular Weight 339.35 g/mol [1]
Synonyms Methyl 4-amino-4-deoxy-10-methyl pteroate, NSC 133722[2]
Appearance Brown or Yellow Solid[2]

The structural integrity of a synthesized batch of this compound should be rigorously confirmed using a combination of spectroscopic techniques.

Recommended Analytical Characterization Workflow

Figure 1: Recommended workflow for the synthesis, purification, and structural characterization of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of predicted and limited experimental data provides the following insights.

Table 2: Summary of Physicochemical Properties of this compound

PropertyPredicted ValueExperimental Data (Analog)Methodological Approach
Melting Point ~250°C (decomposition)[2]255 °C (dec.) for DAMPA[3]Capillary melting point apparatus
Boiling Point 639.0 ± 65.0 °C[2]N/AComputational prediction
Density 1.428 ± 0.06 g/cm³[2]N/AComputational prediction
pKa 5.56 ± 0.10[2]N/AUV-Vis Spectrophotometry, Potentiometric Titration
Solubility Soluble in DMSO[2]N/AShake-flask method followed by HPLC-UV quantification
logP N/AN/AShake-flask method with octanol/water partitioning
Solubility

The solubility of this compound is a crucial parameter for its formulation and in vitro testing. It is reported to be soluble in dimethyl sulfoxide (DMSO).[2] However, for biological assays, it is often necessary to prepare aqueous solutions. The esterification of the carboxyl group in DAMPA to form this compound is expected to decrease its aqueous solubility at neutral and basic pH while potentially increasing its solubility in organic solvents.

Experimental Protocol for Solubility Determination:

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated HPLC-UV method.

Ionization Constant (pKa)

The predicted pKa of 5.56 suggests that this compound has a basic character, likely attributed to the pteridine ring system.[2] The pKa value is critical as it dictates the ionization state of the molecule at different physiological pH values, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry:

This method is suitable for compounds with a chromophore whose UV-Vis absorbance spectrum changes with pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis.

  • Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The esterification of the carboxylic acid in DAMPA would be expected to increase the logP of this compound.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4 for logD) with n-octanol.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chemical Stability

The stability of this compound under various conditions is a critical factor for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield DAMPA and methanol.

Forced Hydrolysis Study Protocol:

  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

  • Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.

Photostability

Compounds with aromatic and heteroaromatic ring systems, such as the pteridine moiety in this compound, can be susceptible to photodegradation.

Photostability Study Protocol:

  • Sample Exposure: Expose a solution of this compound (and the solid compound as a control) to a controlled light source that provides both UV and visible light, as specified in ICH guidelines. A dark control should be run in parallel.

  • Analysis: After a defined exposure period, analyze the samples using a stability-indicating HPLC method to assess the extent of degradation.

Figure 2: A representative workflow for conducting forced degradation studies on this compound.

Biological Context: Mechanism of Action as a DHFR Inhibitor

As a methotrexate analog, this compound is presumed to exert its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, antifolates disrupt DNA synthesis and cell proliferation, making them effective anticancer and immunosuppressive agents.[5]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-Carbon Metabolism DHFR->THF NADPH -> NADP+ DAMPA_ME This compound DAMPA_ME->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Figure 3: The proposed mechanism of action of this compound via the inhibition of dihydrofolate reductase (DHFR).

In Vitro Evaluation of DHFR Inhibition

The inhibitory potency of this compound against DHFR can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).

DHFR Enzyme Inhibition Assay Protocol:

  • Reagents: Prepare solutions of purified DHFR enzyme, dihydrofolic acid (DHF), NADPH, and various concentrations of this compound.

  • Assay Setup: In a 96-well plate, combine the DHFR enzyme, NADPH, and different concentrations of this compound in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process analogous to the synthesis of methotrexate.[6] A plausible synthetic route involves the coupling of a pteridine moiety with a derivative of p-aminobenzoic acid methyl ester.

Generalized Synthetic Scheme:

  • Preparation of the Pteridine Moiety: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine from appropriate precursors.

  • Esterification of p-aminobenzoic acid: Methylation of the carboxylic acid of N-methyl-p-aminobenzoic acid.

  • Coupling Reaction: Alkylation of the secondary amine of methyl 4-(methylamino)benzoate with 6-(bromomethyl)-2,4-pteridinediamine to yield this compound.

  • Purification: The crude product should be purified using chromatographic techniques, such as column chromatography or preparative HPLC, to achieve high purity.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, grounded in predictive data and established experimental methodologies. While a scarcity of direct experimental data necessitates a reliance on theoretical predictions and analogies to related compounds, the detailed protocols provided herein offer a clear roadmap for researchers to generate robust, empirical data. A thorough understanding and experimental validation of the properties outlined in this guide are essential for the rational design of future studies aimed at harnessing the therapeutic potential of this compound.

References

  • Pharmaffiliates. This compound | CAS No : 23853-09-0. [Link]

  • Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]

  • ChemSrc. 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid | CAS 19741-14-1. [Link]

  • Tian, H., & Cronstein, B. N. (2007). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU hospital for joint diseases, 65(3), 168–173. [Link]

  • Google Patents.
  • Sabry, S. M. (2003). Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction. Journal of pharmaceutical and biomedical analysis, 32(1), 133-143. [Link]

  • Espinosa, A., Nélieu, S., Lieben, P., Skarbek, C., Labruère, R., & Benoit, P. (2020). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 27(1), 107-117. [Link]

  • GPATINDIA. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAMPA methyl ester, formally known as (S)-2-Amino-3-(3,4-dimethoxyphenyl)-propionic acid methyl ester, is a derivative of L-DOPA, a critical precursor to the neurotransmitter dopamine. Its structural integrity and purity are of utmost importance in research and pharmaceutical development. This guide provides a comprehensive technical overview of the core spectroscopic techniques employed for the structural elucidation and verification of this compound. By delving into the causality behind experimental choices and promoting self-validating protocols, this document serves as an authoritative resource for scientists in the field.

PART 1: Core Spectroscopic Characterization

The unambiguous identification of this compound relies on a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a robust analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for a complete analysis of this compound.

1.1.1 ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the electronic environment of each proton, their relative numbers, and their connectivity to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial for signal resolution and to avoid obscuring key peaks.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate dispersion of the signals.

  • Data Acquisition:

    • Employ a standard single-pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds to allow for complete proton relaxation between pulses.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation: Expected ¹H NMR Signals for this compound

The following table outlines the anticipated chemical shifts, multiplicities, and integration values for the protons in this compound.

Proton AssignmentApproximate Chemical Shift (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
Aromatic Protons6.5 - 6.8Multiplet3HThese protons are situated on the electron-rich dimethoxy-substituted benzene ring.
Methine Proton (α-CH)~3.7 - 3.9Triplet or Doublet of Doublets1HThis proton is adjacent to the chiral center and is coupled to the neighboring methylene protons.
Methyl Ester Protons (-OCH₃)~3.7Singlet3HThe three equivalent protons of the methyl ester group do not have any adjacent protons to couple with.
Aromatic Methoxy Protons (-OCH₃)~3.8Two Singlets6HThe two methoxy groups on the aromatic ring are in slightly different chemical environments, leading to two distinct singlet signals.
Methylene Protons (-CH₂)~2.8 - 3.1Multiplet2HDue to the adjacent chiral center, these two protons are diastereotopic and will appear as a complex multiplet.
Amine Protons (-NH₂)VariableBroad Singlet2HThe chemical shift of these protons is highly dependent on the solvent, concentration, and temperature, and they often appear as a broad signal due to quadrupole broadening and exchange.

¹H NMR Analysis Workflow

G cluster_0 Ionization cluster_1 MS1 cluster_2 Collision Cell cluster_3 MS2 a This compound b [M+H]⁺ Ion a->b ESI c Fragmentation b->c Isolate & Collide d Fragment Ions c->d Detect

Caption: The process of ionization, selection, and fragmentation in MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1] Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Data Interpretation: Key IR Absorptions for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
N-H (Amine)3300 - 3500 (typically two bands for a primary amine)Symmetric and Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Ester)~1735-1750 [1]Stretching
C=C (Aromatic)1500 - 1600Ring Stretching
C-O (Ester and Ether)1000 - 1300Stretching

PART 2: Data Synthesis and Structural Verification

The true analytical power is realized when data from these independent spectroscopic techniques are integrated. This holistic approach provides a self-validating system for the structural confirmation of this compound.

The Logic of Integrated Spectral Analysis

G NMR NMR (¹H & ¹³C) Structure Confirmed Structure of This compound NMR->Structure Provides Connectivity & Chemical Environment MS Mass Spectrometry MS->Structure Confirms Molecular Weight & Elemental Composition IR Infrared Spectroscopy IR->Structure Identifies Functional Groups

Caption: The convergence of spectroscopic data for structural elucidation.

By combining the detailed connectivity map from NMR, the precise molecular weight from MS, and the functional group information from IR, a complete and unambiguous structural assignment of this compound can be achieved with a high degree of confidence. This multi-faceted analytical approach is fundamental to ensuring the quality and reliability of this important research compound.

References

  • PubChem. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. Available at: [Link]

  • Chemdad. (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Available at: [Link]

  • PubMed. Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. Available at: [Link]

  • PubMed. Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Available at: [Link]

  • Royal Society of Chemistry. NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Available at: [Link]

  • ResearchGate. The 1 H NMR overlapped spectra of chemical shifts of BPA, DMEDA and DMI at different DMI concentrations in benzene-d6. Available at: [Link]

  • Spectrometrics. Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. Available at: [Link]

  • PubMed. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Available at: [Link]

  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]

  • Shimadzu. C146-E403 Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Available at: [Link]

  • SciSpace. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. 13 C-nMr spectra of the precursor MDnP and the monomer MDaP. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • ResearchGate. 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Available at: [Link]

  • UCLA. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Master Organic Chemistry. IR Absorption Table. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

  • ResearchGate. Conformational models for MTPA esters with their NMR spectra and the... Available at: [Link]

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DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) as a Critical Biomarker for High-Dose Methotrexate Metabolism and Rescue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone of therapy in oncology and autoimmune disease, exhibits significant inter-patient pharmacokinetic variability, necessitating careful therapeutic drug monitoring (TDM) to balance efficacy with toxicity. In high-dose MTX (HDMTX) regimens, acute kidney injury can precipitate delayed drug clearance, leading to severe, life-threatening toxicities. The use of the rescue agent glucarpidase, a recombinant enzyme that rapidly cleaves MTX into its inactive metabolite 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), provides a critical non-renal clearance pathway. However, the presence of DAMPA introduces a significant analytical challenge, as it cross-reacts with commonly used immunoassays, leading to falsely elevated MTX concentrations. This guide provides a comprehensive technical overview of the metabolic formation of DAMPA, its role as an essential biomarker for effective MTX clearance post-glucarpidase administration, and the gold-standard analytical methodologies required for its accurate quantification. We present a validated, step-by-step LC-MS/MS protocol, offering researchers and clinicians the necessary framework to implement a self-validating system for monitoring that ensures patient safety and optimizes therapeutic outcomes.

Chapter 1: The Dual Role of Methotrexate Therapy

Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to the active tetrahydrofolate.[1] This blockade disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting the proliferation of rapidly dividing cells. This mechanism underpins its efficacy in treating various cancers, including acute lymphoblastic leukemia and osteosarcoma, typically with high-dose regimens (≥500 mg/m²).[2]

At lower doses, MTX is a first-line disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid arthritis (RA).[3][4] Its anti-inflammatory effects are believed to involve mechanisms beyond DHFR inhibition, including the promotion of adenosine release.[1]

Regardless of the indication, MTX therapy requires vigilant monitoring due to a narrow therapeutic window and the risk of severe adverse effects, including myelosuppression, mucositis, and hepatotoxicity.[5] For HDMTX protocols, TDM is mandatory to guide leucovorin (folinic acid) rescue, which replenishes intracellular folate stores in non-malignant cells to mitigate toxicity.[2][6]

Chapter 2: The Metabolic Fate of Methotrexate

The clinical pharmacokinetics of MTX are governed by its metabolism and elimination. The drug is primarily cleared unchanged by the kidneys through both glomerular filtration and active tubular secretion.[1][2] However, it also undergoes metabolic conversion into several key products.

  • 7-hydroxymethotrexate (7-OH-MTX): The primary hepatic metabolite, formed by aldehyde oxidase. 7-OH-MTX has significantly lower solubility than the parent drug, particularly in acidic urine, and can contribute to crystalluria and nephrotoxicity.[1]

  • Polyglutamates (MTX-PGs): Intracellularly, MTX is converted into polyglutamated forms. This process traps the drug within the cell, enhancing its inhibitory effect on DHFR and other enzymes.

  • 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA): In cases of severe MTX-induced renal dysfunction, the enzyme drug glucarpidase (carboxypeptidase G2) is administered as a rescue agent. Glucarpidase rapidly hydrolyzes the glutamate moiety from MTX, converting >98% of the circulating drug into DAMPA and glutamate.[7][8] This provides an immediate, alternative clearance pathway, as DAMPA is metabolized hepatically and eliminated more rapidly than MTX.[2][7]

The enzymatic conversion of MTX to DAMPA is a critical intervention that fundamentally alters the drug's metabolic profile, making the direct measurement of DAMPA essential for patient management.

Methotrexate_Metabolism MTX Methotrexate (MTX) OH_MTX 7-OH-Methotrexate (Less Soluble) MTX->OH_MTX Aldehyde Oxidase MTX_PG MTX Polyglutamates (Active Intracellular Form) MTX->MTX_PG Folylpolyglutamate Synthase Glucarpidase Glucarpidase (Carboxypeptidase G2) MTX->Glucarpidase DAMPA DAMPA (Inactive Metabolite) Glucarpidase->DAMPA Enzymatic Cleavage Glutamate Glutamate Glucarpidase->Glutamate

Caption: Metabolic pathways of Methotrexate (MTX), including rescue intervention.

Chapter 3: DAMPA as a Biomarker of MTX Clearance

Following glucarpidase administration, the direct measurement of MTX concentration via standard methods becomes unreliable. DAMPA, the resulting metabolite, is the definitive biomarker confirming the enzymatic action of glucarpidase and the successful conversion of the toxic parent drug into a non-toxic, more rapidly cleared compound.[7]

The pharmacokinetic profile of DAMPA is distinct from MTX. Studies in nonhuman primates have shown a mean terminal half-life of just 51 minutes and a clearance rate of 1.9 L/kg/h.[7][9] This rapid, non-renal elimination is crucial for patients with compromised kidney function. Monitoring DAMPA levels alongside MTX provides a complete picture of drug clearance, confirming that the rescue agent was effective and guiding subsequent leucovorin dosing.

Chapter 4: Analytical Methodologies for DAMPA Quantification

The Clinical Imperative for Specificity: Immunoassay Cross-Reactivity

A major pitfall in monitoring patients post-glucarpidase is the significant cross-reactivity of DAMPA with most commercial immunoassays used for MTX TDM.[6][8] These assays, which rely on antibody recognition, cannot distinguish between MTX and the structurally similar DAMPA. This leads to falsely and persistently high "methotrexate" readings, which can cause clinical confusion and may lead to the unnecessary and potentially harmful continuation of high-dose leucovorin rescue.[6] This analytical interference makes immunoassays unsuitable for MTX measurement after glucarpidase administration.

Gold Standard Analysis: Direct Quantification by LC-MS/MS

To overcome the challenge of cross-reactivity, a highly specific and selective analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard for this application.[10] This technique physically separates the parent drug (MTX) from its metabolites (DAMPA and 7-OH-MTX) using liquid chromatography before detecting and quantifying them based on their unique mass-to-charge ratios using mass spectrometry. This allows for the accurate, simultaneous measurement of all three analytes from a single sample, providing unambiguous results to guide clinical decisions.[10][11]

Clarification on "DAMPA Methyl Ester"

The user topic specified "this compound." However, a thorough review of the scientific literature indicates that the clinically relevant, in-vivo metabolite of MTX formed by glucarpidase is DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) .[2][7][8] Terms such as "methotrexate methyl ester" have been associated with impurities found in pharmaceutical drug products, not with in-vivo metabolic products.[12][13]

While methyl esterification is a common chemical derivatization technique used in analytical chemistry (often to increase the volatility of a compound for gas chromatography), it is not a required or standard procedure for the analysis of DAMPA. The gold-standard LC-MS/MS methods quantify DAMPA directly, without derivatization. Therefore, this guide focuses on the validated and clinically accepted analyte, DAMPA.

Chapter 5: A Validated Protocol for DAMPA Quantification by LC-MS/MS

This protocol describes a robust method for the simultaneous determination of methotrexate, 7-OH-MTX, and DAMPA in serum or plasma, adapted from established methodologies.[10]

Objective: To accurately quantify MTX, 7-OH-MTX, and DAMPA concentrations in patient serum/plasma with high specificity and precision, eliminating interference from structurally related compounds.

LCMS_Workflow start 1. Sample Collection (Serum/Plasma) prep 2. Protein Precipitation - Add 100 µL serum to tube - Add 300 µL Methanol with  Internal Standard (e.g., MTX-d3) - Vortex & Centrifuge start->prep injection 3. LC-MS/MS Injection (Inject Supernatant) prep->injection lc 4. Chromatographic Separation (C18 Reverse-Phase Column) injection->lc ms 5. Mass Spectrometry - Electrospray Ionization (ESI+) - Multiple Reaction Monitoring (MRM) lc->ms quant 6. Quantification - Compare analyte/IS peak area ratio  to calibration curve ms->quant end 7. Report Results (ng/mL or nmol/L) quant->end

Caption: High-level workflow for DAMPA quantification by LC-MS/MS.
Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of MTX, 7-OH-MTX, and DAMPA in a suitable solvent (e.g., DMSO or methanol with 0.1% formic acid).

    • Prepare a stock solution of a stable isotope-labeled internal standard (IS), such as Methotrexate-d3.

    • Serially dilute the stock solutions in drug-free serum/plasma to create a calibration curve (e.g., 8-10 non-zero calibrators) and at least three levels of QCs (low, mid, high). The analytical measurement range should cover clinically expected concentrations.[10]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of patient sample, calibrator, or QC in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standard at a fixed concentration.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start at ~5% B, ramp up to ~95% B to elute analytes, followed by a wash and re-equilibration step. Flow rate: ~0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methotrexate (MTX)455.2308.1
7-OH-MTX471.2324.1
DAMPA326.1175.1
Methotrexate-d3 (IS)458.2311.1
Note: Specific m/z transitions should be empirically optimized on the instrument used.
  • Data Analysis and Validation:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

    • Quantify the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

    • The assay should be validated for linearity, accuracy, precision (intra- and inter-day <15% CV), selectivity, and matrix effects according to regulatory guidelines.

Chapter 6: Clinical Interpretation

The accurate, simultaneous measurement of MTX and DAMPA is critical for managing patients who have received glucarpidase.

Clinical ScenarioMTX Level (LC-MS/MS)DAMPA Level (LC-MS/MS)Interpretation & Action
Effective Rescue Low (<0.1 µmol/L)HighGlucarpidase was effective. MTX has been successfully converted to DAMPA. Leucovorin dose can be adjusted based on the low, true MTX level.[2][6]
Ineffective/Partial Rescue Persistently HighLow or UndetectableGlucarpidase may not have been effective (e.g., administration issue, drug interaction). Patient remains at high risk of MTX toxicity. Continue intensive leucovorin rescue and consider other interventions.
Post-Glucarpidase Monitoring DecreasingDecreasingExpected clearance pattern. DAMPA is being eliminated, and residual MTX continues to be cleared renally (if function recovers). Continue monitoring until MTX is below the toxic threshold.[7]

Note: Thresholds for toxicity can vary by institution and time point post-infusion.

Chapter 7: Future Perspectives

While LC-MS/MS is the current gold standard, research into faster and more accessible analytical methods is ongoing. Techniques like Coated Blade Spray-Tandem Mass Spectrometry (CBS-MS/MS) and Surface-Enhanced Raman Scattering (SERS) show promise for reducing analysis time and simplifying sample preparation, potentially enabling higher throughput in clinical laboratories.[11][14] The continued development of specific, rapid, and robust analytical tools is paramount for advancing the personalized application of high-dose methotrexate therapy, ensuring that this potent agent can be used safely and effectively.

References

  • Widemann, B. C., Sung, E., Anderson, L., Salzer, W. L., Balis, F. M., Monitjo, K. S., McCully, C., Hawkins, M., & Adamson, P. C. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 294(3), 894–901. [Link]

  • Dr.Oracle. (2025). What are the guidelines for monitoring Methotrexate (MTX) therapy?. Dr.Oracle. [Link]

  • TDM-monograph.org. (2024). TDM monograph Methotrexate (MTX). TDM-monograph.org. [Link]

  • Kremer, J. M. (2004). Guidelines for Monitoring of Methotrexate Therapy: “Evidence-Based Medicine” Outside of Clinical Trials. Arthritis & Rheumatism, 50(6), 1713-1715. [Link]

  • Patel, S., & Tadisina, K. K. (2024). Methotrexate. In StatPearls. StatPearls Publishing. [Link]

  • Khadela, A., Vyas, B., & Joshi, S. (2020). Breakdown of methotrexate into DAMPA and glutamate, the reaction catalyzed by an enzyme glucarpidase. ResearchGate. [Link]

  • NHS. (n.d.). GUIDELINE FOR THE PRESCRIPTION AND MONITORING OF METHOTREXATE FOR THE RHEUMATIC DISEASES. NHS. [Link]

  • National Networks. (n.d.). Guideline for Methotrexate blood monitoring. National Networks. [Link]

  • Le, A., & Hanna, C. (2019). A Case Report and Review of the Management of Acute Methotrexate Toxicity. The Permanente Journal, 24, 19.090. [Link]

  • ResearchGate. (2025). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. ResearchGate. [Link]

  • Karami, F., Ranjbar, S., Ghasemi, Y., & Negahdaripour, M. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(6), 355-372. [Link]

  • Schofield, R. C., Carlow, D. C., & Kushnir, M. M. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods in Molecular Biology, 1383, 225-235. [Link]

  • Gajaraj, S., Foudeh, A. M., Moarefian, M., Al-Handawi, M. B., Al-Adhami, M., Al-Maadeed, S., & Al-Thani, A. (2022). Discrimination and quantification of methotrexate in the presence of its metabolites in patient serum using SERS mapping, assisted by multivariate spectral data analysis. Analytica Chimica Acta, 1205, 339750. [Link]

  • LabRulez. (n.d.). Simultaneous Quantification of Methotrexate and Its Metabolites 7 Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray tandem MS. LabRulez LCMS. [Link]

  • Donehower, R. C., Hande, K. R., Drake, J. C., & Chabner, B. A. (1979). Presence of 2,4-diamino-N10-methylpteroic acid after high-dose methotrexate. Clinical Pharmacology & Therapeutics, 26(1), 63-72. [Link]

  • Dervieux, T., Wessels, J. A. M., van der Straaten, R. J. H. M., Penrod, J. R., Hordon, L. D., Guchelaar, H. J., & Kremer, J. M. (2020). Identification of Metabolic Biomarkers in Relation to Methotrexate Response in Early Rheumatoid Arthritis. Clinical and Translational Science, 14(2), 569-578. [Link]

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An In-Depth Technical Guide to the Stability and Storage of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for DAMPA methyl ester (methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate), a pteridine derivative of significant interest in medicinal chemistry and related fields. Drawing upon established principles of chemical stability, data from structurally similar molecules, and best practices in pharmaceutical development, this document serves as a technical resource for maintaining the quality and reliability of this compound in a laboratory setting.

Chemical Profile and Structural Considerations

This compound, with the chemical structure shown below, is an analogue of methotrexate, a widely used therapeutic agent. Its stability is dictated by the chemical reactivity of its constituent functional groups: the pteridine ring system, the tertiary amine, and the methyl ester.

  • Pteridine Ring: This heterocyclic system is known to be sensitive to light and oxidation, particularly in its reduced forms.

  • Tertiary Amine: The N-methyl aniline moiety can be susceptible to oxidation, potentially forming N-oxides.

  • Methyl Ester: The ester group is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions.

Understanding these potential liabilities is the first step in designing appropriate storage and handling protocols.

Recommended Storage Conditions

Based on supplier recommendations and the inherent chemical properties of the molecule, the following storage conditions are advised to ensure the long-term stability of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows down the rates of all potential degradation reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation of the pteridine ring and the tertiary amine.
Light Protected from Light (Amber Vial)The pteridine ring system is susceptible to photodegradation when exposed to UV-A light.
Humidity Dry/AnhydrousPrevents hydrolysis of the methyl ester. Moisture can be introduced from the atmosphere or from excipients in a formulation.
Container Tightly Sealed, Inert Material (Glass)Prevents exposure to moisture and reactive contaminants.

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific experimental data for this compound is not widely available, plausible degradation pathways can be inferred from its chemical structure and the known reactivity of its functional groups.

Hydrolysis

The methyl ester functionality is susceptible to both acid- and base-catalyzed hydrolysis, yielding DAMPA (4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid) and methanol. This is one of the most common degradation pathways for ester-containing compounds.

cluster_products Hydrolysis Products DAMPA_ME This compound DAMPA_Acid DAMPA (Acid) DAMPA_ME->DAMPA_Acid H+ or OH- H2O Methanol Methanol DAMPA_ME This compound Oxidized_Pteridine Oxidized Pteridine Derivative DAMPA_ME->Oxidized_Pteridine [O] N_Oxide This compound N-Oxide DAMPA_ME->N_Oxide [O]

Caption: Potential oxidative degradation pathways for this compound.

Photodegradation

Pteridine derivatives are known to be susceptible to photodegradation upon exposure to UV-A light. This can lead to complex degradation pathways, including the formation of 6-formylpterin and 6-carboxypterin derivatives through reactions involving the pteridine ring.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose. Based on methods developed for the closely related compound methotrexate, the following HPLC method can be used as a starting point for the analysis of this compound.

Recommended HPLC Method
ParameterCondition
Column Reversed-phase C18, e.g., Agilent Zorbax Extend C-18 (50 mm x 4.6 mm, 1.8 µm)
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate in water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient A gradient elution is recommended to separate the parent compound from potential degradants with different polarities.
Flow Rate 2.2 mL/min (for the specified column dimensions)
Detection UV at approximately 307 nm
Column Temperature 30°C
Sample Preparation

For analysis, accurately weigh and dissolve the this compound sample in a suitable solvent. Dimethyl sulfoxide (DMSO) is a good initial choice as it is a strong solvent for many organic molecules. Avoid using alkaline solutions for dissolution, as this can induce hydrolysis of the ester.

Experimental Protocols for Stability Studies

To rigorously assess the stability of this compound, a combination of long-term, accelerated, and forced degradation studies should be performed.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photostability (ICH Q1B light exposure) Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Identify Degradants Mass_Balance Mass Balance Calculation HPLC->Mass_Balance start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo

Caption: Workflow for forced degradation studies of this compound.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to determine the shelf-life and appropriate storage conditions for the compound.

Study TypeStorage ConditionMinimum Duration
Long-Term 2-8°C12 months
Accelerated 25°C / 60% RH6 months

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, and 12 months for long-term studies) using the validated stability-indicating HPLC method.

Formulation and Excipient Compatibility

When formulating this compound, it is crucial to consider potential interactions with excipients.

  • Moisture Content: Excipients with high moisture content can promote the hydrolysis of the ester group.

  • pH of Microenvironment: Acidic or basic excipients can catalyze hydrolysis.

  • Reactive Impurities: Some excipients may contain reactive impurities, such as aldehydes or peroxides, that can degrade this compound.

Compatibility studies, where this compound is stored in contact with individual excipients under accelerated conditions, are essential to identify any potential incompatibilities.

Conclusion

The stability of this compound is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and exclusion of moisture and oxygen, the integrity of the compound can be maintained for long-term use. A well-designed stability testing program, incorporating forced degradation, long-term, and accelerated studies, and employing a robust stability-indicating HPLC method, is essential for ensuring the quality and reliability of this compound in research and drug development applications.

References

  • BenchChem. (2025). High-Performance Liquid Chromatography for Purity Analysis of Methotrexate.
  • Li, Q., et al. (n.d.).
  • Papadopoulou, E., et al. (2013). Simple and reliable HPLC method for the monitoring of methotrexate in osteosarcoma patients.
  • ResearchGate. (2025).
  • Different Analytical Methodology for The Analysis of Methotrexate. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Garrido-Barros, P., et al. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pteridine Stock Solutions.
  • BenchChem. (2025).
  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis.
  • Oettl, K., et al. (2002).
  • ResearchGate. (2025). The oxidation of metol (N-methyl- p-aminophenol) in aqueous solution by UV/H 2O 2 photolysis.
  • ResearchGate. (2016).
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). Molecules.
  • Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet. (n.d.). Semantic Scholar.
  • This compound | 23853-09-0. (n.d.). Sigma-Aldrich.
  • Characterization of the Oxidation of Amine Metabolites of Nitrotoluenes by Rat Hepatic Microsomes. N- And C-hydroxylation. (1985). Drug Metabolism and Disposition.
  • Biosynthesis of Pteridines in Insects: A Review. (2022).
  • Oxidation of Amines. (2021). Chemistry LibreTexts.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.
  • Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica.
  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. (2022). Pharmaspire.
  • ResearchGate. (n.d.). Pteridine derivative structures | Download Scientific Diagram.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). US EPA.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2014). Journal of Pharmaceutical Sciences.
  • Hydrolysis of methyl esters. (1980).
  • Conformation and reactivity. Part VII.

An In-depth Technical Guide to DAMPA Methyl Ester: A Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of DAMPA methyl ester (CAS 23853-09-0), a structural analog of the widely-used chemotherapeutic agent, Methotrexate. While its name bears a phonetic resemblance to muscarinic antagonists like 4-DAMP, this document clarifies its true pharmacological identity as a potent inhibitor of dihydrofolate reductase (DHFR). We delve into its chemical architecture, physicochemical properties, mechanism of action within the folate metabolic pathway, and its potential applications in biomedical research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation of this compound.

Introduction and Scientific Context

This compound, systematically known as methyl 4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoate, is a pteridine derivative belonging to the antifolate class of compounds.[1][2] Antifolates are structural mimics of folic acid that competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and several amino acids.[4][5] By disrupting this pathway, DHFR inhibitors like this compound effectively halt DNA synthesis and cell proliferation, making them a cornerstone of cancer chemotherapy and valuable tools for biomedical research.[6][7]

This guide serves to consolidate the technical information on this compound, providing a scientifically grounded resource for its study and application.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a 2,4-diaminopteridine ring linked by a methylene bridge to a methyl-substituted aminobenzoic acid methyl ester moiety. This structure is highly analogous to Methotrexate, with the primary difference being the esterification of the terminal carboxyl group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name methyl 4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoate[2]
Synonyms Methyl 4-Amino-4-deoxy-10-methyl Pteroate; NSC 133722N/A
CAS Number 23853-09-0[8]
Molecular Formula C₁₆H₁₇N₇O₂[8]
Molecular Weight 339.35 g/mol [2][8]
Appearance Yellow to Brown SolidN/A
Melting Point >250°C (decomposition)N/A
Solubility Soluble in DMSON/A
Storage Store at -20°CN/A

Note: Some physical properties like melting point and appearance are based on typical observations for this class of compound and may vary between batches. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Synthesis and Characterization

Synthetic Strategy

The synthesis of this compound can be achieved through the condensation of two key intermediates: 6-(bromomethyl)-2,4-pteridinediamine and methyl 4-methylaminobenzoate. This nucleophilic substitution reaction is a common strategy for preparing methotrexate analogs.[9]

The causality behind this choice is rooted in the accessibility of the starting materials and the reliability of the N-alkylation reaction. The pteridine bromide provides the electrophilic center, while the secondary amine of the benzoate derivative acts as the nucleophile. The reaction is typically performed in a polar aprotic solvent to facilitate the substitution.

Structural Characterization

Confirmation of the final product's identity and purity is paramount. This is achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, typically aiming for >98% for use in biological assays.

Mechanism of Action: Inhibition of the Folate Metabolic Pathway

The therapeutic and research applications of this compound stem from its targeted inhibition of dihydrofolate reductase (DHFR).[6][7]

The Folate Cycle

The folate cycle is a fundamental metabolic pathway essential for cell survival and replication.[10][11] Dietary folates are converted into the biologically active form, tetrahydrofolate (THF), by the action of DHFR. THF then acts as a one-carbon donor in a series of critical reactions:

  • Thymidylate Synthesis: THF is converted to 5,10-methylene-THF, which is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of DNA.[4]

  • Purine Synthesis: THF derivatives are essential for the de novo synthesis of purine rings (adenine and guanine), another set of building blocks for DNA and RNA.[12]

  • Amino Acid Metabolism: THF is involved in the interconversion of amino acids, such as the conversion of homocysteine to methionine.[12]

DHFR Inhibition by this compound

As a folate analog, this compound binds to the active site of the DHFR enzyme with high affinity, effectively blocking the binding of the natural substrate, dihydrofolate (DHF).[3] This competitive inhibition leads to a depletion of the intracellular THF pool. The consequences of this depletion are profound, leading to the cessation of DNA synthesis, DNA repair, and cell division, ultimately triggering apoptosis in rapidly proliferating cells.[5]

Folate_Pathway cluster_DHFR DHFR Catalysis Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF accepts C1 from Serine FormylTHF 10-Formyl-THF THF->FormylTHF Serine Serine Glycine Glycine Serine->Glycine dTMP dTMP MethyleneTHF->dTMP donates C1 dUMP dUMP dUMP->dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth Purine Synthesis FormylTHF->Purine_Synth DAMPA This compound DHFR DHFR DAMPA->DHFR INHIBITION

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

Experimental Protocol: DHFR Enzyme Inhibition Assay

To quantify the inhibitory potential of this compound, a continuous spectrophotometric enzyme inhibition assay is employed. This protocol is a self-validating system as it directly measures the consequence of enzyme activity (NADPH oxidation).

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF. An inhibitor will slow down this rate of absorbance decrease.[13][14]

Materials:

  • Purified DHFR enzyme (e.g., from Lactobacillus casei)

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[13]

  • Dihydrofolic acid (DHF) substrate solution

  • NADPH solution

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare fresh dilutions of DHF and NADPH in DHFR Assay Buffer. Keep solutions on ice and protected from light.[15]

    • Prepare a serial dilution of this compound in DHFR Assay Buffer, maintaining a constant low percentage of DMSO across all wells to negate solvent effects.

  • Assay Plate Setup:

    • Rationale: A well-structured plate map is crucial for data integrity. Include wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and a range of inhibitor concentrations.

    • Add 160 µL of DHFR Assay Buffer to each well.

    • Add 10 µL of the appropriate this compound dilution or buffer (for controls) to each well.

    • Add 10 µL of the DHFR enzyme solution to all wells except the blanks. Mix gently by pipetting.

  • Pre-incubation:

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring the measurement reflects true inhibition rather than the kinetics of binding.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Rationale: The reaction is initiated by adding the substrates. Immediate kinetic reading is necessary to capture the initial velocity (V₀), which is the most accurate measure of enzyme activity under these conditions.

    • Initiate the reaction by adding a 20 µL mixture of DHF and NADPH solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_read 3. Measurement & Analysis prep_reagents Prepare Reagents (Buffer, DHF, NADPH) add_buffer Add Buffer & Inhibitor/Control prep_reagents->add_buffer prep_inhibitor Create Serial Dilution of this compound prep_inhibitor->add_buffer add_enzyme Add DHFR Enzyme add_buffer->add_enzyme pre_incubate Pre-incubate (5-10 min) add_enzyme->pre_incubate initiate Initiate with DHF/NADPH pre_incubate->initiate read_abs Kinetic Read at 340 nm initiate->read_abs analyze Calculate Rates & Determine IC₅₀ read_abs->analyze

Caption: Experimental workflow for the DHFR enzyme inhibition assay.

Research Applications and Future Directions

This compound serves as a valuable research tool for studying the folate pathway and the mechanisms of drug resistance.[6] As a close analog of Methotrexate, it can be used in comparative studies to probe the structure-activity relationships of DHFR inhibitors.[7] Its ester modification may influence cell permeability and metabolic stability, offering a different pharmacokinetic profile for investigation. Future research could focus on its efficacy in Methotrexate-resistant cell lines, its potential for selective delivery to cancer cells, and its use as a chemical probe in proteomics and metabolomics studies to further elucidate the downstream effects of DHFR inhibition.

References

  • ResearchGate. Simplified schematic of the folic acid metabolic cycle. [Link][10]

  • MedLink Neurology. Simplified schematic diagram of the folate cycle. [Link][11]

  • ResearchGate. Diagram of the folate metabolic cycle and links to other pathways. [Link][12]

  • ResearchGate. Folate metabolism. Schematic picture of three main folate-dependent pathways. [Link][4]

  • Oxford Academic | Clinical Chemistry. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link][15]

  • SciSpace. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

  • YouTube. Folic Acid Metabolism | Folate Cycle. [Link]

  • ResearchGate. Chemical structures of DHF, methotrexate, aminopterin, DAP, DAPA, and DAMPA. [Link]

  • ResearchGate. Preparation of methyl esters. [Link]

  • Wikipedia. Dihydrofolate reductase inhibitor. [Link][3]

  • GSRS. 4-(((2,4-DIAMINO-6-PTERIDINYL)METHYL)METHYLAMINO)-3,5-DIMETHYLBENZOIC ACID. [Link]

  • Patsnap Synapse. What are DHFR inhibitors and how do they work? [Link][5]

  • PubChem. 2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid. [Link]

  • PubChem. 4-{[(2-Amino-4-hydroxypteridin-6-yl)methyl]amino}benzoate. [Link]

  • PMC | NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • PubChem. Pteroic Acid. [Link]

  • YouTube. Fatty Acid Methy Esters from Triglycerides. [Link]

  • PubMed. Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. [Link][9]

  • ResearchGate. Amidation reaction between methyl ester (FAME) and DMAPA in presence of... [Link]

  • MDPI. Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. [Link]

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A Comprehensive Technical Guide to the Solubility of DAMPA Methyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate.[2] DAMPA methyl ester, a compound of interest in medicinal chemistry, presents its own unique set of challenges and considerations regarding its dissolution in various solvent systems. This guide provides an in-depth technical overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its accurate determination. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of solubility profiling for this important molecule.

Understanding this compound: Physicochemical Properties

A thorough understanding of the molecular characteristics of this compound is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Name methyl 4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoate[3]
CAS Number 23853-09-0[3][4]
Molecular Formula C₁₆H₁₇N₇O₂[4]
Molecular Weight 339.35 g/mol [4]

The presence of multiple nitrogen atoms and the pteridinyl ring system suggests the potential for hydrogen bonding, while the methyl ester and benzene ring introduce lipophilic characteristics. The interplay of these features will govern its interaction with solvents of varying polarities.

Predicting Solubility: A Qualitative Overview

While precise quantitative data requires experimental determination, a qualitative prediction of this compound's solubility can be inferred from its structure. The molecule possesses both polar (amino groups, pteridine nitrogens) and non-polar (benzene ring, methyl groups) regions. This amphiphilic nature suggests that it is likely to exhibit greater solubility in polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions, as well as some polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][5] This method, when executed with precision, provides reliable and reproducible data crucial for formulation development.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess this compound B Select and prepare organic solvents C Add excess solid to solvent in vials B->C D Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation C->D E Monitor for equilibrium (typically 24-72 hours) D->E F Separate solid from supernatant (centrifugation/filtration) E->F G Quantify solute concentration in supernatant (e.g., HPLC-UV) F->G H Calculate solubility (mg/mL or mol/L) G->H G cluster_compound This compound Properties cluster_environment Environmental Factors cluster_solubility Outcome A Molecular Structure B Polarity A->B C Hydrogen Bonding Capacity A->C H Solubility A->H B->H C->H D Polymorphism D->H E Solvent Choice E->H F Temperature F->H G pH G->H

Sources

An In-Depth Technical Guide to DAMPA Methyl Ester (CAS Number: 23853-09-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of DAMPA methyl ester (CAS: 23853-09-0), a molecule of significant interest in the fields of pharmacology and cancer research. As a methyl ester derivative of 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), this compound is primarily recognized as an inhibitor of dihydrofolate reductase (DHFR) and a metabolite of the widely used anticancer drug, methotrexate. This document moves beyond a simple recitation of facts to offer a deeper understanding of its chemical identity, mechanism of action, synthesis, and practical applications in research settings. The information herein is intended to equip researchers with the foundational knowledge and procedural insights necessary for the effective utilization of this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₆H₁₇N₇O₂ and a molecular weight of 339.35 g/mol [1]. It is structurally analogous to methotrexate, a cornerstone of modern chemotherapy. The introduction of a methyl ester group modifies the polarity and potential bioavailability of the parent DAMPA molecule.

PropertyValueSource(s)
CAS Number 23853-09-0[1][2]
Molecular Formula C₁₆H₁₇N₇O₂[1]
Molecular Weight 339.35 g/mol [1]
IUPAC Name methyl 4-[amino]benzoate
Synonyms 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Methyl Ester, Methyl 4-Amino-4-deoxy-10-methyl Pteroate

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary pharmacological action of this compound is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway[2]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts these vital biosynthetic processes, leading to the cessation of cell growth and proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis.

Folate_Metabolism_Inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibitory Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (Dihydrofolate Reductase) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DAMPA_ME This compound DAMPA_ME->DHF Inhibits

Figure 1: The inhibitory effect of this compound on the Folate Metabolism Pathway.

Synthesis of this compound

Conceptual Synthesis Workflow

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroic acid (DAMPA) Start->Step1 Step2 Esterification Step1->Step2 Product This compound Step2->Product

Figure 2: Conceptual workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol (Esterification of DAMPA)

This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid, which can be adapted for the synthesis of this compound from DAMPA. Note: This is a generalized procedure and may require optimization for this specific substrate.

Materials:

  • 4-amino-4-deoxy-N¹⁰-methylpteroic acid (DAMPA)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-amino-4-deoxy-N¹⁰-methylpteroic acid (1 equivalent) in anhydrous methanol (sufficient to create a stirrable suspension).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (2 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with anhydrous sodium carbonate until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization, if necessary.

Applications in Research

As an inhibitor of dihydrofolate reductase, this compound is a valuable tool for cancer research and in studies of folate-dependent metabolic pathways.

Cancer Research

While DAMPA itself has been shown to be non-cytotoxic to the Molt-4 human leukemic cell line and does not significantly alter the cytotoxicity of methotrexate, the methyl ester derivative may exhibit different pharmacokinetic and cell permeability properties that could influence its biological activity[3]. Further research is needed to fully characterize the cytotoxic effects of this compound across a range of cancer cell lines.

Table of Reported Biological Activities of DAMPA:

Cell LineAssayResultReference
Molt-4 (human leukemia)CytotoxicityNot cytotoxic[3]
Molt-4 (human leukemia)Combination with MethotrexateDid not significantly alter methotrexate cytotoxicity[3]
Dihydrofolate Reductase (DHFR) Inhibition Assay

A key application of this compound is in enzymatic assays to study the inhibition of DHFR. A typical colorimetric assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF by DHFR.

Step-by-Step DHFR Inhibition Assay Protocol:

Materials:

  • Purified dihydrofolate reductase enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound (or other inhibitors) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of DHF, NADPH, and this compound in the appropriate assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add the following in order:

    • Assay buffer

    • DHFR enzyme solution

    • This compound solution at the desired concentration (or vehicle control)

  • Initiate Reaction: Add the NADPH solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to the vehicle control. IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pharmacokinetics and Metabolism

The pharmacokinetics of DAMPA have been studied in nonhuman primates. Following intravenous administration, DAMPA is rapidly cleared from the plasma with a mean terminal half-life of 51 minutes[3]. A significant portion (46%) is excreted unchanged in the urine, while the remainder is metabolized to hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide[3]. The methyl ester derivative is expected to undergo hydrolysis in vivo to the parent DAMPA, but its specific pharmacokinetic profile has not been extensively characterized.

Conclusion

This compound, as a derivative of a known methotrexate metabolite and a dihydrofolate reductase inhibitor, holds potential as a valuable research tool. Its primary mechanism of action through the disruption of folate metabolism makes it a relevant compound for studies in cancer biology and enzymology. While specific data on its synthesis and biological activity are still emerging, the foundational knowledge of its parent compound, DAMPA, provides a strong basis for its investigation. This guide serves as a starting point for researchers, providing the necessary theoretical framework and practical protocols to explore the scientific potential of this compound.

References

  • Widemann, B. C., et al. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 294(3), 894-901. [Link]

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Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust analytical method for the quantification of DAMPA (4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid) Methyl Ester using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. DAMPA methyl ester is a methotrexate analog, and its accurate quantification is crucial for various stages of drug development, including pharmacokinetic studies and quality control. This document provides a step-by-step protocol, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodologies described herein are designed to be a self-validating system, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction

This compound, with the molecular formula C16H17N7O2 and a molecular weight of 339.35 g/mol , is a key analog of methotrexate, a widely used chemotherapeutic agent.[4] Accurate and precise analytical methods are paramount for determining its concentration in various matrices, from bulk drug substances to biological fluids. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of small molecules, offering high resolution and sensitivity.[5] This application note details a systematic approach to developing a reliable reversed-phase HPLC-UV method for this compound.

The development process encompasses the logical selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detector wavelength.[6][7] Following development, a rigorous validation protocol is outlined to demonstrate that the method is suitable for its intended purpose, covering specificity, linearity, accuracy, precision, and robustness.[3]

Part 1: HPLC-UV Method Development and Optimization

The primary objective of method development is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or matrix components, within a reasonable analysis time.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.

  • Chromatographic Column: Based on the polar nature of this compound, a column with enhanced polar retention is recommended.[8][9][10] A C18 column designed for aqueous mobile phases, such as an InertSustain AQ-C18 (4.6 x 150 mm, 5 µm), is a suitable starting point.[11]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (ACS grade)

    • Ultrapure water

  • Sample Preparation:

    • Volumetric flasks and pipettes

    • Analytical balance

    • Syringe filters (0.45 µm)

Chromatographic Conditions Development

The development process is a systematic optimization of various parameters to achieve the desired separation.

Reversed-phase HPLC is the most common mode of separation for pharmaceutical compounds.[5][11] For polar analytes like this compound, a conventional C18 column might provide insufficient retention. Therefore, a C18 column with a polar-embedded group or one specifically designed for use with highly aqueous mobile phases is chosen to ensure adequate retention and symmetrical peak shape.[10][11]

The mobile phase composition is a critical factor influencing chromatographic separation.[6][12] A combination of an organic solvent and an aqueous phase is typically used in reversed-phase HPLC.

  • Solvent Selection: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

  • pH Adjustment: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.[13][14] this compound has basic nitrogen atoms that can be protonated. An acidic mobile phase (e.g., 0.1% formic acid in water) is chosen to ensure consistent protonation and achieve a sharp, symmetrical peak.

  • Gradient Elution: A gradient elution, starting with a low percentage of organic solvent and gradually increasing, is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.

The UV detector wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This is determined by acquiring a UV spectrum of a standard solution of the analyte.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of this compound.

ParameterOptimized Condition
Column InertSustain AQ-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically 254 nm or λmax)
Injection Volume 10 µL
Sample Preparation Protocol

Accurate sample preparation is crucial for reliable results.[7][15][16]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) and bring to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For drug substance analysis, dissolve the sample in the same diluent as the standards to a known concentration. For drug product analysis, the extraction procedure will depend on the formulation but should aim to extract the active ingredient into the diluent.[16] All solutions should be filtered through a 0.45 µm syringe filter before injection.[17]

MethodDevelopmentWorkflow cluster_prep Preparation cluster_optim Optimization cluster_eval Evaluation A Define Analytical Target Profile B Select HPLC Column & Initial Conditions A->B C Prepare Standard & Sample Solutions B->C D Screen Mobile Phase (Solvent, pH) C->D E Optimize Gradient Profile D->E F Fine-tune Flow Rate & Temperature E->F G Assess Peak Shape, Resolution, & Retention F->G G->D Re-optimize if needed H Check System Suitability G->H I Finalized Analytical Method H->I

Caption: Workflow for HPLC Method Development.

Part 2: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The validation should be performed according to the ICH Q2(R1) guideline.[1][2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with known impurities or degradation products (if available).

  • Acceptance Criteria: The blank and placebo samples should not show any interfering peaks at the retention time of this compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare at least five concentrations of this compound across the expected working range.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

ValidationWorkflow cluster_params Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DevelopedMethod Developed HPLC Method ValidationProtocol Establish Validation Protocol DevelopedMethod->ValidationProtocol ExecuteTests Execute Validation Experiments ValidationProtocol->ExecuteTests AnalyzeData Analyze Data & Compare with Acceptance Criteria ExecuteTests->AnalyzeData AnalyzeData->ExecuteTests Re-evaluate if criteria not met ValidationReport Generate Validation Report AnalyzeData->ValidationReport

Caption: Method Validation Workflow.

Summary and Conclusion

This application note provides a detailed framework for the development and validation of an HPLC-UV analytical method for this compound. The outlined systematic approach, from the initial selection of chromatographic conditions to the comprehensive validation protocol based on ICH guidelines, ensures the creation of a robust, reliable, and scientifically sound method. By following these protocols, researchers and drug development professionals can confidently quantify this compound, ensuring the quality and consistency of their analytical data.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • CHROMacademy. (n.d.). Basics of HPLC Mobile Phase Design.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Spectroscopy. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
  • Pharmaffiliates. (n.d.). This compound.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of DAMPA Methyl Ester in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the sensitive and selective quantification of DAMPA Methyl Ester in common biological matrices, including plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the critical aspects of method development, from sample collection and preparation to chromatographic separation and mass spectrometric detection. The protocols are designed to ensure analytical robustness and are grounded in the principles outlined by major regulatory bodies. This note serves as an essential resource for researchers in pharmacology, toxicology, and drug development requiring accurate bioanalytical data for this compound.

Introduction and Scientific Background

This compound (Methyl 4-(((4-amino-2-imino-3,5-dihydropteridin-6(2H)-ylidene)methyl)(methyl)amino)benzoate), with CAS Number 23853-09-0, is a small molecule of interest in various research fields, noted as an analog of Methotrexate[1]. Its chemical formula is C₁₆H₁₇N₇O₂ and it has a molecular weight of 339.35 g/mol [2][3]. Accurate quantification of this compound in biological systems is paramount for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The primary analytical challenge in quantifying ester-containing compounds like this compound is their susceptibility to in-vitro and in-vivo hydrolysis. Esterase enzymes, prevalent in biological matrices, can rapidly convert the methyl ester back to its corresponding carboxylic acid, leading to an underestimation of the true concentration[4]. Therefore, the entire analytical workflow, from sample collection to final analysis, must be meticulously designed to mitigate this chemical instability. This application note addresses these challenges by providing field-proven protocols that ensure the integrity of the analyte.

Pre-Analytical Considerations: Ensuring Sample Integrity

The reliability of any bioanalytical data begins with proper sample collection and handling. Given the potential for enzymatic degradation of the ester moiety, the following steps are critical.

  • Blood/Plasma Collection: When collecting blood samples, it is highly recommended to use tubes containing an esterase inhibitor, such as sodium fluoride (NaF), in addition to the standard anticoagulant (e.g., K₂EDTA or Sodium Heparin). Samples should be immediately placed on ice and centrifuged at 4°C to separate plasma within 30 minutes of collection.

  • Urine Collection: Urine samples should be collected in containers kept on ice and frozen as soon as possible. Adjusting the pH to a slightly acidic or neutral range can help improve the stability of certain analytes, though this should be empirically tested for this compound.

  • Tissue Collection: Tissues should be flash-frozen in liquid nitrogen immediately after harvesting to quench all enzymatic activity.

  • Storage: All collected matrices (plasma, urine, tissue) should be stored at ≤ -70°C until analysis to minimize degradation.

Sample Preparation: Extracting the Analyte

The goal of sample preparation is to isolate this compound from complex matrix components (proteins, phospholipids, salts) that can interfere with LC-MS/MS analysis, causing issues like ion suppression and poor chromatography[5][6]. The choice of technique depends on the matrix, required cleanliness, and desired throughput.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method suitable for high-throughput screening but often yields a less clean extract compared to other techniques[5]. It is effective for plasma and tissue homogenates.

Protocol: Protein Precipitation with Acetonitrile

  • Thaw samples on ice. Vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS). The 3:1 ratio of organic solvent to sample is a common starting point for efficient protein crashing[7].

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[8].

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly, then centrifuge to pellet any insoluble material. Transfer the clear supernatant for LC-MS/MS injection.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample by partitioning the analyte between the aqueous sample and an immiscible organic solvent, leaving many endogenous interferences behind[9][10]. The choice of solvent and pH is critical for achieving high recovery.

Protocol: Liquid-Liquid Extraction for Plasma or Urine

  • To 200 µL of sample (plasma or urine) in a glass tube, add the internal standard.

  • Add 50 µL of a pH-adjusting buffer. For a basic compound, adjusting the sample pH to >9 (e.g., with ammonium hydroxide) will neutralize it, promoting extraction into an organic solvent. This must be optimized empirically.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Cap and vortex for 2 minutes, or use a tube rocker for 10 minutes for thorough mixing[11].

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (top) layer to a new tube. For maximum recovery, a second extraction can be performed[12].

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is the most powerful technique for removing interferences and concentrating the analyte, providing the cleanest extracts and highest sensitivity[13][14]. It involves retaining the analyte on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.

Protocol: Reversed-Phase SPE for Plasma or Urine

  • Select Sorbent: A polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) is a good starting point due to its stability across a wide pH range and mixed-mode retention capabilities.

  • Condition: Pass 1 mL of methanol through the SPE cartridge/well.

  • Equilibrate: Pass 1 mL of deionized water through the sorbent. Do not allow the sorbent bed to dry.

  • Load: Pre-treat the sample (e.g., 200 µL of plasma) by diluting it 1:1 with 2% phosphoric acid in water. Load the pre-treated sample onto the cartridge.

  • Wash: Pass 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute this compound with 1 mL of methanol or acetonitrile. The elution solvent should be strong enough to disrupt the analyte-sorbent interaction but weak enough to leave more strongly bound interferences behind[14].

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Diagram: General Bioanalytical Workflow The following diagram illustrates the end-to-end process for quantifying this compound.

Bioanalytical_Workflow Figure 1: General Workflow for LC-MS/MS Quantification cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Plasma, Urine, Tissue) + Esterase Inhibitor SampleStorage Storage at ≤ -70°C SampleCollection->SampleStorage Immediate Processing SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis (Separation & Detection) SamplePrep->LCMS Injection DataProcessing Data Processing (Integration & Quantification) LCMS->DataProcessing Raw Data Validation Method Validation (Accuracy, Precision, etc.) DataProcessing->Validation Reporting Final Report (Concentration Data) Validation->Reporting

Caption: Figure 1: General Workflow for LC-MS/MS Quantification.

LC-MS/MS Method Development

The LC-MS/MS system must be optimized to achieve sensitive, selective, and reproducible measurements. This involves tuning both the liquid chromatography and mass spectrometry parameters.

Liquid Chromatography

Reversed-phase liquid chromatography (RPLC) is the most common mode for separating small molecules like this compound[15].

ParameterRecommended ConditionRationale
Column C18, sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and high-resolution separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte, enhancing ESI+ signal and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good separation efficiency and lower backpressure than methanol.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40°CElevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times.
Injection Vol. 2 - 10 µLDependent on sensitivity needs and the concentration of the final extract.
Gradient 5% B to 95% B over 3-5 minutesA gradient elution is necessary to elute the analyte with a good peak shape while separating it from early-eluting salts and late-eluting lipids.
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and sensitivity.

Parameter Optimization:

  • Infusion: A standard solution of this compound (~1 µg/mL) is infused directly into the mass spectrometer to find the optimal precursor ion (Q1) in a full scan. Given its structure, it is expected to ionize well in positive electrospray ionization (ESI+) mode.

  • Product Ion Scan: The selected precursor ion is fragmented in the collision cell (Q2), and a product ion scan is performed to identify the most stable and intense product ions (Q3).

  • MRM Optimization: The two most intense and specific precursor-to-product ion transitions are selected. One is used for quantification (quantifier) and the other for confirmation (qualifier). Collision Energy (CE) and Declustering Potential (DP) are optimized for each transition to maximize signal intensity.

ParameterOptimized Value (Example)
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z [M+H]⁺
Product Ion (Q3 Quant) m/z value
Product Ion (Q3 Qual) m/z value
Dwell Time 50 - 100 ms
Collision Energy (CE) Analyte-specific (e.g., 20-40 eV)
Declustering Potential (DP) Analyte-specific (e.g., 50-100 V)
Source Temperature 500 - 600 °C
IonSpray Voltage ~5500 V

Note: The exact m/z values and optimized parameters must be determined empirically on the specific instrument used.

Bioanalytical Method Validation

A full method validation must be performed to demonstrate that the analytical method is reliable and suitable for its intended purpose. The validation should be conducted in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis[16][17][18].

Validation Parameters and Acceptance Criteria:

ParameterPurposeKey Experiments & Acceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.Analyze at least 6 blank matrix lots. Response in blank should be <20% of the LLOQ response.
Calibration Curve To establish the relationship between instrument response and analyte concentration.Minimum of 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in at least 3 runs. Mean accuracy within ±15% of nominal. Precision (CV%) ≤15%.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5x the blank response. Accuracy within ±20% and Precision ≤20%.
Matrix Effect To assess the impact of matrix components on analyte ionization.Analyze analyte at low and high concentrations in post-extraction spiked matrix from at least 6 lots. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Compare analyte response from pre-extraction spiked samples to post-extraction spiked samples at 3 concentrations. Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.- Freeze-Thaw Stability: 3 cycles. - Bench-Top Stability: At room temp for expected duration. - Long-Term Stability: At storage temp (e.g., -70°C). - Stock Solution Stability: At storage temp. Mean concentrations must be within ±15% of nominal.

This comprehensive validation process ensures the integrity and reliability of the data generated for pharmacokinetic, toxicokinetic, or other studies requiring quantitative bioanalysis[19][20].

Conclusion

This application note outlines a systematic and robust approach for the LC-MS/MS quantification of this compound in biological matrices. By prioritizing sample stability through careful pre-analytical handling and employing optimized sample preparation and instrumental methods, reliable and accurate data can be achieved. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction provide flexibility for various laboratory needs. Adherence to the described method validation principles, grounded in international regulatory standards, will ensure that the generated data is fit for purpose and can confidently support drug development and research decisions.

References

  • Bansal, S., & DeStefano, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Sigma-Aldrich. (n.d.). Precipitation Procedures.
  • Sigma-Aldrich. (n.d.). This compound | 23853-09-0.
  • ResearchGate. (n.d.). Protein Precipitation Procedures.
  • MouseQuaPro. (n.d.). Homogenization and Digestion of Mouse Tissue Samples.
  • University of California, Berkeley. (2001). TCA protein precipitation protocol.
  • Phenomenex. (n.d.). Protein Precipitation Method.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 23853-09-0.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Miller, K. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Pharmaffiliates. (n.d.). This compound | CAS No : 23853-09-0.
  • Wikipedia. (n.d.). Solid-phase extraction.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis.
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
  • Yuan, T., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical and Bioanalytical Chemistry, 405(10), 3457-3467.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE).
  • Ruszkiewicz, D. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324.
  • Guidechem. (n.d.). 23853-09-0 - this compound.
  • Idaho State Police Forensic Services. (2014). Urine general drug extraction.
  • Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • ResearchGate. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds.
  • Dong, M. W. (2018). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. In Handbook of Pharmaceutical Analysis by HPLC.
  • D'Souza, P. E., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 6(3), 245.
  • da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38815–38826.

Sources

Application Note: Investigating the Role of Carboxylesterases in Drug Metabolism Using DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ester Metabolism in Pharmacokinetics

A significant number of pharmaceuticals are administered as ester prodrugs to enhance their oral bioavailability. The therapeutic efficacy of these drugs is critically dependent on their in vivo hydrolysis to the active carboxylic acid form by carboxylesterases (CES). These enzymes are ubiquitously distributed throughout the body, with high concentrations in the liver and intestines, playing a pivotal role in the metabolic activation or inactivation of a wide array of drugs. Understanding the metabolic fate of ester-containing compounds is therefore a cornerstone of modern drug development, influencing everything from lead optimization to predicting drug-drug interactions.

This application note introduces DAMPA Methyl Ester, the methyl ester of 2,4-diamino-N(10)-methylpteroic acid (DAMPA), as a valuable tool for studying the activity and specificity of carboxylesterases in drug metabolism. DAMPA is a well-characterized, non-cytotoxic metabolite of the widely used anticancer and immunosuppressive agent, methotrexate. By utilizing this compound, researchers can investigate the enzymatic hydrolysis of an ester moiety in a controlled manner, providing insights into the metabolic pathways that govern the pharmacokinetics of ester-containing drugs.

Scientific Background: DAMPA and its Methyl Ester Derivative

Methotrexate (MTX) is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. A key metabolite of MTX is 2,4-diamino-N(10)-methylpteroic acid (DAMPA), formed by the cleavage of the glutamate moiety from MTX. DAMPA itself undergoes further metabolism, including hydroxylation and glucuronidation, and is eliminated from the body more rapidly than MTX.

This compound (CAS 23853-09-0) is a synthetic derivative of DAMPA where the carboxylic acid group is esterified to a methyl group. This modification renders it an ideal substrate for carboxylesterases. The primary metabolic pathway for this compound is anticipated to be the hydrolysis of the methyl ester bond by carboxylesterases to yield DAMPA and methanol. This straightforward metabolic conversion allows for a focused investigation of esterase activity.

CompoundMolecular FormulaMolecular WeightKey Feature
DAMPAC15H15N7O2325.33 g/mol Methotrexate metabolite, contains a carboxylic acid group.
This compoundC16H17N7O2339.35 g/mol Methyl ester derivative of DAMPA, substrate for carboxylesterases.

Core Application: Characterizing Carboxylesterase Activity

The primary application of this compound is to serve as a probe substrate for characterizing the activity of carboxylesterases in various biological matrices. This can be instrumental in:

  • Phenotyping of Carboxylesterase Activity: Determining the relative contribution of different carboxylesterase isoforms (e.g., hCE1 and hCE2 in humans) to the metabolism of an ester-containing compound.

  • Screening for Carboxylesterase Inhibitors: Identifying potential drug-drug interactions where co-administered drugs may inhibit the hydrolysis of an ester prodrug, leading to altered efficacy or toxicity.

  • In Vitro-In Vivo Extrapolation (IVIVE): Using in vitro metabolism data to predict the in vivo clearance and pharmacokinetic profile of ester-containing drug candidates.

The workflow for a typical in vitro metabolism study using this compound is outlined below:

workflow Experimental Workflow for In Vitro Metabolism of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Biological Matrix (e.g., Liver Microsomes, S9 Fraction, Recombinant CES) D Incubate this compound with Biological Matrix A->D B Prepare this compound Stock Solution B->D C Prepare Cofactors (if necessary) C->D E Time-course Sampling D->E F Quench Reaction E->F G Sample Preparation (Protein Precipitation, SPE) F->G H LC-MS/MS Analysis G->H I Quantify DAMPA and remaining this compound H->I J Calculate Kinetic Parameters (Km, Vmax, Intrinsic Clearance) I->J

Caption: Workflow for in vitro metabolism of this compound.

Detailed Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol outlines a method to determine the intrinsic clearance of this compound in human liver microsomes, a common in vitro model for studying Phase I metabolism.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in phosphate buffer.

    • Thaw the pooled HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and this compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be consistent across all wells (e.g., 200 µL).

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of DAMPA.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (V/P) * k where V is the incubation volume and P is the protein concentration.

Protocol 2: Reaction Phenotyping of this compound Metabolism using Recombinant Human Carboxylesterases

This protocol is designed to identify the specific human carboxylesterase isoforms (hCE1 and hCE2) responsible for the hydrolysis of this compound.

Materials:

  • This compound

  • Recombinant human CES1 and CES2 enzymes

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound and dilute to various concentrations for kinetic analysis.

    • Dilute the recombinant hCE1 and hCE2 enzymes to a suitable working concentration in Tris-HCl buffer.

  • Incubation:

    • In separate wells of a 96-well plate, combine the buffer, this compound at varying concentrations, and either hCE1 or hCE2.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate.

  • Reaction and Quenching:

    • Incubate at 37°C for a predetermined time that ensures linear reaction velocity.

    • Quench the reaction with ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the formation of DAMPA using a validated LC-MS/MS method.

Data Analysis:

  • Plot the rate of DAMPA formation against the concentration of this compound.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) for each enzyme.

  • The relative contribution of each isoform to the overall metabolism can be estimated from these parameters.

Visualization of the Metabolic Pathway

metabolic_pathway Metabolic Hydrolysis of this compound DAMPA_ME This compound C16H17N7O2 CES Carboxylesterases (e.g., CES1, CES2) DAMPA_ME->CES DAMPA DAMPA C15H15N7O2 Methanol Methanol CH3OH CES->DAMPA CES->Methanol

Caption: Hydrolysis of this compound by carboxylesterases.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Negative Controls: Incubations without the enzyme source (microsomes or recombinant enzymes) or without the NADPH regenerating system (for microsomal assays) should show no significant metabolism of this compound.

  • Positive Controls: A known substrate for carboxylesterases can be run in parallel to ensure the enzymatic activity of the biological matrix.

  • Linearity and Range: The analytical method for detecting DAMPA and this compound must be validated for linearity, accuracy, and precision over the expected concentration range.

  • Time and Protein Linearity: Initial experiments should be conducted to ensure that the rate of metabolism is linear with respect to both time and protein concentration within the chosen experimental conditions.

By adhering to these principles, researchers can ensure the generation of reliable and reproducible data.

Conclusion

This compound serves as a specialized and valuable tool for dissecting the role of carboxylesterases in drug metabolism. Its well-defined metabolic pathway and the non-pharmacological activity of its hydrolysis product, DAMPA, at typical experimental concentrations, make it an excellent probe substrate. The application notes and protocols provided herein offer a robust framework for researchers in drug discovery and development to investigate esterase-mediated metabolism, ultimately contributing to the design of safer and more effective medicines.

References

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Widemann, B. C., Balis, F. M., Adamson, P. C., Gillespie, A., Sato, J., Murphy, R. F., ... & Poplack, D. G. (1998). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N (10)-methylpteroic acid. Journal of Clinical Oncology, 16(5), 1756-1764. [Link]

  • Di, L. (2019). The impact of carboxylesterases in drug metabolism and pharmacokinetics. Current drug metabolism, 20(2), 91-102. [Link]

  • Moretto, A., & Lotti, M. (2007). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Medicinal research reviews, 27(5), 657-688. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 20(2), 91–102. [Link]

  • Imbimbo, B. P., & Petrillo, P. (2007). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Medicinal Research Reviews, 27(5), 657-688. [Link]

  • Birdsall, N. J., & Hulme, E. C. (2007). Muscarinic receptor agonists and antagonists. Comprehensive Medicinal Chemistry II, 2, 439-467. [Link]

  • Jenkins, M. A., & O'Reilly, R. (1995). Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection. Journal of chromatography. B, Biomedical applications, 663(2), 251–258. [Link]

  • Rosowsky, A., Forsch, R. A., Yu, C. S., & Lazarus, H. (1984). Methotrexate analogues. 23. Synthesis, dihydrofolate reductase affinity, cytotoxicity, and in vivo antitumor activity of some putative degradation products of methotrexate-poly(L-lysine) conjugates. Journal of medicinal chemistry, 27(5), 600–604. [Link]

  • Hegde, S. S., & Eglen, R. M. (1999). Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists. Life sciences, 64(6-7), 419–426. [Link]

  • Synapse, P. (2024). What are M3 receptor antagonists and how do they work?. Patsnap. [Link]

  • Jeanville, P. M., Estapé, E. S., Torres-Negrón, I., & Martí, A. (2001). Rapid confirmation/quantitation of ecgonine methyl ester, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. Journal of analytical toxicology, 25(1), 69–75. [Link]

  • Bishop, C., Le, N., Moore, C., & DeRienz, K. (2021). Quick and Easy Method for the Determination of Cocaine and Six Metabolites in Postmortem Hair. Toxics, 9(12), 329. [Link]

  • National Research Council (US) Committee on Toxicology. (1994). Methotrexate: Pharmacokinetics and Assessment of Toxicity. In Drinking Water and Health, Volume 8. National Academies Press (US). [Link]

  • Lee, S., Kim, H., & Kim, E. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules (Basel, Switzerland), 25(15), 3510. [Link]

  • Al-Saffar, Z. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Separations, 10(4), 252. [Link]

  • Rosowsky, A., Forsch, R. A., Freisheim, J. H., Moran, R. G., & Wick, M. M. (1986). Biochemical and Growth Inhibition Studies of Methotrexate and Aminopterin Analogues Containing a Tetrazole Ring in Place of the γ-Carboxyl Group. Journal of Medicinal Chemistry, 29(5), 655–660. [Link]

  • Wang, L., Gao, S., & Li, W. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International journal of molecular sciences, 23(19), 11956. [Link]

  • Tsukamoto, T., Haile, W. H., McGuire, J. J., & Coward, J. K. (1996). Synthesis and biological evaluation of N alpha-(4-amino-4-deoxy-10-methylpteroyl)-DL-4,4-difluoroornithine. Journal of medicinal chemistry, 39(16), 3146–3151. [Link]

  • Fung, E. N., Lu, Y., & Zheng, N. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Bioanalysis, 2(4), 733-743. [Link]

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Current drug metabolism, 8(7), 715–727. [Link]

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  • Kruse, A. C., Hu, J., Pan, A. C., Arlow, D. H., Rosenbaum, D. M., Rosemond, E., ... & Kobilka, B. K. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552–556. [Link]

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  • Batra, V. K., Morrison, J. A., Cosulich, D. B., Dougherty, W., Perkinson, N., Kohlbrenner, M., Barr, A., & Yacobi, A. (1985). Pharmacodynamics and pharmacokinetics of the methyl ester of 15-deoxy-16-hydroxy-16

Application Notes and Protocols: Cellular Uptake Studies of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Cellular Entry of a Pteridine Analog

DAMPA Methyl Ester, chemically known as Methyl 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoate, is a pteridine derivative structurally analogous to the antifolate drug methotrexate.[1][2] Pteridine analogs are a class of compounds that often interact with folate-dependent cellular pathways, which are critical for nucleotide synthesis and cell proliferation. Consequently, understanding how these molecules enter cells is paramount for evaluating their therapeutic potential and designing effective drug delivery strategies. The addition of a methyl ester group is a common medicinal chemistry strategy to enhance lipophilicity, potentially increasing passive diffusion across the cell membrane. Once inside the cell, it is hypothesized that esterases cleave the methyl ester, releasing the active acid form, DAMPA.

This guide provides a comprehensive overview and detailed protocols for studying the cellular uptake of this compound. We will explore the likely transport mechanisms based on its structural similarity to known folate analogs and provide step-by-step instructions for robust, validated experimental assays.

Scientific Foundation: The Gates to the Cell for Folate Analogs

The cellular uptake of folate and its analogs, like methotrexate, is not a simple process of diffusion. Instead, it is primarily mediated by a sophisticated network of specialized transporter proteins.[3][4] Understanding these pathways is the cornerstone of designing meaningful uptake studies for this compound. The three principal mechanisms are:

  • Reduced Folate Carrier (RFC): This is the major transport system for folates in most mammalian cells and tissues, functioning optimally at a neutral pH (7.0-7.4).[3][4][5][6][7] It operates as an anion exchanger and is a primary route of entry for methotrexate.[3][4][5][6][8]

  • Proton-Coupled Folate Transporter (PCFT): This transporter is most active in acidic environments (optimal pH 5.5) and is the primary mechanism for folate absorption in the small intestine.[9][10][11][12] Notably, PCFT is also expressed in some tumors, where the acidic microenvironment can favor its activity.[11][12]

  • Folate Receptors (FRs): These are high-affinity, GPI-anchored proteins that mediate folate uptake via endocytosis.[13][14] Certain cancer types overexpress folate receptors, making them an attractive target for drug delivery.[14][15][16]

Given the structural similarities, it is highly probable that this compound utilizes one or more of these pathways for cellular entry. The experimental design should therefore aim to elucidate the relative contribution of each.

Experimental Design and Key Considerations

A robust cellular uptake study for this compound should be designed to be self-validating. This involves including appropriate controls to ensure the observed uptake is specific and quantifiable. Key considerations include:

  • Cell Line Selection: Choose cell lines with well-characterized expression levels of RFC, PCFT, and FRs. For example, HeLa or MCF-7 cells are commonly used and their folate transporter expression is documented in the literature.

  • Time and Concentration Dependence: Initial experiments should establish the optimal incubation time and concentration range for this compound to ensure measurements are taken during the linear phase of uptake.[17]

  • Temperature Control: Cellular uptake is an active process. Performing experiments at 4°C in parallel with 37°C will help distinguish between active transport and passive diffusion/non-specific binding.

  • Validation of Controls: Positive and negative controls are essential for data interpretation. Methotrexate can serve as a positive control for carrier-mediated uptake, while a structurally unrelated compound can be used as a negative control.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for investigating the cellular uptake of this compound.

DAMPA_Uptake_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Seeding & Culture incubation Incubate Cells with DAMPA (Time & Concentration Course) cell_culture->incubation dampa_prep This compound Working Solution Prep dampa_prep->incubation controls_prep Control Compound Preparation competition_assay Competition Assay (e.g., with Folic Acid) controls_prep->competition_assay cell_lysis Cell Lysis incubation->cell_lysis competition_assay->cell_lysis ph_dependency pH Dependency Assay (pH 5.5 vs. 7.4) ph_dependency->cell_lysis quantification Quantification of Intracellular DAMPA cell_lysis->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Caption: General workflow for this compound cellular uptake studies.

Protocol 1: Quantification of this compound Uptake using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular drug concentrations.[9] This protocol provides a framework for an LC-MS/MS-based uptake assay.

Materials:

  • Selected cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Drug Treatment:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium containing the desired concentration of this compound to each well. For initial experiments, a concentration range of 1-50 µM is recommended.

    • Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Stopping the Uptake:

    • To terminate the uptake, rapidly aspirate the drug-containing medium.

    • Immediately wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant (cytosolic fraction).

    • Determine the protein concentration of each lysate using a BCA protein assay. This will be used for normalization.

    • Prepare samples for LC-MS/MS analysis according to your established protocol for this compound. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation and transfer of the supernatant for injection.

  • Data Analysis:

    • Quantify the amount of this compound in each sample using a standard curve.

    • Normalize the intracellular concentration to the protein content of each sample (e.g., pmol/mg protein).

    • Plot the intracellular concentration as a function of time and initial extracellular concentration.

Self-Validation and Controls:

  • Temperature Dependence: Perform the assay at 4°C to quantify non-specific binding and passive diffusion.

  • Competition Assay: Co-incubate cells with this compound and a 100-fold excess of a potential competitor (e.g., folic acid, methotrexate) to assess the involvement of specific transporters.

  • pH Dependence: Conduct the uptake experiment in buffers of different pH (e.g., pH 5.5 and pH 7.4) to investigate the role of PCFT.

Protocol 2: Fluorescence-Based Cellular Uptake Assay

This protocol describes a higher-throughput method using a fluorescent analog of this compound or a fluorescent dye that can be co-loaded with the compound. This method is well-suited for screening purposes.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Fluorescently labeled this compound or a suitable fluorescent probe

  • Hoechst 33342 or DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 70-80% confluency.

  • Drug Treatment:

    • Prepare a working solution of the fluorescently labeled this compound in culture medium.

    • Aspirate the old medium and add the fluorescent compound-containing medium to the cells.

    • Incubate for the desired time at 37°C.

  • Cell Staining and Fixation (Optional):

    • Wash the cells with PBS.

    • Add a solution containing a nuclear stain (e.g., Hoechst 33342) and, if desired, a fixative (e.g., 4% paraformaldehyde) for 15 minutes.

    • Wash again with PBS.

  • Imaging and Quantification:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the mean fluorescence intensity of the DAMPA analog within each cell.

  • Data Analysis:

    • Calculate the average fluorescence intensity per cell for each condition.

    • Normalize the data to a control group (e.g., untreated cells).

Visualization of Transporter-Mediated Uptake Hypothesis

The following diagram illustrates the hypothesized transporter-mediated uptake pathways for DAMPA.

DAMPA_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space dampa_me This compound rfc RFC dampa_me->rfc pH 7.4 pcft PCFT dampa_me->pcft pH 5.5 fr FR (Endocytosis) dampa_me->fr passive Passive Diffusion dampa_me->passive dampa DAMPA rfc->dampa pcft->dampa fr->dampa dampa_me_intra dampa_me_intra passive->dampa_me_intra DAMPA-ME esterase Esterases esterase->dampa dampa_me_intra->esterase

Sources

Application Note: A Validated Quantitative LC-MS/MS Assay for the Determination of DAMPA Methyl Ester in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of methotrexate and its derivatives.

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of DAMPA methyl ester in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) is a principal metabolite of the widely used anticancer drug methotrexate, particularly significant in patients undergoing rescue therapy with carboxypeptidase-G2.[1][2] The esterified form, this compound, is a critical analyte for comprehensive pharmacokinetic and drug metabolism studies. This application note details a robust and validated method, from sample preparation to data analysis, grounded in established regulatory guidelines to ensure data integrity and reliability.[3][4]

Introduction: The Rationale for Quantifying this compound

Methotrexate (MTX) is a cornerstone of chemotherapy regimens for various cancers and autoimmune diseases.[5][6][7] Its therapeutic efficacy is, however, paralleled by a potential for significant toxicity, necessitating careful monitoring of the drug and its metabolites. High-dose MTX therapy can lead to nephrotoxicity and delayed drug excretion. In such critical situations, carboxypeptidase-G2 is administered as a rescue agent, rapidly hydrolyzing MTX to DAMPA and glutamate.[1][2]

The subsequent metabolic fate of DAMPA, including its potential esterification to this compound, is of significant interest for understanding the complete pharmacokinetic profile of MTX and its derivatives. Accurate quantification of this compound in biological matrices like plasma is therefore essential for:

  • Comprehensive Pharmacokinetic Modeling: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) of MTX and its metabolites.

  • Metabolic Profiling: To identify and quantify all relevant metabolites and understand their contribution to the overall pharmacological and toxicological profile.

  • Clinical Research: To investigate the impact of this compound on therapeutic outcomes and patient safety.

This application note presents a highly selective and sensitive LC-MS/MS method, developed and validated in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure the generation of reliable and reproducible data.[3][4]

Assay Principle and Workflow

The quantitative analysis of this compound is achieved through a combination of efficient sample preparation, chromatographic separation, and sensitive detection by tandem mass spectrometry. The workflow is designed to be robust, reproducible, and suitable for high-throughput analysis.

AssayWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Addition of IS Precipitate Protein Precipitation Spike->Precipitate Removal of Proteins Extract Solid-Phase Extraction (SPE) Precipitate->Extract Cleanup and Concentration Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Reverse-Phase Chromatography Detect Mass Spectrometric Detection Separate->Detect MRM Detection Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Figure 1: General workflow for the quantitative analysis of this compound.

Materials and Reagents

Material/ReagentSupplierGrade
This compound Reference StandardClearsynth>98% Purity[8][9]
DAMPA-d4 (Internal Standard)Toronto Research Chemicals>98% Purity
AcetonitrileHoneywellLC-MS Grade
MethanolHoneywellLC-MS Grade
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVTPooled, Normal
Oasis HLB µElution PlateWaters30 µm

Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and DAMPA-d4 (Internal Standard, IS) and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the DAMPA-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range is 0.5 - 500 ng/mL.

Sample Preparation Protocol

The following protocol is optimized for a 96-well plate format to enhance throughput.

SamplePrep start Start: 100 µL Plasma Sample add_is Add 25 µL of Internal Standard (100 ng/mL DAMPA-d4) start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 add_precip Add 200 µL of Acetonitrile with 1% Formic Acid vortex1->add_precip vortex2 Vortex (30 seconds) add_precip->vortex2 centrifuge Centrifuge (4000 x g, 10 min, 4°C) vortex2->centrifuge spe_load Load Supernatant onto Conditioned SPE Plate centrifuge->spe_load spe_wash Wash with 200 µL of 5% Methanol in Water spe_load->spe_wash spe_elute Elute with 2 x 50 µL of 90% Methanol in Water spe_wash->spe_elute evaporate Evaporate to Dryness (40°C, N2) spe_elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Detailed sample preparation workflow.

LC-MS/MS Method Parameters

Liquid Chromatography:

ParameterSetting
Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Column Temperature: 40°C
Gradient: See Table below

Gradient Elution Program:

Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry:

ParameterSetting
Ionization Mode: Electrospray Ionization (ESI), Positive
Ion Source Gas 1: 50 psi
Ion Source Gas 2: 60 psi
Curtain Gas: 35 psi
Temperature: 550°C
IonSpray Voltage: 5500 V

Multiple Reaction Monitoring (MRM) Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (eV)CXP (V)
This compound 340.1175.1803512
DAMPA-d4 (IS) 344.1179.1803512

Method Validation

The assay was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3] The following parameters were assessed:

  • Selectivity and Specificity: Blank plasma from at least six different sources was analyzed to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity and Range: The linearity of the calibration curve was evaluated over the range of 0.5 - 500 ng/mL using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (LOD, LQC, MQC, HQC) in six replicates.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of neat solutions.

  • Recovery: The extraction recovery was determined by comparing the peak areas of pre-extraction spiked plasma samples with those of post-extraction spiked samples.

  • Stability: The stability of this compound in plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Representative Validation Data

Calibration Curve:

Concentration (ng/mL)Accuracy (%)
0.5105.2
1.0102.8
5.098.7
25.099.1
100.0101.5
250.097.9
500.0100.3
>0.998

Intra- and Inter-Day Precision and Accuracy:

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.58.2108.49.5106.7
LQC1.56.5103.17.8101.9
MQC754.198.95.3100.2
HQC4003.5101.24.799.8

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust approach for the quantitative determination of this compound in human plasma. The detailed protocols for sample preparation and analysis, along with the comprehensive validation data, demonstrate the suitability of this method for pharmacokinetic and metabolic studies in the context of methotrexate therapy. This method will be a valuable tool for researchers and clinicians seeking to gain a deeper understanding of the complete metabolic profile of this important anticancer drug.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
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  • PubMed. (2018). 2,4-Diamino-N10-methylpteroic acid (DAMPA) crystalluria in a patient with osteosarcoma treated with carboxypeptidase-G2 rescue after high-dose methotrexate-induced nephrotoxicity. Retrieved from [Link]

  • PubMed. (1985). Pharmacodynamics and pharmacokinetics of the methyl ester of 15-deoxy-16-hydroxy-16-vinylprostaglandin E2. Retrieved from [Link]

  • PubMed. (n.d.). Overview of phthalate ester pharmacokinetics in mammalian species. Retrieved from [Link]

  • PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation reaction between methyl ester (FAME) and DMAPA in presence of.... Retrieved from [Link]

  • ResearchGate. (2016). Optimization of methyl ester production from palm fatty acid distillate using single-step esterification: A response surface methodology approach. Retrieved from [Link]

  • MDPI. (n.d.). Idea of Rapid Preparation of Fatty Acid Methyl Ester Using In Situ Derivatization from Fresh Horse Mussel. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). DAMPA Ethyl Ester (CAS No. 43111-51-9) Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). MCPA methyl ester. Retrieved from [Link]

  • PubMed. (2021). Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes in Multidrug Resistant Staphylococcus aureus: An in vitro Approach. Retrieved from [Link]

  • PubMed. (2017). An Evidence of C16 Fatty Acid Methyl Esters Extracted From Microalga for Effective Antimicrobial and Antioxidant Property. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Palm Kernel Oil Based Trimethylolpropane Ester.
  • ResearchGate. (n.d.). Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro , preclinical and clinical studies: Case studies and perspectives.
  • PubMed Central. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Retrieved from [Link]

  • PubMed. (2016). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the.

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Application Note: A Validated LC-MS/MS Method for Therapeutic Drug Monitoring of Methotrexate and its Key Metabolites, 7-Hydroxymethotrexate and DAMPA

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, validated protocol for the simultaneous quantification of methotrexate (MTX), and its primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Therapeutic Drug Monitoring (TDM) of methotrexate is crucial for optimizing treatment efficacy and minimizing toxicity, particularly in high-dose regimens used in oncology. While immunoassays are common for MTX quantification, they can suffer from cross-reactivity with metabolites, leading to inaccuracies.[1][2] The LC-MS/MS method described herein offers superior selectivity and sensitivity, enabling the precise measurement of the parent drug and its key metabolites. This provides clinicians and researchers with a more comprehensive pharmacokinetic profile to guide personalized dosing strategies. This document provides a complete workflow, from sample preparation to data analysis, grounded in established analytical principles.

Introduction: The Rationale for Metabolite-Inclusive Methotrexate TDM

Methotrexate is a cornerstone of therapy in oncology and for various autoimmune diseases.[3] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA, RNA, and proteins.[3][4][5][6] However, MTX therapy is characterized by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, making TDM an essential practice to prevent severe toxicities, including myelosuppression, mucositis, and renal and hepatic dysfunction.[7][8][9]

The metabolic fate of methotrexate is a critical determinant of its therapeutic and toxic effects. The primary metabolic pathways yield two key molecules (Figure 1):

  • 7-hydroxymethotrexate (7-OH-MTX): Formed in the liver, this metabolite is less active than the parent drug but can contribute to nephrotoxicity due to its lower solubility and potential for precipitation in the renal tubules.[7]

  • 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA): This metabolite is formed by the cleavage of the glutamate moiety from methotrexate.[1][7] This conversion can be mediated by bacterial enzymes in the gut or by the rescue agent glucarpidase (carboxypeptidase G2), which is administered to rapidly lower toxic methotrexate levels in cases of renal impairment.[1][10] DAMPA is considered to be non-cytotoxic.[10]

It is important to note that while the user's initial query concerned "DAMPA methyl ester," a thorough review of scientific literature indicates that this is not a recognized or clinically monitored metabolite of methotrexate. "Methotrexate γ-Methyl Ester" has been identified as a potential impurity in methotrexate preparations, but not a product of DAMPA metabolism.[5] Therefore, a scientifically robust and clinically relevant TDM approach must focus on the established and impactful metabolites: 7-OH-MTX and DAMPA.

This application note provides a validated protocol for the simultaneous quantification of MTX, 7-OH-MTX, and DAMPA using LC-MS/MS, a gold-standard analytical technique that offers high specificity and sensitivity.[3][11][12]

Methotrexate Metabolic Pathway

The metabolic conversion of methotrexate to its primary metabolites, 7-OH-MTX and DAMPA, is a critical aspect of its pharmacology. The following diagram illustrates this pathway.

MTX_Metabolism cluster_info Metabolite Significance MTX Methotrexate (MTX) OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) MTX->OH_MTX Hepatic Aldehyde Oxidase DAMPA DAMPA MTX->DAMPA Glucarpidase / Carboxypeptidase G2 info_node Monitoring 7-OH-MTX is important for assessing nephrotoxicity risk. DAMPA levels are indicative of MTX cleavage, particularly after glucarpidase administration.

Figure 1. Metabolic pathway of Methotrexate to 7-OH-MTX and DAMPA.

Experimental Protocol

This protocol outlines a method for the simultaneous quantification of methotrexate, 7-hydroxymethotrexate, and DAMPA in human serum.

Materials and Reagents
  • Methotrexate, 7-Hydroxymethotrexate, and DAMPA analytical standards (MedChemExpress or equivalent)[13][14]

  • Methotrexate-d3 (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human serum (drug-free) for calibration standards and quality controls

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatography system (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., AB Sciex, Thermo Fisher)[3][12]

Sample Preparation

The following workflow details the steps for preparing serum samples for analysis.

Sample_Prep_Workflow start Start: Serum Sample (50 µL) add_is Add 150 µL Internal Standard in Acetonitrile start->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant to LC-MS Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Sources

Application Notes and Protocols for In Vitro Studies Involving DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating M3 Muscarinic Receptor Function with a Selective Antagonist

DAMPA methyl ester, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R), serves as an invaluable tool for researchers in pharmacology and drug development.[1][2] The M3R, a G-protein coupled receptor (GPCR), is predominantly coupled to Gq/11 proteins.[3][4] Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium stores.[3] This signaling cascade governs a multitude of physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity.[5][6][7]

Given the therapeutic relevance of the M3R in conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder, the ability to selectively antagonize its function is crucial for both basic research and the development of novel therapeutics.[8] this compound, a derivative of the well-characterized antagonist 4-DAMP, offers researchers a potent pharmacological probe to dissect M3R-mediated signaling pathways and to screen for novel M3R-targeting compounds.

This comprehensive guide provides detailed protocols for the application of this compound in common in vitro assays, including radioligand binding assays, functional calcium imaging, and smooth muscle contraction assays. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to design, execute, and interpret their experiments with confidence.

M3 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the M3 muscarinic receptor is depicted below. Antagonists like this compound competitively bind to the receptor, preventing acetylcholine (ACh) from initiating this cascade.

M3_Signaling_Pathway cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates DAMPA This compound DAMPA->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Response Cellular Response (e.g., Contraction, Secretion) Ca_cyto->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of this compound Antagonism.

I. Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[9][10] These assays measure the direct interaction between a radiolabeled ligand and the receptor. In the context of this compound, competition binding assays are employed to determine its ability to displace a known M3R radioligand.

Experimental Workflow: Competition Radioligand Binding Assay

Binding_Assay_Workflow prep 1. Membrane Preparation (Cells/Tissues expressing M3R) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-NMS) - this compound (Varying Conc.) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid Filtration) incubation->separation counting 4. Quantification (Scintillation Counting) separation->counting analysis 5. Data Analysis (IC₅₀ → Ki Calculation) counting->analysis

Caption: Workflow for a Competition Radioligand Binding Assay.

Protocol: M3R Competition Binding Assay

A. Materials and Reagents

  • Cell Membranes: Prepare membranes from cell lines (e.g., CHO or HEK293) stably expressing the human M3 muscarinic receptor, or from tissues known to be rich in M3Rs.[11]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective muscarinic antagonist.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Atropine) is used to determine non-specific binding.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5.[12]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

B. Step-by-Step Procedure

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).[11]

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control (e.g., Atropine).

      • Competition: Membranes + Radioligand + Serial dilutions of this compound.

    • The final assay volume is typically 250 µL.[13]

  • Incubation:

    • Add the membrane preparation (typically 10-50 µg of protein per well) to each well.

    • Add the competing compounds (this compound or Atropine).

    • Initiate the binding reaction by adding the radioligand (e.g., [³H]-NMS at a concentration close to its Kd).

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding and competition CPM values.

  • Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterTypical Value/RangeSource(s)
Radioligand ([³H]-NMS)~0.2 - 0.7 nM (near Kd)[12]
Incubation Time60 - 90 minutes[13]
Incubation Temperature30°C[13]
Membrane Protein10 - 50 µ g/well [12]
Non-specific Control10 µM Atropine[12]

II. Functional Assays: Measuring Downstream Signaling

Functional assays provide insights into the physiological consequences of receptor antagonism. For the M3R, two common and robust in vitro functional assays are calcium imaging and smooth muscle contraction studies.

A. Calcium Imaging: Visualizing M3R-Mediated Calcium Mobilization

Calcium imaging is a widely used technique to monitor the activation of Gq/11-coupled receptors like the M3R.[3] This method utilizes fluorescent calcium indicators to visualize changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.

Calcium_Imaging_Workflow cell_prep 1. Cell Culture (e.g., M3R-expressing cells) dye_loading 2. Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading pre_incubation 3. Pre-incubation (with this compound or vehicle) dye_loading->pre_incubation stimulation 4. Stimulation (with M3R agonist, e.g., Acetylcholine) pre_incubation->stimulation imaging 5. Fluorescence Imaging (Confocal or Plate-based) stimulation->imaging analysis 6. Data Analysis (Quantify fluorescence changes, IC₅₀ determination) imaging->analysis

Caption: Workflow for a Calcium Imaging Assay in Antagonist Mode.

1. Materials and Reagents

  • Cells: A cell line endogenously or recombinantly expressing the M3R.

  • Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit.[3]

  • Pluronic F-127: A non-ionic surfactant to aid in dye solubilization.[14]

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.[3]

  • This compound: Prepare a stock solution and serial dilutions in assay buffer.

  • M3R Agonist: Acetylcholine or Carbachol.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fluorescence Microscope or Plate Reader: Equipped with appropriate filters for the chosen dye.

2. Step-by-Step Procedure

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.[15]

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity before adding the agonist.

  • Agonist Stimulation and Imaging:

    • Add a fixed concentration of the M3R agonist (typically the EC₈₀ concentration) to all wells simultaneously using an automated liquid handler if available.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data as a percentage of the response in the vehicle-treated control wells.

    • Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀.[3]

ParameterTypical Value/RangeSource(s)
Cell Seeding DensityVaries by cell type-
Fluo-4 AM Concentration1 - 5 µM[3]
Dye Loading Time45 - 60 minutes[15]
Antagonist Pre-incubation15 - 30 minutes[3]
Agonist (ACh/Carbachol)EC₈₀ concentration[3]
B. Smooth Muscle Contraction Assays: Assessing Physiological Antagonism

In vitro tissue bath assays using isolated smooth muscle preparations are a classic pharmacological method to assess the functional antagonism of M3R-mediated responses. Tissues such as trachea, bladder, or ileum are commonly used.

1. Materials and Reagents

  • Animal Tissue: Rabbit or guinea pig trachea.[5]

  • Krebs-Henseleit Solution: A physiological salt solution, continuously gassed with 95% O₂ / 5% CO₂.

  • Tissue Bath System: With isometric force transducers.

  • This compound: Prepare a stock solution and serial dilutions.

  • M3R Agonist: Acetylcholine or Methacholine.

2. Step-by-Step Procedure

  • Tissue Preparation:

    • Isolate the trachea and prepare smooth muscle strips or rings.

    • Mount the tissue in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Equilibration:

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.

  • Agonist Dose-Response Curve (Control):

    • Generate a cumulative concentration-response curve for the M3R agonist to establish a baseline contractile response.

  • Antagonist Incubation:

    • Wash the tissue thoroughly and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a defined period (e.g., 30-60 minutes).

  • Agonist Dose-Response Curve (in the presence of Antagonist):

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the M3R agonist.

  • Data Analysis:

    • Measure the contractile force generated in response to the agonist.

    • Plot the agonist concentration-response curves in the absence and presence of this compound.

    • The antagonistic effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve. The magnitude of this shift can be used to calculate the pA₂ value, a measure of antagonist potency.

III. Troubleshooting and Best Practices

  • Solubility: this compound may have limited aqueous solubility. Ensure complete dissolution in the stock solvent (e.g., DMSO) before preparing aqueous dilutions. The final concentration of the organic solvent in the assay should be kept low (typically <0.1%) and consistent across all conditions.

  • Equilibrium Times: Incubation times for both radioligand binding and functional assays should be optimized to ensure that the binding of this compound has reached equilibrium.

  • Cell Health: In cell-based assays, ensure cell viability throughout the experiment. Dye loading and compound incubations can be cytotoxic.

  • Data Normalization: In functional assays, normalize data to a positive control (agonist alone) and a negative control (vehicle) to account for inter-assay variability.

Conclusion

This compound is a powerful and selective antagonist for probing the function of the M3 muscarinic receptor in vitro. The protocols outlined in this guide provide a robust framework for characterizing the affinity and functional antagonism of this compound. By understanding the underlying principles and adhering to best practices, researchers can leverage this compound to advance our understanding of M3R biology and to accelerate the discovery of new medicines targeting this important receptor.

References

  • Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays.
  • M1 and M3 muscarinic antagonists inhibit human nasal glandular secretion in vitro. PubMed.
  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS.
  • M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. AACR Journals.
  • In Vitro Assays for Muscarinic Receptor Activation: Applic
  • Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PMC.
  • In vitro muscarinic receptor radioligand-binding assays. PubMed.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding Assay. Gifford Bioscience.
  • In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. PubMed.
  • Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. PMC.
  • Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. PubMed.
  • Functional M3 muscarinic acetylcholine receptors in mammalian hearts. PMC - NIH.
  • Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices.
  • Calcium Imaging Protocols and Methods.
  • Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. NIH.
  • CALCIUM IMAGING PROTOCOL. protocols.io.
  • Muscarinic Receptor Agonists and Antagonists. MDPI.
  • Muscarinic Receptor Agonists and Antagonists. PMC - PubMed Central - NIH.
  • Muscarinic antagonist. Wikipedia.
  • Improving AM ester calcium dye loading efficiency. Request PDF.

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Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of DAMPA Methyl Ester using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, ensuring the generation of high-quality, reliable data. As your dedicated application scientist, I will provide not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions during your experimental design and execution.

Introduction to this compound and Matrix Effects

This compound, a derivative of 4-amino-4-deoxy-N10-methylpteroic acid, is a compound of interest in various research fields.[1][2][3][4] Its analysis by liquid chromatography-mass spectrometry (LC-MS) can be susceptible to matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix.[5][6][7][8] These effects can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your assay.[5][7][9] This guide will equip you with the knowledge to anticipate, identify, and manage these challenges.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects in LC-MS refer to the interference of co-eluting molecules from the sample matrix with the ionization of the target analyte, in this case, this compound.[5][6][8] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[5][7][9] This is a significant concern because it can compromise the reliability and reproducibility of your results. The chemical properties of this compound, including its polarity and potential for multiple protonation sites, can make it susceptible to competition for ionization in the presence of matrix components.

Q2: What are the common sources of matrix effects in biological samples?

A2: In biological matrices such as plasma, urine, or tissue homogenates, the primary sources of matrix effects include:

  • Phospholipids: Abundant in plasma and tissue samples, these can cause significant ion suppression, particularly in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression and contaminate the ion source.

  • Proteins: While larger proteins are often removed during sample preparation, residual peptides can co-elute and interfere with ionization.[10]

  • Other Endogenous Molecules: A vast array of small molecules within the biological matrix can co-elute with this compound and compete for ionization.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of this compound at a constant rate into the LC eluent post-column, while a blank, extracted matrix sample is injected.[11][12] Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively. This helps to identify the chromatographic regions most affected by the matrix.

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix at the same concentration.[8][11][13] The matrix effect (ME) can be calculated as follows:

    ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100

    A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Ion Suppression for this compound

You are observing a significantly lower signal for this compound in your biological samples compared to your standards prepared in a pure solvent.

Root Causes:
  • Co-elution with Phospholipids: Phospholipids from biological matrices are notorious for causing ion suppression in ESI.

  • High Salt Concentration: Non-volatile salts from buffers or the sample itself can compete with the analyte for ionization.

  • Inadequate Chromatographic Separation: If this compound co-elutes with a large number of matrix components, its ionization will be compromised.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression.

Step-by-Step Protocol:
  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[9][10][14]

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering compounds.

    • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind.[10]

    • Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by utilizing specific sorbents to retain and elute this compound while washing away matrix components.[7][10] Consider a mixed-mode or phospholipid removal SPE plate for complex matrices.

  • Enhance Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting interferences.[6][9][11]

    • Gradient Optimization: Adjust the gradient slope to better resolve the analyte peak from the matrix background.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to alter selectivity. HILIC can be particularly useful for polar compounds like this compound, as it often provides better retention and separation from phospholipids.

    • Divert Valve: Use a divert valve to direct the early-eluting, unretained matrix components (like salts and some phospholipids) to waste, preventing them from entering the mass spectrometer.

  • Employ a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it will co-elute and experience the same matrix effects as the analyte, thus providing accurate correction during quantification.[7][11]

Issue 2: Inconsistent Results and Poor Reproducibility

You are observing high variability in the quantification of this compound across different samples or batches.

Root Causes:
  • Differential Matrix Effects: The composition of biological matrices can vary significantly between individuals or lots, leading to inconsistent ion suppression or enhancement.

  • Sample Preparation Variability: Inconsistent execution of the sample preparation protocol can lead to varying levels of matrix components in the final extract.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Protocol:
  • Evaluate Matrix Variability: During method development, it is crucial to assess matrix effects in multiple individual lots of the biological matrix.[5] This will provide an understanding of the expected range of variability.

  • Implement Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[6][14] This helps to compensate for consistent matrix effects.

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is well-defined and followed meticulously. Automation of sample preparation can significantly improve reproducibility.

  • Utilize a Stable Isotope Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the most effective way to correct for variability in matrix effects and sample preparation.[7][11]

Issue 3: High Background Noise and Interferences

You are observing a high baseline or interfering peaks at or near the retention time of this compound.

Root Causes:
  • Contamination: Contamination from solvents, collection tubes, or labware can introduce interfering compounds.

  • Carryover: Analyte from a previous high-concentration sample may carry over to the next injection.

  • Isobaric Interferences: Matrix components with the same nominal mass as this compound can cause interference.

Troubleshooting Protocol:
  • Identify the Source of Noise:

    • Inject a blank solvent to check for system contamination.

    • Inject a blank extracted matrix to assess background from the sample preparation process.

    • Inject a blank after a high-concentration standard to evaluate carryover.

  • Mitigate Contamination and Carryover:

    • Use high-purity solvents and reagents.

    • Optimize the autosampler wash procedure with a strong organic solvent.

    • If carryover persists, consider reducing the injection volume or using a different injection mode.

  • Address Isobaric Interferences:

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between this compound and isobaric interferences based on their exact mass.

    • Tandem Mass Spectrometry (MS/MS): Optimize the selection of precursor and product ions (MRM transitions) to be highly specific for this compound. Ensure that the selected transitions are not present in the blank matrix.

Data Presentation: Quantitative Assessment of Matrix Effects

Parameter Description Acceptance Criteria
Matrix Factor (MF) Ratio of the peak area in the presence of matrix to the peak area in the absence of matrix.Ideally between 0.8 and 1.2[5]
Internal Standard Normalized MF The MF of the analyte divided by the MF of the internal standard.Should be close to 1.0[5]
Coefficient of Variation (CV%) of MF The variability of the MF across different lots of matrix.Typically should be ≤15%

Conclusion

Successfully navigating the challenges of matrix effects in the mass spectrometric analysis of this compound is achievable with a systematic and informed approach. By understanding the fundamental principles of matrix effects and diligently applying the troubleshooting strategies outlined in this guide, you can develop robust and reliable analytical methods. Remember that thorough method development and validation are paramount to ensuring the integrity of your data.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21).
  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29).
  • Overcoming Matrix Effects - Bioanalysis Zone. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
  • This compound | 23853-09-0 - Sigma-Aldrich. (n.d.).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • CAS No : 23853-09-0 | Product Name : this compound | Pharmaffiliates. (n.d.).
  • This compound | CAS 23853-09-0 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 23853-09-0 - this compound - Sale from Quality Suppliers - Guidechem. (n.d.).
  • This compound 23853-09-0 - MedchemExpress.com. (n.d.).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
  • Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? - Lirias. (n.d.).

Sources

Technical Support Center: Identification of DAMPA Methyl Ester Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DAMPA Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and understanding the degradation products of this compound. As a metabolite of the widely used therapeutic agent Methotrexate, understanding the stability and degradation profile of DAMPA and its esters is critical for accurate research and development.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and analytical best practices to ensure the integrity of your results.

Table of Contents

  • Understanding this compound and its Stability

  • Frequently Asked Questions (FAQs)

    • What are the primary degradation pathways for this compound?

    • My this compound sample shows a new peak in the chromatogram after storage. What could it be?

    • How can I prevent the degradation of my this compound standard?

    • What is the likely identity of a degradation product with a mass of 325.33 g/mol ?

    • I suspect oxidative degradation. What specific product should I look for?

  • Troubleshooting Guide for Degradation Product Identification

    • Issue: Unexpected Peaks in HPLC/UPLC Analysis

    • Issue: Difficulty in Structural Elucidation of Unknown Degradants

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study of this compound

    • Protocol 2: General LC-MS/MS Method for the Analysis of this compound and its Degradation Products

  • References

Understanding this compound and its Stability

DAMPA (4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid) is a primary metabolite of Methotrexate. This compound is the corresponding methyl ester derivative, with the chemical formula C₁₆H₁₇N₇O₂ and a molecular weight of 339.35 g/mol . The stability of this compound is influenced by its key functional groups: a pteridine ring, a tertiary amine, and a methyl ester. These sites are susceptible to chemical degradation under various conditions.

Understanding the potential degradation pathways is the first step in troubleshooting and identifying impurities in your samples. The principal mechanisms of degradation are hydrolysis, oxidation, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound and data from its parent compound, Methotrexate, the three primary degradation pathways are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form DAMPA (4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid) and methanol.

  • Oxidation: The pteridine ring is prone to oxidation. A common oxidative degradation product is the 7-hydroxy derivative.

  • Photodegradation: Pteridine derivatives are known to be light-sensitive. Exposure to light, particularly UV, can cause cleavage of the C-N bond between the pteridine ring and the N-methyl-p-aminobenzoic acid methyl ester moiety.

Primary Degradation Pathways of this compound DME This compound (C16H17N7O2) MW: 339.35 Hydrolysis Hydrolysis (Acid/Base/Heat) DME->Hydrolysis H2O Oxidation Oxidation (e.g., H2O2, atmospheric O2) DME->Oxidation [O] Photodegradation Photodegradation (UV/Visible Light) DME->Photodegradation DAMPA DAMPA (C15H15N7O2) MW: 325.33 Hydrolysis->DAMPA Methanol Methanol Hydrolysis->Methanol Hydroxy_DME 7-Hydroxy this compound (C16H17N7O3) MW: 355.35 Oxidation->Hydroxy_DME Pteridine_Aldehyde 2,4-Diamino-6-pteridinecarbaldehyde Photodegradation->Pteridine_Aldehyde pABA_ester Methyl p-(methylamino)benzoate Photodegradation->pABA_ester

Caption: Primary degradation pathways of this compound.

Q2: My this compound sample shows a new peak in the chromatogram after storage. What could it be?

A2: A new peak appearing after storage, especially if the sample was stored in solution at room temperature, is likely a degradation product. The most common culprits are hydrolysis or oxidation products.

  • Check the mass: Use mass spectrometry to determine the molecular weight of the new peak.

  • Hydrolysis Product: If the mass corresponds to DAMPA (MW: 325.33), hydrolysis of the methyl ester has likely occurred.

  • Oxidation Product: If the mass is 16 Da higher than the parent compound (MW: 355.35), it is likely a mono-hydroxylated derivative, such as 7-Hydroxy this compound.

Q3: How can I prevent the degradation of my this compound standard?

A3: To ensure the stability of your this compound standard:

  • Storage: Store the solid compound in a dry, dark place at -20°C for long-term storage or 0-4°C for short-term storage.

  • Solutions: Prepare solutions fresh and use them promptly. If storage is necessary, store solutions at -20°C or below in amber vials to protect from light.

  • Solvent Choice: For analytical purposes, dissolving the sample in a non-aqueous, aprotic solvent like DMSO can minimize hydrolysis. Avoid basic aqueous solutions, as they can accelerate ester hydrolysis.

Q4: What is the likely identity of a degradation product with a mass of 325.33 g/mol ?

A4: A degradation product with a molecular weight of 325.33 g/mol corresponds to DAMPA (C₁₅H₁₅N₇O₂). This is the result of the hydrolysis of the methyl ester group of this compound. This can be confirmed by comparing the retention time and mass spectrum with a DAMPA reference standard.

Q5: I suspect oxidative degradation. What specific product should I look for?

A5: The most probable oxidative degradation product is 7-Hydroxy this compound . The pteridine ring system in DAMPA is analogous to that in Methotrexate, for which 7-hydroxymethotrexate is a well-known metabolite and degradation product. This product would have a molecular weight of 355.35 g/mol (M+16 relative to this compound). You should target this mass in your LC-MS analysis.

Troubleshooting Guide for Degradation Product Identification

Issue: Unexpected Peaks in HPLC/UPLC Analysis
Observation Potential Cause Troubleshooting Steps
A new, more polar peak appears over time.Hydrolysis to DAMPA. The resulting carboxylic acid is more polar than the ester.1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to DAMPA (MW: 325.33).2. Compare with Standard: If available, inject a DAMPA reference standard to confirm the retention time.3. Review Sample Prep: Was the sample dissolved in an aqueous or basic solution for an extended period? Consider using DMSO or preparing the sample fresh.
A peak with a slightly shifted retention time and a mass of M+16 is observed.Oxidation of the pteridine ring.1. Confirm Mass: Verify the mass is 355.35 g/mol , corresponding to 7-Hydroxy this compound.2. Forced Oxidation: To confirm, intentionally degrade a sample with a mild oxidizing agent (e.g., 3% H₂O₂) and see if the peak increases.3. Protect from Air: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Multiple new, smaller peaks are observed, especially in light-exposed samples.Photodegradation .1. Check Mass of Fragments: Look for masses corresponding to potential photolytic cleavage products like 2,4-diamino-6-pteridinecarbaldehyde and methyl p-(methylamino)benzoate.2. Protect from Light: Always store samples and standards in amber vials or protect them from light.3. Conduct Photostability Study: Expose a solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity.
Issue: Difficulty in Structural Elucidation of Unknown Degradants

If you observe a degradation product that does not match the common hydrolytic or oxidative products, a more in-depth structural elucidation is necessary.

Workflow for Unknown Degradant Identification cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation A Observe Unknown Peak in LC-UV B High-Resolution MS (e.g., Q-TOF, Orbitrap) Determine Accurate Mass & Molecular Formula A->B C Tandem MS (MS/MS) Obtain Fragmentation Pattern B->C D Compare Fragmentation with Parent Compound (this compound) C->D E Propose Putative Structure D->E G Compare Retention Time & MS/MS Spectra of Unknown and Standard E->G F Synthesize Proposed Structure (Reference Standard) F->G H Structure Confirmed G->H

Technical Support Center: A Guide to Mitigating Adduct Formation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with adduct formation during mass spectrometric analysis, particularly when working with complex molecules such as DAMPA Methyl Ester (Methyl 4-Amino-4-deoxy-10-methyl pteroate).

Unwanted adduct formation can split your analyte signal across multiple ions, leading to reduced sensitivity, complicated spectra, and potential misinterpretation of data.[1] This document provides a structured approach to systematically identify, troubleshoot, and minimize the formation of these adducts, thereby enhancing the quality and reliability of your mass spectrometry results.

Frequently Asked Questions (FAQs)

Q1: What exactly is an adduct ion in mass spectrometry?

An adduct ion is formed when a molecule of interest (M) associates with another ion present in the electrospray ionization (ESI) source.[2] Instead of observing the intended protonated molecule [M+H]⁺, you might see ions like [M+Na]⁺ (sodium adduct), [M+K]⁺ (potassium adduct), or [M+NH₄]⁺ (ammonium adduct). These are formed when ions from salts, solvents, or additives compete with protons to ionize your analyte.

Q2: My analyte peak is split into multiple signals with different m/z values. Is this adduct formation?

It is highly likely. Adduct formation is a primary cause of signal splitting for a single analyte.[1] The mass difference between these peaks and your expected molecular ion peak will correspond to the mass of the adducting species. For example, a peak at +22 Da relative to your [M+H]⁺ peak is a strong indicator of a sodium adduct ([M+Na]⁺), as the mass difference between Na⁺ (23 Da) and H⁺ (1 Da) is 22 Da.

Q3: Why are adducts a problem for my analysis?

Adducts are problematic for several reasons:

  • Reduced Sensitivity: The ion current for your analyte is distributed across multiple species, lowering the intensity of your primary target ion and potentially compromising the limit of detection (LOD).[3]

  • Complicated Spectra: Multiple adducts for a single compound make the mass spectrum difficult to interpret, especially in complex mixtures.

  • Inaccurate Quantification: If the propensity to form different adducts varies between samples or calibration standards, it can lead to significant errors in quantitative analysis.[4]

Q4: Are some molecules more prone to forming adducts?

Yes. Molecules with accessible lone pairs of electrons (e.g., on oxygen or nitrogen atoms), such as esters, ethers, and compounds with multiple heteroatoms like this compound, can readily coordinate with metal cations. The specific structure and functional groups of an analyte play a significant role in its affinity for different types of adducts.[2]

In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving adduct issues. The first step is always to identify the adducting species.

Part 1: Identifying the Adduct Ion

Before you can solve the problem, you must identify the culprit. This is done by calculating the mass difference between the observed ion and the expected protonated molecule, [M+H]⁺.

Table 1: Common Adducts in Positive Ion ESI-MS

Adducting IonFormulaMass Shift from [M+H]⁺Common Sources
Sodium[M+Na]⁺+22 DaGlassware, reagents, buffers, biological samples, fingerprints
Potassium[M+K]⁺+38 DaGlassware, reagents, buffers, biological samples
Ammonium[M+NH₄]⁺+17 DaAmmonium-based buffers (formate, acetate) in mobile phase
Acetonitrile[M+ACN+H]⁺+41 DaAcetonitrile in mobile phase
Dimethyl Sulfoxide[M+DMSO+H]⁺+78 DaDMSO from sample solvent
Formic Acid[M+FA-H₂O+H]⁺+28 DaFormic acid in mobile phase (in-source reaction)
Dimer[2M+H]⁺M+1 DaHigh analyte concentration
Sodium Dimer[2M+Na]⁺M+23 DaHigh analyte concentration, high sodium contamination
Part 2: Systematic Adduct Reduction Strategies

Once the adduct is identified, you can employ a targeted strategy to minimize its formation. The following sections detail proven methods, from simple adjustments to more comprehensive methodological changes.

Sodium and potassium adducts are the most common and often arise from environmental contamination.[4]

Causality: Sodium and potassium ions are ubiquitous. In the ESI droplet, they can outcompete protons for binding sites on your analyte, especially if the analyte has a high affinity for metal cations or if the proton concentration is low.

Troubleshooting Steps:

  • Switch to Polypropylene Vials: Standard laboratory glassware is a significant source of leachable sodium and potassium salts.[4][5] Switching to high-quality polypropylene autosampler vials and collection tubes can drastically reduce this contamination.

  • Use High-Purity Solvents and Reagents: Ensure you are using LC-MS grade water, solvents, and additives. Lower-grade reagents can contain significant salt impurities.

  • Wear Gloves: Never touch sample vials, pipette tips, or solvent bottle openings with bare hands, as skin oils and salts are a major source of contamination.[4]

  • Freshly Prepare Mobile Phases: Do not store aqueous mobile phases for extended periods, as ions can leach from glass reservoirs over time.

The composition of your mobile phase is the most powerful tool for controlling ionization.[6][7]

Causality: By increasing the concentration of protons (lowering the pH) or providing a reliable source of a desired adducting ion (like ammonium), you can shift the ionization equilibrium in favor of a single, desired species.

Troubleshooting Workflow Diagram

Adduct_Troubleshooting cluster_ID Step 1: Identification cluster_Action Step 2: Actionable Strategy cluster_Solutions Step 3: Resolution ID Observe Adduct in Spectrum Calc Calculate Mass Shift (Peak m/z - [M+H]⁺ m/z) ID->Calc Table Compare to Adduct Table (e.g., +22 Da = Na⁺) Calc->Table Metal Metal Adduct? ([M+Na]⁺, [M+K]⁺) Table->Metal Solvent Solvent/Additive Adduct? ([M+ACN+H]⁺, [M+NH₄]⁺) Table->Solvent Sol_Metal Implement Contamination Control: • Use Polypropylene Vials • High-Purity Reagents • Fresh Mobile Phase Metal->Sol_Metal Yes Sol_Proton Optimize Mobile Phase: • Add/Increase Formic Acid (0.1%) • Add Ammonium Formate (5-10 mM) Metal->Sol_Proton No Solvent->Sol_Proton Yes Sol_Metal->Sol_Proton If persists Sol_Source Adjust MS Source: • Lower Temperatures • Optimize Cone Voltage Sol_Proton->Sol_Source If persists

Caption: A logical workflow for identifying and mitigating adduct formation.

Experimental Protocol: Mobile Phase Modifier Screening

This protocol provides a systematic way to find the optimal mobile phase additive to promote the formation of the [M+H]⁺ ion.

Objective: To reduce unwanted adducts ([M+Na]⁺, [M+K]⁺) and consolidate ion current into the protonated molecule [M+H]⁺.

Materials:

  • Analyte stock solution (e.g., this compound in a suitable solvent).

  • LC-MS grade water and organic solvent (e.g., acetonitrile or methanol).

  • High-purity additives: Formic Acid (FA), Ammonium Formate (AmFm), Ammonium Acetate (AmAc).

Procedure:

  • Prepare Mobile Phase Blanks:

    • A1/B1: Water / Organic Solvent (No additive control).

    • A2/B2: Water + 0.1% FA / Organic Solvent + 0.1% FA.

    • A3/B3: Water + 10 mM AmFm / Organic Solvent.

    • A4/B4: Water + 10 mM AmAc / Organic Solvent.

  • Infusion Analysis (Recommended for quick screening):

    • Prepare four separate solutions of your analyte at a constant concentration (e.g., 1 µg/mL) in a typical starting mobile phase composition (e.g., 80:20 Water:Organic). Each solution should contain one of the additive conditions from step 1 (Control, FA, AmFm, AmAc).

    • Infuse each solution directly into the mass spectrometer and acquire the full scan mass spectrum.

    • Compare the spectra. Quantify the ratio of the [M+H]⁺ peak intensity to the sum of all analyte-related peak intensities (adducts included).

  • LC-MS Analysis (Validation):

    • Using your standard LC method, perform injections of your analyte using each of the four mobile phase pairs prepared in step 1.

    • Compare the peak intensity and spectral purity of the analyte under each condition.

  • Data Evaluation:

    • Identify the condition that provides the highest signal for [M+H]⁺ and the lowest signal for unwanted adducts. The addition of formic acid is often highly effective at suppressing metal adducts by providing an excess of protons.[3][4] Ammonium salts can also be effective and may improve chromatographic peak shape for some compounds.[6][7]

Fine-tuning the ion source parameters can influence the stability of adducts.

Causality: The conditions within the atmospheric pressure interface of the mass spectrometer (e.g., temperatures and voltages) can provide the energy to either form or break apart weakly bound adducts. In-source fragmentation (ISF) occurs when voltages are too high, providing excess internal energy that causes molecules to dissociate.[8] While distinct from adduct formation, the principles of energy management in the source are related.

Troubleshooting Steps:

  • Optimize Cone/Orifice Voltage: This voltage (also called declustering potential) helps desolvate ions but can also break them apart if set too high.[5] Systematically vary this voltage while infusing your analyte. Find the value that maximizes the [M+H]⁺ signal without causing fragmentation. Often, a slightly higher cone voltage can help dissociate weaker, unwanted adducts.

  • Adjust Source and Desolvation Temperatures: Higher temperatures promote faster desolvation but can cause thermal degradation of labile compounds. Lowering the temperature may sometimes increase the stability of certain adducts. Experiment with a range of temperatures to find an optimal balance for your specific analyte.

  • Optimize Gas Flows: Nebulizer and drying gas flows affect droplet formation and desolvation efficiency. Poor desolvation can sometimes promote adduct formation. Follow the manufacturer's recommendations for optimization based on your mobile phase flow rate.

Conclusion

Reducing adduct formation is a methodical process of identifying the adduct species and systematically eliminating its source or altering the ionization conditions to favor a single, desired ion. For complex molecules like this compound, which possess multiple potential sites for cationization, a combination of stringent contamination control and careful mobile phase optimization is typically the most effective strategy. By applying the principles and protocols outlined in this guide, researchers can significantly improve the quality of their mass spectrometry data, leading to enhanced sensitivity and more confident results.

References

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

  • Kruve, A., Kaupmees, K., Liigand, J., Oss, M., & Leito, I. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. Semantic Scholar. [Link]

  • Ismail, N. I., Taha, H., & Raoov, M. (2021). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Drug Testing and Analysis, 13(9), 1640-1650. [Link]

  • Kiontke, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. [Link]

  • Cajka, T., & Fiehn, O. (2016). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 88(1), 1024-1031. [Link]

  • Sterling, H. J., et al. (2010). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1358-1365. [Link]

  • Jones, M. D., et al. (2018). Reduction of metal adducts in oligonucleotide mass spectra in ionpair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(21), 1845-1852. [Link]

  • LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. UMass Lowell. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • CHROMacademy. LC-MS Troubleshooting. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 180-192. [Link]

  • Becker, C. H. (2011). Methods for reducing adduct formation for mass spectrometry analysis.
  • Zhang, T., et al. (2004). Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. Journal of Chromatography B, 805(1), 117-124. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

Sources

Technical Support Center: Chromatographic Analysis of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of DAMPA (4-deoxy-4-amino-N10-methylpteroic acid) methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a primary focus on the co-elution of DAMPA methyl ester with other metabolites. Our goal is to provide you with the expertise and practical insights needed to develop robust and reliable analytical methods.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the analysis of complex biological samples. This compound, being a polar metabolite, is particularly susceptible to co-elution with other endogenous polar compounds, which can interfere with accurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: I am observing a broad or shouldered peak for this compound, suggesting co-elution. What are the first steps to confirm this?

Answer: The initial step is to confirm that the peak distortion is indeed due to a co-eluting species and not a result of poor chromatography or column degradation.

1. Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a similar UV detector, perform a peak purity analysis across the peak. Significant spectral differences across the peak are a strong indicator of co-elution.[1][2]

2. Mass Spectrometry (MS) Analysis: If your system is coupled to a mass spectrometer, examine the mass spectra across the eluting peak. The presence of multiple distinct m/z values under the same chromatographic peak confirms co-elution.[1][2]

Question: How can I resolve the co-elution of this compound with other polar metabolites?

Answer: Resolving co-elution requires a systematic optimization of your chromatographic method. The resolution of two peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k) .[3] A resolution value (Rs) of greater than 1.5 is generally desired for baseline separation.[4][5]

Here is a logical workflow to tackle co-elution issues:

CoElution_Workflow start Start: Co-elution Observed detect Confirm Co-elution (Peak Purity / MS Scan) start->detect mobile_phase Optimize Mobile Phase detect->mobile_phase gradient Adjust Gradient Profile mobile_phase->gradient organic_mod Change Organic Modifier (e.g., ACN to MeOH) gradient->organic_mod ph_adjust Modify Mobile Phase pH organic_mod->ph_adjust stationary_phase Change Stationary Phase ph_adjust->stationary_phase temp_flow Adjust Temperature & Flow Rate ph_adjust->temp_flow c18_alt Alternative C18 Phases (e.g., Phenyl-Hexyl) stationary_phase->c18_alt hilich Hydrophilic Interaction Chromatography (HILIC) stationary_phase->hilich mixed_mode Mixed-Mode Chromatography stationary_phase->mixed_mode c18_alt->temp_flow hilich->temp_flow mixed_mode->temp_flow end Resolution Achieved temp_flow->end

Caption: A systematic workflow for troubleshooting co-elution.

Detailed Troubleshooting Steps:

Mobile Phase Optimization

The mobile phase composition is a powerful tool for manipulating selectivity.[6]

  • Adjusting the Gradient: For gradient elution, a shallower gradient can increase the separation between closely eluting peaks.[4] Introducing isocratic holds at certain points in the gradient can also help resolve critical pairs.[4]

  • Changing the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[4] Methanol, for instance, is a stronger hydrogen bond donor and can change the elution order of compounds.

  • Modifying Mobile Phase pH: The retention of ionizable compounds like this compound can be highly sensitive to the pH of the mobile phase.[7] Adjusting the pH with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and alter selectivity.[4]

Stationary Phase Selection

If mobile phase optimization is insufficient, changing the column's stationary phase can provide a significant change in selectivity.[3]

  • Alternative Reversed-Phase Columns: Not all C18 columns are the same. Consider a C18 column with a different bonding density or end-capping. Alternatively, a phenyl-hexyl or cyano (CN) phase can offer different retention mechanisms.

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar compounds like this compound that show poor retention on traditional reversed-phase columns, HILIC is an excellent alternative.[2][4][8] HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[2][4]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange or HILIC characteristics, offering multiple retention mechanisms that can be effective for separating complex mixtures of polar and non-polar metabolites.[9][10]

Temperature and Flow Rate Adjustments
  • Column Temperature: Lowering the column temperature generally increases retention and can improve resolution, although it will also increase analysis time. Conversely, increasing the temperature can sometimes alter selectivity.

  • Flow Rate: Decreasing the flow rate can lead to sharper peaks and improved resolution, especially for columns packed with smaller particles.[11][12]

Experimental Protocols

Protocol 1: Starting HPLC-MS/MS Method for this compound

This protocol provides a robust starting point for the analysis of this compound in biological matrices.

Parameter Recommended Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard reversed-phase column for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for ionizable compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA broad gradient to determine the elution window of this compound.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce backpressure.
Injection Vol. 5 µLA small injection volume to prevent peak distortion.[11]
MS Detection ESI Positive ModeThis compound is expected to ionize well in positive mode.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)See MS/MS section below for predicted transitions.
Protocol 2: HILIC Method for Enhanced Retention of this compound

If retention on a C18 column is insufficient, a HILIC method is recommended.

Parameter Recommended Condition Rationale
Column Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µmThese stationary phases are effective for retaining polar compounds.[2]
Mobile Phase A Acetonitrile with 0.1% Formic AcidIn HILIC, the organic solvent is the weak eluent.
Mobile Phase B Water with 0.1% Formic AcidWater is the strong eluent in HILIC.
Gradient 95% to 50% A over 10 minutesA typical HILIC gradient.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µLSmaller injection volumes are often preferred in HILIC.

Mass Spectrometry Considerations for Selectivity

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. By using Multiple Reaction Monitoring (MRM), you can selectively detect this compound even if it co-elutes with other compounds.

Based on the structure of this compound and known fragmentation of the related compound methotrexate, the following MRM transitions are proposed:

  • Precursor Ion (M+H)⁺: m/z 340.15

  • Predicted Product Ions:

    • Quantifier: A major fragment resulting from the neutral loss of the methyl-glutamate moiety.

    • Qualifier: Another characteristic fragment ion.

It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are some potential metabolites that might co-elute with this compound?

Given its polar nature, potential co-eluting metabolites include other polar compounds found in biological matrices such as amino acids, small organic acids, and other polar drug metabolites. Without a specific analysis, it is difficult to name exact compounds, but any metabolite with a similar polarity and retention behavior is a potential candidate.

Q2: Can I use ion-pairing chromatography to resolve co-elution?

Yes, ion-pairing chromatography is a powerful technique for separating polar and ionic compounds on reversed-phase columns.[1][3] An ion-pairing agent, such as tributylamine, is added to the mobile phase to form a neutral complex with the analyte, which then has better retention on a C18 column.[3] However, be aware that some ion-pairing agents can cause ion suppression in the mass spectrometer and may require dedicated columns as they can be difficult to wash out.

Q3: My peak shape is poor (fronting or tailing) even after resolving co-elution. What could be the cause?

Poor peak shape can be due to several factors:

  • Column Overload: Injecting too much sample can lead to fronting.[11] Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Unwanted interactions between your analyte and the stationary phase can cause tailing. Ensure your mobile phase pH is appropriate to suppress any unwanted ionization.

  • Column Degradation: A void in the column or a contaminated frit can lead to split or broad peaks.

Q4: How do I choose between HILIC and ion-pairing chromatography?

The choice depends on your specific application and instrumentation.

  • HILIC is generally more MS-friendly as it avoids non-volatile ion-pairing agents.[8] It is an excellent choice for a broad range of polar metabolites.

  • Ion-pairing chromatography can provide excellent separation for ionic compounds but requires careful method development to ensure MS compatibility. It can be a good option if HILIC does not provide the desired selectivity.

Logical Troubleshooting Diagram

Troubleshooting_Logic start Problem: Poor Resolution of this compound is_coelution Is it Co-elution? start->is_coelution confirm_coelution Confirm with Peak Purity / MS is_coelution->confirm_coelution Yes check_peak_shape Assess Peak Shape is_coelution->check_peak_shape No optimize_method Optimize Chromatographic Method confirm_coelution->optimize_method resolution_ok Resolution Acceptable? optimize_method->resolution_ok troubleshoot_peak_shape Troubleshoot Peak Shape Issues (Overload, Secondary Interactions, Column Health) check_peak_shape->troubleshoot_peak_shape Poor check_peak_shape->resolution_ok Good troubleshoot_peak_shape->optimize_method resolution_ok->optimize_method No end Analysis Complete resolution_ok->end Yes

Caption: A logical diagram for troubleshooting poor resolution.

References

  • Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(10), 824-831. [Link]

  • Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • BenchChem. (2025).
  • JoVE. (2024). Chromatographic Resolution. Journal of Visualized Experiments. [Link]

  • Jandera, P. (2011). Analysis of Polar Metabolites by Hydrophilic Interaction Chromatography–MS/MS. Expert Review of Proteomics, 8(2), 227-242. [Link]

  • BenchChem. (2025). Resolving co-elution problems in chromatographic analysis of alkylphenols. BenchChem Technical Support.
  • Prodhan, M. D. H. (2015). How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Bouquié, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 7(15), 6245-6252. [Link]

  • de Jonge, R., et al. (2012). A U–HPLC–ESI–MS/MS–Based Stable Isotope Dilution Method for the Detection and Quantitation of Methotrexate in Plasma. Therapeutic Drug Monitoring, 34(4), 423-430. [Link]

  • Singh, S., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. Journal of Analytical Toxicology, 47(1), 58-65. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • De Pra, M., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC North America, 38(6), 324-337. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to DAMPA Methyl Ester Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DAMPA methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, I have compiled this resource to address the common stability challenges encountered when working with this compound in complex biological matrices. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your samples and the reliability of your data.

The inherent reactivity of the methyl ester functional group in DAMPA presents a significant hurdle in experimental workflows. This guide will delve into the mechanistic underpinnings of its instability and offer validated protocols to mitigate these issues. We will explore the critical aspects of sample handling, storage, and analysis, empowering you to generate accurate and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Observed Problem Potential Root Cause(s) Recommended Solution(s)
Low or no detectable this compound in plasma/serum samples. Enzymatic degradation: Plasma and serum are rich in esterases, which can rapidly hydrolyze the methyl ester to its corresponding carboxylic acid.[1][2]1. Immediate use of esterase inhibitors: Collect blood samples directly into tubes containing an esterase inhibitor cocktail (e.g., sodium fluoride, or a specific inhibitor like diisopropylfluorophosphate - DFP, though safety precautions are critical).[1][2]2. Low-temperature processing: Keep samples on ice at all times during processing to slow down enzymatic activity.[2]3. Acidification: Lowering the pH of the plasma/serum to ~5 can help reduce the rate of hydrolysis.[2]
Inconsistent results between replicate samples. Variable pre-analytical handling: Inconsistencies in the time between sample collection and processing, or temperature fluctuations, can lead to variable degradation.[3]1. Standardize your workflow: Establish and strictly adhere to a detailed standard operating procedure (SOP) for sample collection, processing, and storage.2. Rapid processing: Process blood samples to obtain plasma or serum as quickly as possible after collection.
Analyte degradation in stored samples. Inappropriate storage conditions: Long-term storage at temperatures that are not low enough can lead to continued enzymatic or chemical degradation.[4]1. Ultra-low temperature storage: For long-term storage, keep samples at -80°C.[4]2. Minimize freeze-thaw cycles: Aliquot samples into single-use volumes before freezing to avoid repeated thawing and refreezing, which can accelerate degradation.
Matrix effects observed in LC-MS/MS analysis. Co-elution of esterase inhibitors or their byproducts: Some esterase inhibitors and their degradation products can interfere with the ionization of this compound, leading to signal suppression or enhancement.[1][5]1. Optimize chromatographic separation: Develop a robust LC method that separates this compound from potential interferences.2. Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: What is the primary cause of this compound instability in biological samples?

The primary cause of instability is enzymatic hydrolysis mediated by esterases present in biological matrices like plasma, serum, and tissue homogenates.[1][5][2] These enzymes efficiently cleave the methyl ester bond, converting this compound to its carboxylic acid metabolite. Chemical hydrolysis, although slower, can also occur, particularly at non-optimal pH and higher temperatures.[6][7]

Q2: What are the ideal short-term and long-term storage conditions for biological samples containing this compound?

For short-term storage (a few hours), samples should be kept on ice or at 2-8°C.[8] For long-term storage, samples should be flash-frozen and stored at -80°C to minimize both enzymatic and chemical degradation.[4] It is also crucial to minimize freeze-thaw cycles.

Q3: Can I use standard blood collection tubes for my samples?

It is highly recommended to use blood collection tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor, such as sodium fluoride. Standard tubes without these additives will likely result in significant degradation of this compound before you can process the samples.

Q4: How can I confirm that the degradation I'm observing is due to enzymatic activity?

To confirm enzymatic degradation, you can run a simple experiment comparing the stability of this compound in a standard plasma sample versus a plasma sample that has been heat-inactivated (e.g., heated at 60°C for 30 minutes to denature proteins, including esterases) or a sample treated with a potent esterase inhibitor. If the compound is stable in the treated plasma but degrades in the standard plasma, this is strong evidence for enzymatic hydrolysis.

Q5: What are the degradation products of this compound and should I be monitoring them?

The primary degradation product will be the corresponding carboxylic acid of DAMPA. Monitoring this metabolite can be beneficial for several reasons. It can provide a more complete pharmacokinetic profile of the parent compound and can also serve as an indicator of the extent of degradation that has occurred in your samples.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
  • Prepare Collection Tubes: Pre-cool blood collection tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride) on ice.

  • Blood Collection: Collect the blood sample and immediately invert the tube gently 8-10 times to ensure proper mixing of the blood with the additives.

  • Immediate Cooling: Place the blood collection tube on ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled cryovials in single-use aliquots.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Assessment of this compound Stability in Plasma
  • Prepare Plasma Pools: Obtain a pool of control plasma (with anticoagulant and esterase inhibitor).

  • Spike with this compound: Spike the plasma with a known concentration of this compound.

  • Incubation: Incubate aliquots of the spiked plasma at different temperatures (e.g., on ice, room temperature, 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Processing: At each time point, immediately process the sample to stop any further degradation (e.g., protein precipitation with cold acetonitrile).

  • Analysis: Analyze the samples by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound remaining.

  • Data Evaluation: Plot the concentration of this compound versus time for each temperature to determine its stability profile.

Visualizing the Challenges and Solutions

To better understand the factors affecting this compound stability and the recommended workflow, the following diagrams are provided.

Figure 1: this compound Degradation Pathway cluster_degradation Degradation Mechanisms DAMPA_ME This compound DAMPA_Acid DAMPA Carboxylic Acid DAMPA_ME->DAMPA_Acid Hydrolysis Enzymatic Enzymatic Hydrolysis (Esterases) Chemical Chemical Hydrolysis (pH, Temperature)

Caption: Primary degradation pathway of this compound.

Figure 2: Recommended Experimental Workflow Start Start: Blood Sample Collection Collection_Tube Use Pre-chilled Tubes with Anticoagulant & Esterase Inhibitor Start->Collection_Tube On_Ice Immediate Cooling on Ice Collection_Tube->On_Ice Centrifuge Centrifuge at 4°C (within 30 mins) On_Ice->Centrifuge Aliquot Aliquot Plasma Centrifuge->Aliquot Storage Store at -80°C Aliquot->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Recommended workflow for handling biological samples.

By understanding the inherent instability of this compound and implementing the robust protocols outlined in this guide, you can significantly improve the quality and reliability of your experimental data. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1237-1246. [Link]

  • ResearchGate. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS | Request PDF. Retrieved from [Link]

  • Wako Pure Chemical Industries. (2021, November 24). SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed biochemical degradation pathways of the three isomers of dimethyl phthalate ester by Aspergillus versicolor IR-M4. Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]

  • Gu, J. D., et al. (2005). Biochemical pathway and degradation of phthalate ester isomers by bacteria. Water Science and Technology, 52(8), 241-248. [Link]

  • ResearchGate. (n.d.). Enzymatic degradation of phthalate esters in the environment: Advances, challenges and opportunities | Request PDF. Retrieved from [Link]

  • Luo, Z., et al. (2012). Degradation of Phthalate Esters by Fusarium sp. DMT-5-3 and Trichosporon sp. DMI-5-1 Isolated from Mangrove Sediments. Applied and Environmental Microbiology, 78(1), 82-89. [Link]

  • Lanxess. (n.d.). Hydrolysis Stabilizers | Polymer Additives. Retrieved from [Link]

  • City University of Hong Kong. (2010, February). Degradation of Three Dimethyl Phthalate Isomer Esters (DMPEs) by Mangrove Sediment Fungi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • Michaud, A. L., et al. (2003). Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. Analytical Biochemistry, 323(1), 23-35. [Link]

  • ResearchGate. (n.d.). Amidation reaction between methyl ester (FAME) and DMAPA in presence of.... Retrieved from [Link]

  • Dworzanski, J. P., et al. (2001). Rapid detection of taxonomically important fatty acid methyl ester and steroid biomarkers using in situ thermal hydrolysis/methylation mass spectrometry (THM-MS): implications for bioaerosol detection. Journal of Analytical and Applied Pyrolysis, 61(1-2), 65-89. [Link]

  • Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146. [Link]

  • Lelsie, M. A., et al. (2005). Fatty acid methyl esters are detectable in the plasma and their presence correlates with liver dysfunction. Clinica Chimica Acta, 359(1-2), 141-149. [Link]

  • Pellis, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1734. [Link]

  • Glaser, C., et al. (2010). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids, 82(4-6), 321-326. [Link]

  • ResearchGate. (n.d.). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2378. [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methyl ester – Knowledge and References. Retrieved from [Link]

  • Patterson, B. W., et al. (1999). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Journal of Lipid Research, 40(11), 2118-2124. [Link]

  • Nikkari, T., & Haahti, E. (1988). Profiling of plasma cholesterol ester and triglyceride fatty acids as their methyl esters by capillary gas chromatography, preceded by a rapid aminopropyl-silica column chromatographic separation of lipid classes. Journal of Chromatography, Biomedical Applications, 430(1), 1-8. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]

  • LCGC International. (n.d.). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • CORE. (n.d.). ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS. Retrieved from [Link]

  • Agilent. (n.d.). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Phthalate Esters by Fusarium sp. DMT-5-3 and Trichosporon sp. DMI-5-1 Isolated from Mangrove Sediments | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for DAMPA Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the quantification of DAMPA methyl ester. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering issues related to ion suppression. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve these common analytical hurdles.

I. Understanding the Challenge: Ion Suppression

Ion suppression is a significant challenge in LC-MS analysis, particularly when dealing with complex biological matrices.[1][2] It refers to the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting matrix components.[1][2][3] This phenomenon can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative assays.[1]

How Does Ion Suppression Occur?

During electrospray ionization (ESI), the analyte and matrix components compete for the limited surface of the spray droplets and for the available charge.[1][3] Highly concentrated or easily ionizable matrix components can dominate the ionization process, leaving fewer ions of the target analyte to be detected by the mass spectrometer.[4] Common culprits in biological samples include phospholipids, salts, and proteins.[1][3][5]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the quantification of this compound and provides actionable solutions.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components is a primary suspect when the signal intensity of your analyte is lower than expected or varies between injections.

Solution: A Systematic Approach to Identify and Mitigate Ion Suppression

A multi-step approach is recommended to diagnose and resolve this issue.

Step 1: Identify the Zone of Ion Suppression

The first step is to determine if and where ion suppression is occurring in your chromatogram. A post-column infusion experiment is a classic technique for this purpose.[6][7]

Experimental Protocol: Post-Column Infusion

  • Prepare Analyte Solution: Create a standard solution of this compound in a solvent compatible with your mobile phase.

  • Set Up Infusion: Use a syringe pump to deliver the this compound solution at a constant, low flow rate into the mobile phase stream after the analytical column but before the mass spectrometer's ion source, using a 'T' connector.

  • Establish a Stable Baseline: Start the infusion with the LC flow and allow the signal for this compound to stabilize, creating a consistent baseline in your mass spectrometer.

  • Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.

  • Monitor the Signal: Observe the baseline of the infused this compound signal. A significant dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[7][8]

Step 2: Quantify the Extent of Ion Suppression

Once you've identified the presence of ion suppression, it's crucial to quantify its impact on your analyte. A post-extraction spike experiment is the gold standard for this.[6][7]

Experimental Protocol: Post-Extraction Spike

  • Prepare a Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase). Analyze this solution to obtain Peak Area A .

  • Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the resulting extract with this compound at the same final concentration as the neat solution. Analyze this sample to obtain Peak Area B .

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area B / Peak Area A) * 100

    • A value less than 100% indicates ion suppression.

    • A value greater than 100% indicates ion enhancement.

Step 3: Implement Mitigation Strategies

Based on the findings from the above experiments, you can now implement targeted strategies to minimize ion suppression.

  • Chromatographic Optimization: If the ion suppression zone overlaps with the elution of this compound, modify your LC method to separate them.[1]

    • Adjust the Gradient: A shallower gradient can improve the separation of the analyte from interfering matrix components.[1]

    • Change the Stationary Phase: Consider a column with a different chemistry that provides better retention and separation for your analyte away from the suppression zone.

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution, separating the analyte from endogenous interferences more effectively.

  • Sample Preparation Enhancement: Improving sample cleanup is often the most effective way to reduce matrix effects.[1][2][5]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simple protein precipitation by selectively isolating the analyte.[1][7][9] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for retaining and purifying basic compounds like this compound while removing phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup.[1][5] Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for efficient extraction of this compound.[5][10][11]

    • Phospholipid Removal Plates/Cartridges: Specific products are designed to remove phospholipids, a major cause of ion suppression in plasma and serum samples.[9][12][13]

Issue 2: Poor Reproducibility and Accuracy

Possible Cause: In addition to ion suppression, variability in sample preparation and matrix effects between different sample lots can lead to poor reproducibility and accuracy.

Solution: The Power of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for variability in sample recovery and matrix effects.[14][15][16][17]

  • Why SIL Internal Standards are Superior: A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[15][16] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[16] By calculating the peak area ratio of the analyte to the SIL internal standard, these variations are normalized, leading to significantly improved accuracy and precision.[14][15]

Workflow for Mitigating Ion Suppression

Caption: A workflow for identifying and mitigating ion suppression.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ion suppression in bioanalysis?

A1: The most common sources of ion suppression in biological matrices are phospholipids from cell membranes, salts from buffers and the biological matrix itself, and endogenous small molecules that may co-elute with your analyte.[1][3][5] Inadequate sample preparation is a major contributor to the presence of these interfering compounds.[2]

Q2: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression than ESI?

A2: Generally, yes. APCI is a gas-phase ionization technique and is often less prone to ion suppression compared to ESI, which relies on the formation of charged droplets in the liquid phase.[4][18][19] If your analyte is amenable to APCI, switching the ionization source can be a viable strategy to reduce matrix effects.[4]

Q3: Can I just dilute my sample to reduce ion suppression?

A3: While diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression, it also dilutes your analyte.[18][19] This can compromise the sensitivity of your assay, especially if you are quantifying low-level analytes.[19] Therefore, this approach is often a trade-off and may not be suitable for all applications.

Q4: How do I choose between Solid-Phase Extraction and Liquid-Liquid Extraction?

A4: The choice depends on the physicochemical properties of this compound and the nature of your sample matrix.

  • Solid-Phase Extraction (SPE) is often preferred for its ability to provide very clean extracts and for its high-throughput potential when using 96-well plates.[9] For a compound like this compound, which likely has basic properties, a mixed-mode cation exchange SPE sorbent could offer excellent selectivity.

  • Liquid-Liquid Extraction (LLE) is a powerful and cost-effective technique.[11][20] The key is to optimize the pH of the aqueous sample to ensure this compound is in its neutral form for efficient partitioning into an immiscible organic solvent.[5][11] For polar analytes, selecting a more polar organic solvent can improve recovery.[10]

Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation Simple, fast, inexpensiveLeast effective at removing phospholipids and salts, high risk of ion suppression[4]Initial screening, high concentration samples
Liquid-Liquid Extraction (LLE) Good for removing salts and some phospholipids, cost-effectiveCan be labor-intensive, requires solvent optimization, potential for emulsions[20]Removing highly polar or non-polar interferences
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high selectivity, can concentrate the analyte, amenable to automation[7][9]More expensive, requires method developmentLow-level quantification, complex matrices
Phospholipid Removal Plates Specifically targets and removes phospholipids, simple workflow[12]May not remove other interfering substancesPlasma and serum samples where phospholipids are the main issue

Q5: Can I optimize the mass spectrometer's source parameters to reduce ion suppression?

A5: Yes, to some extent. Optimizing parameters like nebulizer gas flow, drying gas temperature, and capillary voltage can influence the ionization process and may help to mitigate ion suppression.[2][21][22] For example, adjusting these parameters can affect droplet size and the efficiency of desolvation, which in turn can impact the extent of ion suppression.[21] However, these adjustments are generally less effective than robust sample preparation and good chromatography.[5]

The Mechanism of Ion Suppression in ESI

G cluster_1 ESI Source cluster_2 Mass Spectrometer cluster_3 Ion Suppression Mechanism Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Suppression Matrix components compete for charge and surface area on the droplet, reducing the number of gas-phase analyte ions. GasPhase Gas Phase Ions Droplet->GasPhase Desolvation Detector Detector GasPhase->Detector Detection Suppression->GasPhase Inhibits

Caption: The process of ion suppression within the ESI source.

IV. References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry Research. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Hewavitharana, A. K., & Abu-Rabie, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Xing, J., & LaCreta, F. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1-5. [Link]

  • Xu, Y., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1026-1031. [Link]

  • Wang, G., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1-9. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2011). Waters. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019). LCGC International. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (2005). Waters. [Link]

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  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • Chan, C. C., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry, 26(12), 1507-1514. [Link]

  • Liquid–liquid extraction. (n.d.). In Wikipedia. [Link]

  • Al-Dirbashi, O. Y., et al. (2017). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis, 31(5), e22108. [Link]

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  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Journal of Pharmaceutical and Biomedical Analysis, 128, 246-255. [Link]

  • Kuklev, D. V., & Smith, W. L. (2021). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 32(11), 2895-2905. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • DAMPA Ethyl Ester. (n.d.). Veeprho. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). Molecules, 26(21), 6496. [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). Foods, 12(13), 2583. [Link]

  • Murata, T. (1977). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Analytical Chemistry, 49(14), 2209-2213. [Link]

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Technical Support Center: Optimizing Chromatographic Separation of Methotrexate and DAMPA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of methotrexate (MTX) and its primary metabolite, 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust analytical methods for these compounds. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and provide clear, actionable guidance.

Introduction: The Analytical Challenge

Methotrexate, an antifolate agent, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy and toxicity are closely monitored through the quantification of the parent drug and its metabolites in biological matrices.[2][3] DAMPA is a key metabolite formed in the intestine.[2][3] The structural similarities and differing polarities of MTX and DAMPA present a unique challenge for achieving optimal chromatographic separation, which is critical for accurate quantification and pharmacokinetic studies.[2][4] This guide provides a comprehensive framework for method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic mode for separating methotrexate and DAMPA?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the separation of methotrexate and its metabolites, including DAMPA.[2][5] This is due to the ability of C8 and C18 stationary phases to effectively retain and separate these moderately polar compounds based on their hydrophobicity.[1][2][6]

Q2: What are the typical columns and mobile phases used for this separation?

A2: A variety of C8 and C18 columns are suitable for this application.[1][2][6] The choice often depends on the specific requirements of the assay, such as speed and resolution. Mobile phases typically consist of an aqueous buffer and an organic modifier, most commonly acetonitrile or methanol.[7][8][9] The buffer is crucial for controlling the pH and influencing the retention and peak shape of the analytes.[10][11]

Parameter Common Choices References
Column Chemistry C18, C8, Polar-RP[1][2][4][6]
Column Dimensions 50-250 mm length, 2.1-4.6 mm I.D., 1.7-5 µm particle size[1][2][6][12]
Mobile Phase A (Aqueous) Phosphate buffer, Acetate buffer, Formic acid, Ammonium formate[1][4][7][8][9]
Mobile Phase B (Organic) Acetonitrile, Methanol[5][7][8][9]
pH Range Typically acidic to neutral (pH 3-7)[1][8][10][13]
Q3: Why is mobile phase pH so critical for the separation of methotrexate and DAMPA?

A3: Methotrexate is an acidic compound with two carboxylic acid groups.[2][3] Its ionization state, and therefore its hydrophobicity and retention in reversed-phase chromatography, is highly dependent on the mobile phase pH.[10][11][14] By adjusting the pH, you can significantly alter the retention times of both MTX and DAMPA, thereby optimizing their separation. Operating at a pH where both compounds are in a consistent and predictable ionization state is key to achieving a robust and reproducible method.[10] It is recommended to work at a pH at least one unit away from the pKa of the analytes to minimize shifts in retention with small pH variations.[10]

Q4: What detection methods are suitable for methotrexate and DAMPA?

A4:

  • UV-Visible Detection: This is a common and accessible detection method. Methotrexate has a characteristic UV absorbance maximum around 303 nm.[7][8]

  • Fluorescence Detection: For enhanced sensitivity, post-column derivatization can be employed to generate fluorescent products.[1][2]

  • Mass Spectrometry (MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications, especially at low concentrations.[4][6][15][16] It is particularly useful in complex matrices like plasma or serum.[15][16]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Poor Peak Shape (Tailing) for Methotrexate

Peak tailing is a common problem, particularly for methotrexate, and can compromise resolution and integration accuracy.[17][18]

Causality: Peak tailing in reversed-phase chromatography often results from secondary interactions between the analyte and the stationary phase.[17] For basic compounds, this can be due to interactions with residual silanol groups on the silica-based packing material.[17][19] While methotrexate is acidic, its complex structure can still lead to undesirable interactions.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) for MTX check_ph Is the mobile phase pH appropriate? start->check_ph check_buffer Is the buffer concentration sufficient? check_ph->check_buffer Yes solution_ph Adjust pH (typically lower, e.g., 3-4) to suppress silanol activity. check_ph->solution_ph No check_column Is the column in good condition? check_buffer->check_column Yes solution_buffer Increase buffer concentration (e.g., to 20-50 mM) to improve peak symmetry. check_buffer->solution_buffer No check_sample Is the sample matrix causing interference? check_column->check_sample Yes solution_column Use a column with high-purity silica or end-capping. Consider replacing the column. check_column->solution_column No solution_sample Improve sample cleanup (e.g., SPE) to remove matrix components. check_sample->solution_sample Yes

Caption: Troubleshooting logic for methotrexate peak tailing.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can invalidate your analytical run and indicate a lack of method robustness.

Causality: The primary culprits for shifting retention times are changes in the mobile phase composition or temperature, and column degradation.[20]

Troubleshooting Steps:

  • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently, especially the pH of the aqueous portion.[18] Inaccurate pH can lead to significant retention time shifts for ionizable compounds like methotrexate.[10][11]

  • Check for Solvent Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time variability.[20]

  • Ensure Temperature Stability: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can cause retention time drift at the beginning of a run.

  • Assess Column Health: A gradual decrease in retention time for all analytes can indicate column aging or contamination.[19] Consider flushing the column or replacing it if performance does not improve.

Issue 3: Poor Resolution Between Methotrexate and DAMPA

Achieving baseline separation between MTX and DAMPA is crucial for accurate quantification.

Causality: Insufficient resolution is typically due to suboptimal mobile phase conditions or an inappropriate column choice.

Optimization Protocol: Enhancing Resolution

This protocol provides a systematic approach to improving the separation between methotrexate and DAMPA.

Step 1: Mobile Phase pH Adjustment

  • Rationale: As discussed, pH is a powerful tool for manipulating the retention of ionizable compounds.[10][11]

  • Procedure:

    • Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments from pH 3.0 to 6.0).

    • Inject a standard mixture of MTX and DAMPA at each pH condition.

    • Plot the retention time of each analyte versus pH to identify the optimal pH for maximum separation.

Step 2: Organic Modifier Optimization

  • Rationale: The type and concentration of the organic modifier (acetonitrile or methanol) affect the overall elution strength of the mobile phase and can influence selectivity.[9]

  • Procedure:

    • At the optimal pH determined in Step 1, prepare mobile phases with varying percentages of the organic modifier (e.g., 10%, 15%, 20% acetonitrile).

    • Analyze the standard mixture under each condition to find the best balance between resolution and analysis time.

Step 3: Column Chemistry Evaluation

  • Rationale: Different stationary phases (e.g., C18 vs. C8, or a polar-embedded phase) offer different selectivities.

  • Procedure:

    • If optimization of the mobile phase on your current column is insufficient, test a column with a different chemistry.

    • Repeat the mobile phase optimization (Steps 1 and 2) on the new column.

Experimental Workflow Diagram:

G start Poor Resolution step1 Step 1: Optimize Mobile Phase pH start->step1 step2 Step 2: Optimize Organic Modifier Percentage step1->step2 step3 Step 3: Evaluate Alternative Column Chemistry step2->step3 end Achieve Baseline Separation step3->end

Caption: Workflow for optimizing MTX and DAMPA resolution.

Sample Preparation Protocol: Protein Precipitation

For the analysis of methotrexate and DAMPA in biological fluids like plasma or serum, efficient sample preparation is critical to remove proteins that can interfere with the analysis and damage the column.[1][15]

Objective: To precipitate and remove proteins from a plasma sample prior to HPLC or LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Acetonitrile or methanol (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (a 1:3 ratio of plasma to precipitating agent is a good starting point).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • For additional cleanup, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection.

References

  • Different Analytical Methodology for The Analysis of Methotrexate. (2024). ResearchGate. [Link]

  • Hasanzadeh, M., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 10(3), 197-211. [Link]

  • Khan, M. S., et al. (2022). Optimization and validation of an analytical method for the estimation of methotrexate in rabbit plasma. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1433-1438. [Link]

  • Crews, K. R., et al. (2012). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Therapeutic Drug Monitoring, 34(5), 588-596. [Link]

  • Carlow, D. C., et al. (2015). Development and validation of a turbulent flow chromatography and tandem mass spectrometry method for the quantitation of methotrexate and its metabolites 7-hydroxy methotrexate and DAMPA in serum. Journal of Chromatography B, 1002, 169-175. [Link]

  • Li, Y., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Cancer Management and Research, 13, 8291-8300. [Link]

  • Reddy, B. C., et al. (2012). Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 4(1), 325-330. [Link]

  • Zhang, Y., et al. (2014). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Journal of Chromatographic Science, 52(7), 651-657. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methotrexate on Primesep 100 Column. [Link]

  • Sree, G. J., et al. (2022). RP-HPLC Method Development and Validation for Simultaneous Estimation of Methotrexate and Naringenin in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 15(1), 224-229. [Link]

  • Lankelma, J., & Poppe, H. (1978). Determination of methotrexate in plasma by on-column concentrations and ion-exchange chromatography. Journal of Chromatography A, 149, 587-598. [Link]

  • Hasanzadeh, M., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]

  • Lopez, D. A., et al. (2022). Simultaneous Quantification of Methotrexate and Its Metabolites 7 Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray tandem MS. LabRulez LCMS. [Link]

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Pope, J. E., et al. (2019). A Case Report and Review of the Management of Acute Methotrexate Toxicity. The Canadian Journal of Hospital Pharmacy, 72(6), 465-470. [Link]

  • Garnett, M. C., et al. (1992). The influence of synthetic conditions on the stability of methotrexate-monoclonal antibody conjugates determined by reversed phase high performance liquid chromatography. Biomedical Chromatography, 6(3), 128-132. [Link]

  • Zhang, Y., et al. (2014). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Journal of Chromatographic Science, 52(7), 651-657. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Deng, L., et al. (2015). A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum. Journal of Chromatography B, 998-999, 114-119. [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 29(11), 6-9. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Quora. (2021). How does pH affect the results of HPLC results?. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 22-26. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Restek Corporation. (2022). Simultaneous Quantification of Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray-Tandem MS. [Link]

  • Lopez, D. A., et al. (2022). Simultaneous Quantification of Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray-tandem MS. Restek Corporation. [Link]

  • Begas, E., et al. (2013). Simple and reliable HPLC method for the monitoring of methotrexate in osteosarcoma patients. Journal of Pharmaceutical and Biomedical Analysis, 83, 223-228. [Link]

  • Gholipour, A., & Saeedi, M. (2014). High-Performance Liquid Chromatography Determination of Methotrexate in Plasma. Brieflands. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the comprehensive validation of a DAMPA Methyl Ester analytical standard. We will move beyond a simple checklist of procedures to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and a comparative analysis of potential analytical techniques.

The First Principle: Establishing Identity

Before any quantitative assessment, we must unequivocally confirm the chemical identity of the putative this compound standard. This is the foundational step upon which all subsequent data rests. We will employ two orthogonal techniques: Mass Spectrometry (MS) for molecular weight verification and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Mass Spectrometry (MS)

MS provides a direct measure of the compound's mass-to-charge ratio (m/z), offering a rapid and highly sensitive confirmation of its molecular weight.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Dissolve approximately 1 mg of the this compound standard in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. The expected primary ion would be the protonated molecule [M+H]⁺.

  • Analysis: Compare the observed m/z value with the theoretical calculated mass for the protonated form of this compound. A mass accuracy within 5 ppm is considered definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular formula, NMR provides the definitive atomic-level map of the molecule, confirming its structural integrity and identifying any potential isomers or impurities.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis: Analyze the spectrum for key chemical shifts, coupling constants, and integration values. The data should be consistent with the expected structure of this compound, including the characteristic signals for the aromatic protons, the ester methyl group, and the aliphatic chain.

The workflow for identity confirmation is a critical, sequential process.

cluster_ID Identity Confirmation Workflow start Receive Putative This compound Standard ms Mass Spectrometry (MS) - Verify Molecular Weight - Target: [M+H]⁺ start->ms nmr NMR Spectroscopy - Confirm Covalent Structure - Check for Isomers ms->nmr decision Data Concordant with Structure? nmr->decision pass Identity Confirmed decision->pass Yes fail Identity Fails (Reject Lot) decision->fail No

Caption: Workflow for the orthogonal confirmation of the chemical identity of the analytical standard.

Purity Assessment: A Comparative Approach

Purity is not a single number but a profile. For a compound like this compound, which is amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the choice of method is critical. We will compare these two powerful techniques.

FeatureHPLC-UVGC-FIDRationale & Recommendation for this compound
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and polarity.This compound is a moderately polar small molecule, making it suitable for both. However, HPLC avoids the need for high temperatures, reducing the risk of thermal degradation.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Best for volatile and thermally stable compounds.HPLC is the preferred primary method. The ester and potential tertiary amine functionalities could be susceptible to degradation at high GC inlet temperatures.
Detection UV-Vis spectrophotometry based on chromophores.Flame Ionization Detection (FID) based on combustible carbon atoms.The aromatic rings in this compound provide a strong chromophore for UV detection. FID offers near-universal response for carbon-containing compounds, making it a good orthogonal check.
Purity Determination Area percent calculation from the chromatogram.Area percent calculation from the chromatogram.Both provide excellent quantitative data. The key is ensuring all related impurities are separated and detected.
Method Development Involves screening columns, mobile phases (pH, organic modifiers), and gradient conditions.Involves selecting the column stationary phase and optimizing the temperature program.HPLC method development can be more complex but offers greater flexibility to resolve closely related impurities.
Recommended Primary Method: High-Performance Liquid Chromatography (HPLC)

Our primary goal is to develop a stability-indicating HPLC method capable of separating this compound from potential degradation products and synthesis-related impurities.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm), and collect full spectra with the DAD to check for peak purity.

  • Sample Preparation: Prepare a stock solution of the standard in methanol at 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).

  • Analysis & Validation:

    • Inject the sample and identify the main peak corresponding to this compound.

    • Calculate the purity by the area percent method: Purity (%) = (Area_MainPeak / Area_Total) * 100.

    • The method's specificity should be confirmed by forced degradation studies (acid, base, oxidation, heat, light) to ensure all degradants are resolved from the main peak. This is a core tenet of a self-validating, stability-indicating method as mandated by ICH Q2(R1) guidelines.

Orthogonal Method: Gas Chromatography (GC)

To ensure no non-UV active or volatile impurities are missed, a GC-FID method serves as an excellent orthogonal technique.

Experimental Protocol: GC-FID Purity Method

  • Instrumentation: A GC system with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Inlet Temperature: 250 °C (use a deactivated liner).

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: As with HPLC, calculate purity via the area percent method. The trustworthiness of the overall purity value is significantly enhanced when the results from two orthogonal methods like HPLC and GC are in close agreement.

cluster_Purity Purity Method Selection start This compound (Identity Confirmed) decision Assess Analyte Properties (Volatility, Thermal Stability, Chromophore) start->decision hplc Primary Method: HPLC-UV - High flexibility - Avoids thermal stress - Good for polar impurities decision->hplc Non-volatile, Thermally Labile gc Orthogonal Method: GC-FID - Different separation principle - Detects volatile impurities - Universal carbon response decision->gc Volatile, Thermally Stable result Combine Data for Comprehensive Purity Profile hplc->result gc->result

Caption: Decision matrix for selecting primary and orthogonal purity assessment methods.

Content/Potency Determination

Once purity is established, the final step is to determine the precise content of the active molecule in the standard material, accounting for potential non-chromatophoric impurities like water or residual solvents. This is typically achieved by a quantitative assay against a primary reference standard (if available) or by a mass balance approach.

Mass Balance Approach

This approach provides an absolute value without needing a pre-existing standard and is therefore highly authoritative.

Content (%) = 100% - % Impurities (HPLC) - % Water (Karl Fischer) - % Residual Solvents (GC-HS) - % Non-volatile Residue

Experimental Protocol: Water Content by Karl Fischer Titration

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Procedure: Accurately weigh a portion of the this compound standard and introduce it into the titration vessel.

  • Analysis: The instrument titrates the water present and calculates the percentage content. This is a critical parameter as water content can significantly affect the true potency of the standard.

By combining the chromatographic purity with data on water and solvent content, we arrive at a highly accurate and defensible potency value for the this compound analytical standard. This validated standard can now be used with confidence for critical applications such as calibrating assays, quantifying unknown samples, and ensuring the accuracy and reproducibility of research data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

A Senior Application Scientist's Guide: DAMPA Methyl Ester vs. DAMPA for LC-MS and Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Tool for AMPA Receptor Research

In the intricate world of neuroscience and pharmacology, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical targets. These receptors are central to fast excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in numerous neurological disorders.[1][2] Researchers studying these pathways frequently utilize competitive antagonists to probe receptor function. One such antagonist is (2,4-diamino-pteridin-6-yl)methyl-methyl-amino]benzoic acid, or DAMPA. However, a common challenge in drug development and cellular assays is delivering charged molecules like DAMPA, a carboxylic acid, across the lipid bilayer of cell membranes.

To circumvent this, chemists often synthesize a more lipophilic version: the methyl ester prodrug, DAMPA Methyl Ester.[3] While this modification enhances cell permeability, it introduces a new set of variables, particularly for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth comparison of DAMPA and its methyl ester, offering field-proven insights to help researchers select the appropriate molecule and develop robust, self-validating analytical methods. We will explore the fundamental physicochemical differences and their profound impact on bioanalytical stability, chromatographic behavior, and biological application.

Core Physicochemical Differences: The Acid vs. The Ester

The fundamental distinction between DAMPA and this compound lies in the carboxyl group, which is converted to a methyl ester. This seemingly minor chemical modification dramatically alters the molecule's properties and, consequently, its handling and analysis.

  • DAMPA (The Carboxylic Acid): At physiological pH, the carboxylic acid group is deprotonated, rendering the molecule negatively charged. This increases its polarity and water solubility while significantly hindering its ability to passively diffuse across nonpolar cell membranes.

  • This compound (The Prodrug): The esterification of the carboxyl group neutralizes its charge, making the molecule less polar and more lipophilic. This structural change is often employed to improve a drug's ability to penetrate cell membranes, where intracellular enzymes can then hydrolyze the ester back to the active carboxylic acid form.[3]

These differences are summarized below:

PropertyDAMPAThis compoundRationale & Implication
IUPAC Name 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acidmethyl 4-[[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate[4]The nomenclature reflects the key functional group difference.
Molecular Formula C₁₅H₁₅N₇O₂C₁₆H₁₇N₇O₂[5][6]The addition of a methyl group (CH₂) increases the mass.
Molecular Weight 325.33 g/mol 339.35 g/mol [5][6]A mass difference of ~14 Da, easily resolved by mass spectrometry.
Key Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Dictates polarity, charge state, and chemical reactivity.
Polarity HighModerateAffects solubility, cell permeability, and chromatographic retention.
Biological Role Active AMPA Antagonist[7][8]Prodrug of DAMPAMust be hydrolyzed intracellularly to become active.
Bioanalytical Stability HighLow (Susceptible to Hydrolysis) [9][10][11]Prone to enzymatic (esterase) and chemical (pH-dependent) degradation back to DAMPA.

The Bioanalytical Challenge: Stability of this compound

The single most critical factor in any quantitative study involving this compound is its inherent instability in biological matrices. Biological samples such as plasma, serum, and cell lysates are rich in esterase enzymes that rapidly hydrolyze esters.[11]

Causality Behind the Challenge: Esterases are ubiquitous enzymes designed to cleave ester bonds. This means that from the moment a sample is collected, this compound is at high risk of being converted back to DAMPA. Failure to account for this will lead to a gross underestimation of the ester concentration and a corresponding overestimation of the parent acid, rendering the data meaningless. Studies on other methyl ester prodrugs have consistently shown poor stability in plasma unless specific precautions are taken.[10]

Self-Validating Protocol for Sample Handling: To ensure data integrity, the following steps are non-negotiable when working with this compound in biological matrices:

  • Immediate Inhibition: Samples must be collected directly into tubes containing a broad-spectrum esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate).

  • Temperature Control: Samples must be kept on ice immediately after collection and during all processing steps to slow down both enzymatic and chemical degradation.

  • Prompt Processing: Samples should be processed (e.g., protein precipitation, extraction) as quickly as possible.

  • Low-Temperature Storage: For long-term storage, samples must be frozen and maintained at -80°C.

  • Stability Validation: A core part of method development must include rigorous stability assessments (e.g., bench-top, freeze-thaw, and long-term stability) to prove that the chosen handling protocol effectively prevents degradation.

Failure to implement and validate these steps invalidates any quantitative results for the methyl ester.

Comparative LC-MS Method Development

The differing polarities of DAMPA and its ester necessitate distinct approaches for LC-MS analysis. Liquid chromatography separates compounds based on their physicochemical properties, while mass spectrometry provides sensitive and specific detection.[12][13][14]

Workflow for LC-MS/MS Analysis

The general workflow for quantifying these analytes in a biological matrix is outlined below. The critical divergence occurs at the sample preparation and chromatography stages.

cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Inhibit Add Esterase Inhibitor (Critical for Methyl Ester) Sample->Inhibit PPT Protein Precipitation (e.g., with Acetonitrile) Inhibit->PPT Centrifuge Centrifugation PPT->Centrifuge Extract Isolate Supernatant Centrifuge->Extract LC LC Separation (Optimized Gradient) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for bioanalysis of DAMPA and this compound.

Chromatographic Separation (LC)

On a standard reversed-phase column (e.g., C18), which separates compounds based on hydrophobicity, DAMPA and this compound will behave differently:

  • DAMPA (Acid): Being more polar, it will have weaker interaction with the C18 stationary phase and will elute earlier. An acidic mobile phase modifier (e.g., 0.1% formic acid) is essential to protonate the carboxylic acid, neutralizing its charge and ensuring a sharp, symmetrical peak shape.

  • This compound: Being more hydrophobic, it will be retained more strongly on the C18 column and will elute later than the parent acid. This allows for easy chromatographic separation of the two compounds in a single run.

Mass Spectrometric Detection (MS)

A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the gold standard for quantification in complex matrices.[15] Unique precursor-to-product ion transitions must be optimized for each analyte.

ParameterDAMPAThis compoundRationale
Ionization Mode Positive ESIPositive ESIThe pteridine ring system is basic and readily protonated.
Precursor Ion (Q1) m/z 326.1m/z 340.1Corresponds to the protonated molecule [M+H]⁺.
Product Ions (Q3) Hypothetical: Fragments from loss of H₂O, CO₂, or pteridine ring cleavage.Hypothetical: Fragments from loss of CH₃OH, or the -COOCH₃ group.The fragmentation pattern is unique to the molecular structure and is used for specific detection.
Collision Energy To be optimizedTo be optimizedThe energy required to produce the most intense and stable product ions.

Biological Application: A Tale of Two Molecules

The choice between DAMPA and its methyl ester is entirely dependent on the experimental question.

Scenario 1: In Vitro Cell-Based Assays

If the goal is to antagonize AMPA receptors on intact cells in culture, This compound is often the superior choice. Its enhanced lipophilicity allows it to cross the cell membrane to reach an equilibrium where intracellular esterases can convert it to the active antagonist, DAMPA.[3] This prodrug strategy effectively delivers the active agent to its intracellular or transmembrane site of action.

cluster_cell Cellular Environment cluster_membrane Cell Membrane Receptor AMPA Receptor Ester_intra DAMPA-Me (Intracellular) Acid_intra DAMPA (Active Antagonist) Ester_intra->Acid_intra Esterase Hydrolysis Acid_intra->Receptor Blocks Receptor Ester_extra DAMPA-Me (Extracellular) Ester_extra->Ester_intra Passive Diffusion Acid_extra DAMPA (Extracellular) Acid_extra->Receptor Poor Permeability

Caption: Prodrug concept: this compound crosses the cell membrane and is hydrolyzed to active DAMPA.

Scenario 2: Cell-Free or Direct Application Assays

For experiments where the target is directly accessible, such as in receptor binding assays with isolated membranes or in electrophysiology experiments with excised patches, DAMPA is the correct choice.[16][17] In these systems, cell permeability is not a barrier. Using the active form directly eliminates the uncertainty of enzymatic conversion rates and ensures a known concentration of the active antagonist is applied.

Scenario 3: Pharmacokinetic (PK) Studies

If the goal is to study the absorption, distribution, metabolism, and excretion (ADME) of the this compound prodrug in an animal model, then one must develop a validated LC-MS/MS method to quantify both this compound and DAMPA simultaneously . This is essential to understand the prodrug's conversion rate and the resulting exposure of the active molecule.

Experimental Protocols

Protocol 1: Comparative Cell Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[18][19][20]

  • Prepare Donor Plate: Add DAMPA and this compound (e.g., at 100 µM) to the wells of a 96-well filter donor plate.

  • Coat Membrane: The filter membrane on the bottom of the donor plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble & Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-18 hours).

  • Quantify: After incubation, measure the concentration of each compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe).

Expected Outcome:

CompoundExpected Permeability (Pe)Interpretation
DAMPALow (< 1 x 10⁻⁶ cm/s)Poor passive permeability due to high polarity.
This compoundModerate-to-High (> 5 x 10⁻⁶ cm/s)Enhanced permeability due to increased lipophilicity.
Protocol 2: Bioanalytical Method for Simultaneous Quantification in Plasma
  • Sample Collection: Collect blood into tubes containing sodium fluoride/potassium oxalate. Immediately place on ice.

  • Plasma Separation: Centrifuge at 4°C to separate plasma.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of DAMPA).

  • Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

  • LC Conditions (Hypothetical):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions: Use optimized MRM transitions for DAMPA, this compound, and the internal standard.

  • Quantification: Generate calibration curves by spiking known concentrations of both analytes into blank plasma and processing them alongside the unknown samples.

Conclusion and Recommendations

The decision to use DAMPA versus this compound is not a matter of preference but a critical experimental design choice dictated by the scientific objective.

  • Choose DAMPA (the acid) when direct, known activity is required and membrane permeability is not a factor (e.g., biochemical assays, receptor binding studies). It is the stable, active entity, and its analysis is straightforward.

  • Choose this compound for cell-based assays where the goal is to modulate intracellular or transmembrane targets. Its enhanced permeability makes it an effective prodrug. However, its use demands extreme care in sample handling and a rigorously validated bioanalytical method that can either prove its stability or accurately measure both the ester and its active acid metabolite.

By understanding the fundamental trade-offs in stability, permeability, and analytical methodology, researchers can design more robust experiments, generate reliable and reproducible data, and ultimately advance our understanding of AMPA receptor pharmacology.

References

  • Development and validation of a LC-MS/MS method for quantification of dapaglifozin in human plasma. (2024).
  • methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov.
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  • This compound | 23853-09-0. (n.d.). Sigma-Aldrich.
  • CAS No : 23853-09-0 | Product Name : this compound. (n.d.).
  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. (2022). Rasayan Journal of Chemistry.
  • Eco-Friendly LC-MS/MS Method for Quantification of Dapagliflozin and Linagliptin in Combined Dosage Form: Development, Validation and AGREE Assessment. (2025).
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  • D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. (2005). British Journal of Pharmacology.
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  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (n.d.). MDPI.
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  • Competitive AMPA receptor antagonists. (2006). Medicinal Research Reviews.
  • Glutamate AMPA receptor antagonist treatment for ischaemic stroke. (2000).
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  • AMPA receptor binding cleft mutations that alter affinity, efficacy, and recovery from desensitization. (2003). The Journal of Neuroscience.
  • Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors. (2007). Neuropharmacology.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (2020). ACS Omega.
  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Applic
  • Development and validation of a LC-MS/MS method for the analysis of bisphenol a in polyethylene terephthal
  • Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). (2018). Scientia Pharmaceutica.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Methotrexate Immunoassays with DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Specificity in Methotrexate Monitoring

Methotrexate (MTX), an antifolate agent, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic efficacy is, however, closely shadowed by a potential for severe toxicity, necessitating rigorous therapeutic drug monitoring (TDM).[2][3] Immunoassays are widely employed for TDM due to their speed and automation.[4] However, the specificity of these assays is paramount, as cross-reactivity with structurally related metabolites can lead to falsely elevated MTX readings, potentially resulting in inappropriate clinical decisions.

One such critical metabolite is 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), particularly relevant in patients receiving high-dose methotrexate (HDMTX) who may be treated with the rescue agent glucarpidase (carboxypeptidase G2).[2][5] Glucarpidase rapidly metabolizes MTX to DAMPA and glutamate.[6] Significant cross-reactivity between DAMPA and the antibodies used in some MTX immunoassays has been documented, posing a significant challenge to accurate monitoring in this clinical scenario.[2][6][7][8] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust experimental protocol to quantify the cross-reactivity of a methotrexate immunoassay with DAMPA methyl ester, a stable derivative of DAMPA suitable for analytical studies.

Structural Basis for Potential Cross-Reactivity

The potential for cross-reactivity between methotrexate and DAMPA stems from their shared core structure. Both molecules possess the 2,4-diaminopteridine ring and the N¹⁰-methylpteroic acid backbone. The primary structural difference is the absence of the glutamate moiety in DAMPA. Immunoassays relying on antibodies that recognize epitopes on the shared portions of the molecule are therefore susceptible to cross-reactivity.

Caption: Molecular structures of Methotrexate and DAMPA, highlighting shared moieties.

Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment

This protocol is designed to be a self-validating system, incorporating controls and systematic steps to ensure the trustworthiness of the results. The core principle is to challenge the methotrexate immunoassay with known concentrations of this compound in the absence of methotrexate and measure the apparent concentration of methotrexate reported by the assay.

Principle of Competitive Immunoassay

Most methotrexate immunoassays are based on a competitive binding principle. In the assay, a known quantity of enzyme-labeled methotrexate competes with any methotrexate present in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of methotrexate in the sample. If this compound cross-reacts, it will also compete for these binding sites, leading to a falsely elevated measurement of methotrexate.

Competitive_Immunoassay cluster_assay Competitive Immunoassay Principle Ab Antibody MTX Methotrexate (Sample) Ab->MTX Binds MTX_labeled Labeled Methotrexate Ab->MTX_labeled Binds DAMPA This compound (Interferent) Ab->DAMPA Cross-reacts

Caption: Principle of a competitive immunoassay for Methotrexate.

Materials and Reagents
  • Methotrexate Immunoassay Kit: (Specify the manufacturer and kit details).

  • This compound: (CAS Number: 23853-09-0 or equivalent).[9]

  • Methotrexate-free Serum or Plasma: Pooled from healthy donors and verified to have no detectable methotrexate.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Calibrators and Controls: Provided with the methotrexate immunoassay kit.

  • Precision Pipettes and Consumables.

  • Automated Clinical Chemistry Analyzer or Microplate Reader: Compatible with the chosen immunoassay.

Experimental Workflow

Experimental_Workflow prep 1. Preparation of this compound Stock and Spiking Solutions spike 2. Spiking of Methotrexate-Free Serum with this compound prep->spike assay 3. Performing the Methotrexate Immunoassay spike->assay data 4. Data Collection and Analysis assay->data calc 5. Calculation of Percent Cross-Reactivity data->calc

Caption: Step-by-step experimental workflow for cross-reactivity assessment.

Step-by-Step Methodology

1. Preparation of this compound Stock and Spiking Solutions:

  • Rationale: To create a series of known concentrations of the potential interferent to challenge the assay across a clinically relevant range.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, followed by dilution in PBS). The choice of solvent should be validated to ensure it does not interfere with the assay.

    • Perform serial dilutions of the stock solution in methotrexate-free serum to create a range of spiking solutions. The final concentrations should cover a range that might be encountered clinically, for example, from low to high micromolar concentrations.

2. Spiking of Methotrexate-Free Serum:

  • Rationale: To create test samples with known concentrations of this compound in a matrix that mimics clinical specimens.

  • Procedure:

    • Prepare a set of test tubes.

    • Add a fixed volume of methotrexate-free serum to each tube.

    • Add a small, precise volume of each this compound spiking solution to the respective tubes to achieve the desired final concentrations. Ensure the volume of the spiking solution is minimal to avoid significant dilution of the serum matrix (e.g., less than 5% of the total volume).

    • Prepare a negative control by adding the same volume of the dilution buffer (without this compound) to a tube of methotrexate-free serum.

3. Performing the Methotrexate Immunoassay:

  • Rationale: To measure the apparent methotrexate concentration in the presence of the potential interferent.

  • Procedure:

    • Follow the manufacturer's instructions for the methotrexate immunoassay kit precisely.

    • Run the kit's calibrators and quality controls to validate the assay performance.

    • Analyze the prepared spiked samples and the negative control as if they were patient samples.

    • Record the "methotrexate" concentrations reported by the analyzer for each sample.

4. Data Analysis and Calculation of Percent Cross-Reactivity:

  • Rationale: To quantify the degree of interference caused by this compound.

  • Procedure:

    • For each concentration of this compound tested, calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Methotrexate Concentration / Concentration of this compound) x 100

    • Average the percent cross-reactivity across all tested concentrations to obtain an overall cross-reactivity value.

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and concise table.

Table 1: Hypothetical Cross-Reactivity Data for a Methotrexate Immunoassay with this compound

Concentration of this compound (µmol/L)Apparent Methotrexate Concentration (µmol/L)Percent Cross-Reactivity (%)
1.00.4545.0
5.02.3547.0
10.04.6046.0
25.011.7547.0
50.023.0046.0
Average 46.2

Interpretation of Results:

The hypothetical data in Table 1 indicates a significant cross-reactivity of 46.2% for this particular methotrexate immunoassay with this compound. This means that for every 1 µmol/L of this compound present in a sample, the assay will incorrectly report approximately 0.46 µmol/L of methotrexate.

Clinical Implications and Recommendations

A high degree of cross-reactivity with DAMPA has profound clinical implications. In patients who have received glucarpidase, immunoassays with significant DAMPA cross-reactivity will yield falsely and persistently elevated methotrexate levels, even when the actual, biologically active methotrexate has been cleared.[3][6] This can lead to:

  • Unnecessary continuation of leucovorin rescue therapy: This can expose patients to potential side effects and increase healthcare costs.

  • Delayed subsequent chemotherapy cycles: Erroneously high methotrexate levels may lead to the postponement of further treatment.

  • Misleading clinical picture: Inaccurate TDM can obscure the true pharmacokinetic profile of methotrexate in these patients.

Recommendations:

  • Assay Selection: Laboratories supporting clinical trials or routine monitoring of patients receiving HDMTX and potentially glucarpidase should prioritize immunoassays with minimal or no cross-reactivity to DAMPA.

  • Method Validation: It is imperative that clinical laboratories validate the cross-reactivity of their chosen methotrexate immunoassay with DAMPA, especially if they serve an oncology patient population.

  • Alternative Methods: In cases where glucarpidase has been administered, the use of a reference method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between methotrexate and DAMPA, is strongly recommended for accurate TDM.[2][7]

  • Communication: Clear communication between the clinical team and the laboratory is essential. The laboratory should be informed when a patient has received glucarpidase so that appropriate testing methods can be employed and results can be interpreted correctly.

Conclusion

The specificity of methotrexate immunoassays is a critical determinant of their clinical utility, particularly in complex scenarios such as post-glucarpidase therapy. By implementing a rigorous and self-validating experimental protocol as outlined in this guide, researchers and clinical laboratories can accurately quantify the cross-reactivity of their assays with this compound. This essential information empowers informed assay selection and ensures the delivery of safe and effective methotrexate therapy.

References

  • National Center for Biotechnology Information. (2024). Methotrexate - StatPearls. NCBI Bookshelf. [Link]

  • Widemann, B. C., Balis, F. M., Adamson, P. C., et al. (2000). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Clinical Oncology, 18(6), 1245-1252.
  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]

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  • Cronstein, B. N. (2005). Methotrexate Metabolism and Its Relation to Clinical Effects: A Primer.
  • Willeman, T., Toinon, R., Varin, S., et al. (2019). Head to head evaluation of the analytical performance of two commercial methotrexate immunoassays and comparison with liquid chromatography-mass spectrometry and the former fluorescence polarization immunoassay. Clinical Chemistry and Laboratory Medicine, 57(10), 1549-1557. [Link]

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  • J-Stage. (2003). The Immunoassay of Methotrexate by Capillary Electrophoresis with Laser-induced Fluorescence Detection. [Link]

  • ResearchGate. (n.d.). Different cross-reactivity profiles of methotrexate immunoassays and the clinical management of methotrexate treatment. [Link]

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A Comparative Guide to the Bioanalytical Quantification of Methotrexate Metabolites: 7-Hydroxy Methotrexate vs. DAMPA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) analysis of methotrexate (MTX), a precise and robust bioanalytical methodology is paramount. MTX, a cornerstone of chemotherapy and autoimmune disease treatment, undergoes significant metabolism, primarily forming 7-hydroxy methotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA).[1] The accumulation of these metabolites, particularly 7-OH-MTX, is linked to significant nephrotoxicity, making their accurate quantification critical for patient safety and dose optimization.[2][3]

This guide provides an in-depth, objective comparison of the analytical methodologies for quantifying 7-OH-MTX and DAMPA in biological matrices. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems, in line with regulatory expectations such as those from the U.S. Food and Drug Administration (FDA).[1][4][5]

Introduction to the Analytes

7-Hydroxy Methotrexate (7-OH-MTX): This is the principal metabolite of methotrexate, formed in the liver.[1] Its clinical relevance is primarily tied to its potential for causing renal dysfunction due to its lower solubility compared to the parent drug, which can lead to crystalluria and subsequent kidney damage. Therefore, monitoring 7-OH-MTX levels is a key aspect of managing high-dose MTX therapy.

2,4-diamino-N10-methylpteroic acid (DAMPA): DAMPA is another metabolite of MTX. While generally considered less toxic than 7-OH-MTX, its quantification is crucial, especially in the context of rescue therapies involving the enzyme carboxypeptidase-G2. This enzyme rapidly hydrolyzes MTX to DAMPA, and immunoassays for MTX can show cross-reactivity with DAMPA, leading to erroneously high MTX concentration readings.[3][6] This underscores the need for specific analytical methods that can differentiate between MTX and its metabolites.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While various analytical techniques, including high-performance liquid chromatography (HPLC) with UV or fluorescence detection, have been employed, LC-MS/MS has emerged as the gold standard for the simultaneous quantification of MTX and its metabolites.[7][8] The unparalleled sensitivity and specificity of LC-MS/MS, particularly when operated in multiple reaction monitoring (MRM) mode, allow for the unambiguous detection and quantification of each analyte, even in complex biological matrices like plasma or serum.

Comparative Analysis of Quantification Methodologies

The quantification of 7-OH-MTX and DAMPA, while often performed simultaneously, presents distinct analytical considerations due to their physicochemical properties. Below, we dissect the key stages of the bioanalytical workflow.

Sample Preparation: The Foundation of Reliable Data

The primary objective of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances, such as proteins and phospholipids, that can compromise the analytical results.

  • Protein Precipitation (PPT): This is the most straightforward and widely used technique for plasma and serum samples.[9] It involves the addition of an organic solvent, typically acetonitrile or methanol, to denature and precipitate proteins.

    • Rationale: PPT is favored for its simplicity, speed, and suitability for high-throughput analysis. Acetonitrile is often preferred for its efficiency in protein removal.[9]

    • Considerations: While effective, PPT can sometimes be insufficient in removing all matrix components, potentially leading to ion suppression or enhancement in the MS source. This necessitates careful validation of matrix effects as stipulated by FDA guidelines.

  • Solid-Phase Extraction (SPE): SPE offers a more rigorous cleanup compared to PPT. It involves passing the sample through a sorbent bed that retains the analytes, which are then eluted with a suitable solvent.

    • Rationale: SPE provides cleaner extracts, leading to reduced matrix effects and potentially lower limits of quantification.[10] C8 or C18 cartridges are commonly used for the reversed-phase retention of MTX and its metabolites.[10]

    • Considerations: SPE is more time-consuming and costly than PPT. Method development requires careful optimization of the sorbent, wash, and elution solvents to ensure high and reproducible recovery for both 7-OH-MTX and DAMPA.

Experimental Workflow: Sample Preparation

cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis p1 Plasma/Serum Sample p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 LC-MS/MS Analysis LC-MS/MS Analysis p4->LC-MS/MS Analysis s1 Plasma/Serum Sample s2 Condition SPE Cartridge s1->s2 s3 Load Sample s4 Wash Cartridge s3->s4 s5 Elute Analytes s4->s5 s5->LC-MS/MS Analysis start lcms_node Injection & Analysis

Caption: Comparative workflows for sample preparation.

Chromatographic Separation: Achieving Specificity

The goal of liquid chromatography is to separate 7-OH-MTX, DAMPA, and the parent drug MTX from each other and from any remaining matrix components before they enter the mass spectrometer.

  • Column Chemistry: Reversed-phase chromatography, typically using a C18 column, is the standard approach.[7][10] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (often containing a modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent (acetonitrile or methanol) is commonly employed.[11]

  • Rationale: Gradient elution allows for the efficient separation of compounds with a range of polarities within a reasonable run time. Formic acid aids in the protonation of the analytes in positive ion mode, which is typically used for their detection.

Mass Spectrometric Detection: Ensuring Sensitivity

Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for bioanalysis.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for these analytes.

  • Multiple Reaction Monitoring (MRM): This is a key aspect of the quantitative power of tandem MS. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor -> product ion transition is highly specific to the analyte of interest.

Logical Relationship: LC-MS/MS Quantification

cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc Sample Injection Separation on C18 Column Gradient Elution ms ESI Source (Ionization) Q1: Precursor Ion Selection Q2: Collision-Induced Dissociation Q3: Product Ion Selection Detector lc:c->ms:ion Eluent Transfer

Caption: The logical flow of LC-MS/MS analysis.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes typical performance characteristics for the LC-MS/MS quantification of 7-OH-MTX and DAMPA, based on published literature.

Parameter7-Hydroxy Methotrexate (7-OH-MTX)DAMPARationale for Performance
Lower Limit of Quantification (LLOQ) 0.38 - 1.0 ng/mL1.0 - 3.4 ng/mLBoth analytes can be quantified at low ng/mL levels, which is sufficient for clinical monitoring. The inherent sensitivity of MS detection is the primary driver.
Linearity (Range) Typically 1 - 1000 ng/mLTypically 1 - 1000 ng/mLWide linear ranges are achievable, covering the expected concentrations in clinical samples. This is a function of detector response and optimized source conditions.
Recovery >80%>80%High and consistent recovery is achievable with both PPT and SPE when properly optimized, ensuring that the majority of the analyte is extracted from the matrix.
Precision (%CV) <15%<15%Low coefficients of variation indicate high reproducibility, a hallmark of a well-validated LC-MS/MS method. This is achieved through consistent sample processing and stable instrument performance.
Accuracy (%Bias) Within ±15%Within ±15%High accuracy ensures that the measured concentration is close to the true concentration, a critical requirement for clinical decision-making.

Note: The values presented are a synthesis of typical performance from various sources and may vary between laboratories and specific methods.

Detailed Experimental Protocol: A Validated LC-MS/MS Method

This section provides a representative, step-by-step protocol for the simultaneous quantification of 7-OH-MTX and DAMPA in human plasma. This protocol is intended as a guide and should be fully validated in the end-user's laboratory.

Reagents and Materials
  • 7-OH-MTX and DAMPA analytical standards

  • Stable isotope-labeled internal standards (e.g., 7-OH-MTX-d3, DAMPA-d3)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • SPE cartridges (e.g., C8 or C18) or 1.5 mL microcentrifuge tubes for PPT

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A UHPLC system is recommended for optimal resolution and speed.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI, positive mode.

  • MRM Transitions: These must be empirically determined for each analyte and internal standard on the specific instrument used.

Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision

  • Recovery and matrix effects

  • Stability (freeze-thaw, bench-top, long-term)

Conclusion

The quantification of 7-OH-MTX and DAMPA is a critical component of therapeutic drug monitoring for patients undergoing methotrexate therapy. While both metabolites can be reliably quantified using LC-MS/MS, the choice of sample preparation and the validation of the method are paramount to ensuring data quality. Protein precipitation offers a rapid and simple approach, while solid-phase extraction can provide cleaner extracts and potentially better sensitivity.

Ultimately, a well-validated LC-MS/MS method provides the necessary specificity and sensitivity to differentiate and accurately quantify these important metabolites, enabling clinicians to make informed decisions that enhance patient safety and therapeutic outcomes. The principles of causality in experimental design and self-validating systems are not merely regulatory hurdles but are fundamental to the scientific integrity of the data generated.

References

  • Uchiyama, H., et al. (Year). A straightforward and accurate HPLC approach for figuring out MTX, 7-OH-MTX, and DAMPA in human plasma.
  • Restek Corporation. (2022). Simultaneous Quantification of Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray-tandem MS. Restek Resources. [Link]

  • ResearchGate. (n.d.). HPLC determination of methotrexate and its metabolites in blood plasma.
  • LabRulez LCMS. (n.d.). Simultaneous Quantification of Methotrexate and Its Metabolites 7 Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray tandem MS. LabRulez LCMS. [Link]

  • Yang, Y., et al. (n.d.). An ultrahigh-performance liquid chromatography-tandem mass spectrometry method for quantification of methotrexate and 7-hydroxy-methotrexate and application for therapeutic drug monitoring in patients with central nervous system lymphoma.
  • Brieflands. (n.d.). Pharmacokinetics and Bioequivalence of Methotrexate in Human Plasma Studied by Liquid Chromatography-Mass Spectrometry (LC-MS). Brieflands.
  • SERS mapping, assisted by multivariate spectral data analysis. (n.d.).
  • Restek. (2022). Simultaneous Quantification of Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum via Coated Blade Spray-Tandem MS. Restek Resource Hub. [Link]

  • PubMed. (n.d.). Analysis of hair and plasma samples for methotrexate (MTX) and metabolite using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection.
  • ScienceOpen. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]

  • ResearchGate. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples.
  • Bouquie, R., et al. (Year). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods.
  • PubMed. (2025). A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma.
  • ResearchGate. (2025). Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro , preclinical and clinical studies: Case studies and perspectives.
  • PubMed Central. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples.

Sources

A Senior Application Scientist's Guide to Validating a Bioanalytical Method for DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for DAMPA Methyl Ester

DAMPA (4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid) methyl ester is a compound of interest in pharmaceutical research, structurally related to methotrexate analogs.[1] Accurate quantification of this molecule in biological matrices like plasma or serum is critical for understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile during drug development.[2] A bioanalytical method is not merely a procedure; it is a rigorously tested and documented system that provides irrefutable evidence of a drug's concentration. Without a validated method, all PK/TK data is scientifically indefensible.

This guide provides a comprehensive, field-tested framework for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare methodological choices, and address potential analytical challenges specific to this molecule. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard for regulatory submissions to agencies like the FDA and EMA.[3][4][5][6]

Part 1: Strategic Method Development - A Comparative Analysis

The foundation of a successful validation is a well-developed method. The choice of analytical platform and sample preparation technique dramatically impacts sensitivity, selectivity, and robustness.

Choosing the Right Analytical Platform

While several techniques can detect small molecules, LC-MS/MS is the undisputed gold standard for bioanalysis due to its superior sensitivity and selectivity.

Parameter LC-MS/MS HPLC-UV GC-MS
Selectivity Excellent: Uses both chromatographic separation and mass-to-charge ratio (m/z) for identification.Poor to Fair: Relies solely on retention time and UV absorbance, susceptible to interferences.Good: High chromatographic resolution, but may require derivatization.
Sensitivity Excellent: Capable of detecting concentrations at the pg/mL level.Fair: Typically limited to ng/mL or µg/mL levels.Good: Can achieve high sensitivity, but often less than modern LC-MS/MS.
Sample Prep Straightforward; often compatible with simple extraction.Requires very clean extracts to avoid UV-absorbing interferences.Requires derivatization to make this compound volatile, adding complexity and potential variability.[7][8]
Conclusion Optimal Choice: Provides the necessary sensitivity and selectivity for regulatory-compliant bioanalysis.Not Suitable: Lacks the required sensitivity and selectivity for typical PK studies.Not Ideal: Derivatization step is a significant drawback.
Table 1. Comparison of potential analytical platforms for this compound quantification.
The Critical Role of Sample Preparation

The goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma proteins, lipids, salts) which can interfere with analysis.

Technique Principle Pros Cons
Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) to crash out proteins.Fast, simple, inexpensive."Dirty" extract, high potential for matrix effects, less concentration ability.
Liquid-Liquid Extraction (LLE) Partition the analyte between the aqueous sample and an immiscible organic solvent.Cleaner extract than PPT, good concentration factor.Labor-intensive, requires solvent optimization, uses large solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleanest extract , high recovery, excellent concentration, amenable to automation.Higher cost per sample, requires method development.
Table 2. Comparison of common sample preparation techniques.

For this guide, we will proceed with Solid-Phase Extraction (SPE) coupled with LC-MS/MS , as this combination provides the cleanest extracts and highest data quality, minimizing the risk of analytical failures during costly clinical or non-clinical studies.

Part 2: The Validation Workflow - Adhering to ICH M10

A full bioanalytical method validation demonstrates that the method is suitable for its intended purpose.[9] We will now detail the experimental protocols for each key validation parameter as prescribed by the ICH M10 guideline.[4][5]

G cluster_prep Method Development & Preparation cluster_validation Core Validation Experiments cluster_application Method Application Dev Develop SPE & LC-MS/MS Method Prep Prepare Stock Solutions, Calibration Standards (CS) & QCs Dev->Prep Selectivity Selectivity & Specificity Prep->Selectivity CalCurve Calibration Curve & LLOQ Prep->CalCurve Accuracy Accuracy & Precision Prep->Accuracy Matrix Matrix Effect & Recovery Prep->Matrix Stability Stability Assessment Prep->Stability Dilution Dilution Integrity Prep->Dilution Analysis Study Sample Analysis CalCurve->Analysis Accuracy->Analysis Dilution->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR

Caption: High-level overview of the bioanalytical method validation and application workflow.

Selectivity and Specificity
  • Why it's important: This experiment proves that the method can differentiate the analyte from other components in the matrix, such as metabolites, endogenous compounds, and concomitant medications.[4] Poor selectivity leads to falsely elevated results.

  • Experimental Protocol:

    • Analyze at least six different sources (lots) of blank biological matrix (e.g., human plasma).

    • Analyze one of these blank lots spiked only with the internal standard (IS).

    • Analyze one of these blank lots spiked with this compound at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (ICH M10):

    • In blank samples, the response from interfering components should be ≤ 20% of the analyte response at the LLOQ.[4]

    • The response from interfering components should be ≤ 5% of the IS response.[4]

Calibration Curve and LLOQ
  • Why it's important: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The LLOQ is the lowest concentration on that curve that can be measured with acceptable accuracy and precision.

  • Experimental Protocol:

    • Prepare a blank sample and a zero sample (blank + IS).

    • Prepare a series of 6-8 non-zero calibration standards by spiking blank matrix with known concentrations of this compound.

    • The concentration range should cover the expected study sample concentrations.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Apply a linear regression model, typically with 1/x² weighting.

  • Acceptance Criteria (ICH M10):

    • At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[10]

    • The LLOQ must be demonstrated to be accurate and precise (see Section 2.3).

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Why it's important: Accuracy describes how close the measured concentration is to the true value. Precision describes the variability or scatter between repeated measurements. These are the most critical parameters for ensuring reliable data.[11]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in bulk at four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of upper limit).

    • Within-Run (Intra-batch): Analyze at least five replicates of each QC level in a single analytical run.

    • Between-Run (Inter-batch): Analyze at least three separate runs on different days.

  • Acceptance Criteria (ICH M10):

    • The mean concentration for each QC level must be within ±15% of the nominal value (accuracy).[11]

    • For the LLOQ, the mean must be within ±20% of the nominal value.[11]

    • The coefficient of variation (%CV) must not exceed 15% (precision).

    • For the LLOQ, the %CV must not exceed 20%.

QC Level Nominal (ng/mL) Intra-batch Mean (ng/mL) Intra-batch Accuracy (%) Intra-batch Precision (%CV) Inter-batch Mean (ng/mL) Inter-batch Accuracy (%) Inter-batch Precision (%CV)
LLOQ 1.001.05+5.08.21.08+8.011.5
Low QC 2.502.45-2.06.52.54+1.68.9
Mid QC 50.051.2+2.44.149.5-1.06.2
High QC 80.082.3+2.93.881.1+1.45.5
Table 3. Example Accuracy and Precision Data for this compound.
Recovery and Matrix Effect
  • Why it's important: Recovery measures the efficiency of the extraction process. Matrix Effect quantifies the ion suppression or enhancement caused by co-eluting matrix components. An isotopically labeled internal standard (e.g., this compound-d3) is the best tool to compensate for these effects, but they must still be assessed.

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked into post-extraction blank matrix (represents 100% recovery).

      • Set B: Analyte spiked into matrix before extraction.

      • Set C: Analyte prepared in a neat solution (no matrix).

    • Analyze all sets and calculate the following:

      • Recovery (%) = (Peak Area of Set B / Peak Area of Set A) x 100

      • Matrix Factor = (Peak Area of Set A / Peak Area of Set C)

      • IS-Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of IS)

  • Acceptance Criteria (ICH M10):

    • Recovery does not need to be 100%, but it should be consistent and precise. The %CV of recovery across QC levels should be ≤ 15%.

    • The %CV of the IS-Normalized Matrix Factor across at least six lots of the matrix should be ≤ 15%.

Stability - A Critical Consideration for Esters
  • Why it's important: this compound, being an ester, is potentially susceptible to hydrolysis back to its corresponding carboxylic acid, either chemically or enzymatically (by esterases in plasma).[11] Furthermore, molecules with amide-like structures can undergo deamidation.[12][13][14] Therefore, stability experiments are not a formality; they define the allowable conditions for sample handling, storage, and analysis.

  • Experimental Protocols:

    • Bench-Top Stability: Keep QC samples on the lab bench at room temperature for a duration that mimics the sample handling time (e.g., 4-8 hours) before analyzing.

    • Freeze-Thaw Stability: Freeze and thaw QC samples for at least three cycles before analysis.

    • Long-Term Stability: Store QC samples in the freezer (-20°C or -80°C) for a period equal to or longer than the expected study sample storage time.

    • Post-Preparative Stability: Keep processed samples in the autosampler for a defined period (e.g., 24-48 hours) before re-injection to check for degradation in the final extract.

  • Acceptance Criteria (ICH M10):

    • For all stability tests, the mean concentration of the stored QC samples must be within ±15% of the nominal concentration.[10]

G cluster_processing Sample Processing Sample Study Sample (Plasma) BenchTop Bench-Top Stability (Room Temp) Sample->BenchTop Handling FreezeThaw Freeze-Thaw Cycles (-80°C to RT) BenchTop->FreezeThaw Storage Prep LongTerm Long-Term Storage (-80°C) FreezeThaw->LongTerm Storage SPE Solid-Phase Extraction LongTerm->SPE Analysis Prep PostPrep Post-Preparative Stability (Autosampler, e.g., 10°C) SPE->PostPrep Analysis LC-MS/MS Analysis PostPrep->Analysis

Caption: Relationship between different stability assessments in the sample lifecycle.

Part 3: Final Method Performance and Comparison

After completing all validation experiments, the data is compiled to provide a holistic view of the method's performance. Below is a summary comparing our validated SPE-LC-MS/MS method with a hypothetical, less-optimized method using Protein Precipitation (PPT).

Validation Parameter SPE-LC-MS/MS Method Alternative (PPT) Method Comment
LLOQ 1.0 ng/mL5.0 ng/mLSPE provides better concentration, leading to lower LLOQ.
Linear Range 1.0 - 100 ng/mL5.0 - 200 ng/mLBoth are functional, but SPE offers better low-end sensitivity.
Inter-batch Accuracy -1.0% to +8.0%-12.5% to +14.1%Both pass, but the SPE method shows tighter control.
Inter-batch Precision 5.5% to 11.5% CV9.8% to 18.5% CVThe cleaner extract from SPE results in more precise measurements.
IS-Normalized Matrix Factor (%CV) 7.8%22.5%Critical Difference: The PPT method fails the matrix effect test, making it unreliable. The SPE method is robust.
Mean Recovery 85%98% (Apparent)PPT shows higher "recovery" but this is misleading due to significant matrix effects. SPE recovery is consistent and reliable.
Table 4. Final performance comparison of the validated SPE-LC-MS/MS method versus a hypothetical PPT-based alternative.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to the validation of a bioanalytical method for this compound. By selecting a superior SPE-LC-MS/MS methodology and rigorously testing it against the harmonized ICH M10 criteria, we have established a self-validating system capable of producing reliable, defensible data for regulatory submissions. The causality behind each experimental choice—from selecting SPE for its cleanliness to meticulously evaluating stability due to the analyte's ester structure—ensures the final method is not just validated, but truly fit-for-purpose. This robust approach minimizes analytical risk and provides the high-quality data necessary to make critical decisions in the drug development process.

References

  • Wright, H. T. (1991). Nonenzymatic deamidation of asparaginyl and glutaminyl residues in proteins. PubMed. Available at: [Link][12]

  • Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. Available at: [Link][3]

  • Wikipedia. (2023). Deamidation. Wikipedia. Available at: [Link][13]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link][11]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Available at: [Link][4]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. EMA. Available at: [Link][15]

  • Berden, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. National Institutes of Health. Available at: [Link][16]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. This is a forward-looking reference based on anticipated guidance; for current guidance, refer to the 2018 BMV.[17]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link][18]

  • Mtoz Biolabs. (n.d.). Mechanism of Protein Deamidation and Its Impact on Function. Mtoz Biolabs. Available at: [Link][14]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Kymos. Available at: [Link][5]

  • European Plant Science Organisation. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available at: [Link][19]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA. Available at: [Link][6]

  • American Chemical Society. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega. Available at: [Link][20]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. Available at: [Link][21]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link][9]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link][22]

  • Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][2]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link][10]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley. Available at: [Link][7]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis. Available at: [Link][8]

Sources

A Guide to Inter-Laboratory Comparison of DAMPA Methyl Ester Analysis: Ensuring Accuracy and Comparability in a High-Stakes Environment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of DAMPA methyl ester is of significant interest in various research and development sectors. Its structural motifs may be relevant in pharmaceutical development or in monitoring specific chemical processes. Given the potential implications of analytical results, establishing a consensus on best practices for its determination is essential. This guide draws upon established principles of analytical method validation and proficiency testing, mirroring the rigorous standards set by organizations such as the Organisation for the Prohibition of Chemical Weapons (OPCW) for the analysis of sensitive and controlled substances.[1][2][3]

The Imperative for Inter-Laboratory Comparison

Inter-laboratory comparison studies, also known as proficiency tests, are a cornerstone of quality assurance in analytical chemistry. They serve several critical functions:

  • Performance Evaluation: Objectively assess the analytical performance of participating laboratories.

  • Method Validation: Provide a robust validation of analytical methods by testing them across a range of conditions and with different operators and equipment.

  • Identification of Discrepancies: Highlight systematic errors or biases in analytical procedures that may not be apparent within a single laboratory.

  • Harmonization of Methods: Promote the adoption of standardized and reliable analytical methods across the scientific community.

  • Building Confidence: Instill confidence in the comparability of data generated by different laboratories, which is crucial for collaborative research, regulatory submissions, and scientific consensus.

This guide will walk you through the design of a hypothetical inter-laboratory comparison for this compound, from sample preparation to data analysis and interpretation.

Designing the Inter-Laboratory Study: A Hypothetical Framework

An effective inter-laboratory study requires meticulous planning and execution. The following sections outline a proposed structure for a this compound comparison study.

Study Coordinator and Reference Laboratory

A designated study coordinator, ideally a reputable and experienced laboratory, is responsible for the overall management of the comparison. This includes preparing and distributing the test samples, collecting and analyzing the data, and preparing the final report. The coordinator also acts as the reference laboratory, establishing the "true" or assigned value of the analyte in the test samples using a highly validated primary method.

Test Materials

The selection and preparation of appropriate test materials are critical. For this study, two sets of samples would be prepared:

  • Standard Solution: A solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. This assesses the laboratory's ability to accurately quantify the analyte in a simple matrix.

  • Matrix-Spiked Sample: A representative matrix (e.g., synthetic urine, plasma, or a relevant process buffer) spiked with a known concentration of this compound. This evaluates the laboratory's ability to handle sample preparation and mitigate matrix effects.

The homogeneity and stability of the test materials must be rigorously confirmed by the reference laboratory before distribution.

Analytical Methods

While participating laboratories may use their own in-house methods, this guide recommends Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical techniques due to their high sensitivity and selectivity.[4][5] The choice between GC-MS and LC-MS/MS will often depend on the volatility and thermal stability of the analyte and the complexity of the sample matrix. Given the structure of this compound, LC-MS/MS is likely to be the more robust and widely applicable technique.

Comparative Performance Data: A Hypothetical Analysis

To illustrate the output of an inter-laboratory comparison, the following tables present hypothetical data from ten participating laboratories. The assigned value for the standard solution was 10.0 µg/mL, and for the matrix-spiked sample, it was 5.0 µg/mL.

Table 1: Analysis of this compound Standard Solution (Assigned Value: 10.0 µg/mL)

LaboratoryMethodReported Value (µg/mL)Recovery (%)z-score*
Lab 1LC-MS/MS9.898.0-0.4
Lab 2GC-MS10.5105.01.0
Lab 3LC-MS/MS9.595.0-1.0
Lab 4LC-MS/MS10.1101.00.2
Lab 5GC-MS11.2112.02.4
Lab 6LC-MS/MS9.999.0-0.2
Lab 7LC-MS/MS8.989.0-2.2
Lab 8GC-MS10.3103.00.6
Lab 9LC-MS/MS9.797.0-0.6
Lab 10LC-MS/MS10.2102.00.4

*z-score is calculated as (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A z-score between -2 and 2 is generally considered satisfactory.

Table 2: Analysis of Matrix-Spiked this compound Sample (Assigned Value: 5.0 µg/mL)

LaboratoryMethodReported Value (µg/mL)Recovery (%)z-score*
Lab 1LC-MS/MS4.896.0-0.5
Lab 2GC-MS5.4108.01.0
Lab 3LC-MS/MS4.590.0-1.2
Lab 4LC-MS/MS5.1102.00.2
Lab 5GC-MS6.0120.02.5
Lab 6LC-MS/MS4.998.0-0.2
Lab 7LC-MS/MS4.182.0-2.2
Lab 8GC-MS5.2104.00.5
Lab 9LC-MS/MS4.794.0-0.7
Lab 10LC-MS/MS5.0100.00.0

*z-score is calculated as (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A z-score between -2 and 2 is generally considered satisfactory.

Recommended Analytical Protocol: LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the analysis of this compound using LC-MS/MS. This protocol is designed to be a self-validating system, with built-in quality control checks to ensure the reliability of the results.

Sample Preparation (for Matrix-Spiked Samples)

The causality behind this multi-step extraction is to isolate the analyte of interest from interfering matrix components.

  • Protein Precipitation: To 1 mL of the matrix-spiked sample, add 3 mL of ice-cold acetonitrile. Vortex for 1 minute. This step denatures and precipitates proteins that can interfere with the analysis.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase (see below). Vortex to ensure complete dissolution.

Liquid Chromatography (LC) Conditions

The choice of a C18 column and a gradient elution is based on the expected polarity of this compound, aiming for good peak shape and separation from any remaining matrix components.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions

Electrospray ionization in positive mode is selected as it is well-suited for polar, ionizable compounds like this compound. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion Transitions:

    • Quantifier: [M+H]+ > characteristic fragment 1 (To be determined by direct infusion of a this compound standard)

    • Qualifier: [M+H]+ > characteristic fragment 2 (To be determined by direct infusion of a this compound standard)

  • Collision Energy: Optimized for each transition

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Method Validation Parameters

Any laboratory implementing this method should perform a full validation according to established guidelines.[6][7][8] Key parameters to assess include:

  • Selectivity (Specificity): The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6][9]

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.[6][9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][9]

  • Accuracy: The closeness of the measured value to the true value.[6][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Matrix-Spiked Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

logical_relationship Inter-Laboratory Comparison Inter-Laboratory Comparison Performance Evaluation Performance Evaluation Inter-Laboratory Comparison->Performance Evaluation Method Validation Method Validation Inter-Laboratory Comparison->Method Validation Harmonization Harmonization Inter-Laboratory Comparison->Harmonization Identify Discrepancies Identify Discrepancies Performance Evaluation->Identify Discrepancies Ensure Accuracy & Precision Ensure Accuracy & Precision Method Validation->Ensure Accuracy & Precision Comparable Results Comparable Results Harmonization->Comparable Results Scientific Integrity Scientific Integrity Comparable Results->Scientific Integrity

Caption: Logical relationships in inter-laboratory comparisons.

Discussion and Best Practices

The hypothetical data presented in Tables 1 and 2 highlight some common outcomes of inter-laboratory comparisons. Most laboratories performed well, with z-scores within the acceptable range of -2 to 2. However, Lab 5 and Lab 7 show potential issues. Lab 5 consistently reports higher values, suggesting a potential positive bias, perhaps due to a calibration error or an interfering substance that co-elutes with the analyte. Conversely, Lab 7 consistently reports lower values, indicating a possible negative bias, which could stem from incomplete extraction, sample degradation, or ion suppression in the MS source.

To ensure the highest quality data in the analysis of this compound, the following best practices are recommended:

  • Use of a Validated Method: Always use a fully validated analytical method.

  • Certified Reference Materials: Employ certified reference materials for calibration and quality control.

  • Internal Standards: Incorporate a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in sample preparation and instrument response.

  • Regular System Suitability Tests: Perform system suitability tests before each analytical run to ensure the chromatographic and mass spectrometric systems are performing optimally.

  • Participation in Proficiency Testing: Regularly participate in external proficiency testing schemes to continuously monitor and improve laboratory performance.

By adhering to these principles and fostering a culture of collaboration and transparency through inter-laboratory comparisons, the scientific community can ensure the reliability and comparability of analytical data for this compound and other critical analytes.

References

  • Laboratory Twinning Initiative | OPCW. (n.d.). Retrieved January 14, 2026, from [Link]1]

  • Raut, S., & Pardeshi, S. (2009). Official proficiency tests of the organisation for the prohibition of chemical weapons: Current status and future directions. Accreditation and Quality Assurance, 14(7), 365-372.[2][3]

  • National Research Council. (1999). Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press.[4]

  • Degen, A., & Krekler, S. (2018). Analysis of the Precursors, Simulants and Degradation Products of Chemical Warfare Agents. Critical Reviews in Analytical Chemistry, 48(5), 389-407.[10]

  • Official proficiency tests of the organisation for the prohibition of chemical weapons: current status and future directions | Semantic Scholar. (2009). Retrieved January 14, 2026, from [Link]3]

  • Murata, T. (1977). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Journal of Lipid Research, 18(6), 805-813.[11]

  • GAO. (2023). Chemical Weapons: Status of Forensic Technologies and Challenges to Source Attribution (GAO-23-105439). U.S. Government Accountability Office.[12]

  • Organisation for the Prohibition of Chemical Weapons - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]]

  • Karthik, R., & Murugan, K. (2013). Sample-preparation techniques for the analysis of chemical-warfare agents and related degradation products. TrAC Trends in Analytical Chemistry, 47, 69-83.[5]

  • Organisation for the Prohibition of Chemical Weapons - LLNL's Forensic Science Center. (n.d.). Retrieved January 14, 2026, from [Link]]

  • Appendix C. Collection of Samples for Chemical Agent Analysis - OSTI.GOV. (2005). Retrieved January 14, 2026, from [Link]]

  • Fatty Acid Methyl Ester (FAME) Analysis - UC Davis Stable Isotope Facility. (n.d.). Retrieved January 14, 2026, from [Link]]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA.[6]

  • Chandran, S., & Singh, R. (2007). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-8.[7]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International, 16(11).[8]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7.[9]

  • US EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved January 14, 2026, from [Link]]

Sources

A Senior Application Scientist's Guide to the Extraction of DAMPA Methyl Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient isolation and purification of target molecules are paramount. DAMPA methyl ester (methyl 4-(((4-amino-2-imino-3,5-dihydropteridin-6(2H)-ylidene)methyl)(methyl)amino)benzoate), a key chemical entity with a molecular weight of 339.35 g/mol , presents a unique challenge due to its combination of polar functional groups and a non-polar aromatic core[1][2]. The choice of extraction method directly impacts yield, purity, downstream analytical sensitivity, and overall workflow efficiency.

This guide provides an in-depth comparison of three primary extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). We will explore the fundamental principles, provide actionable protocols, and present a comparative analysis to guide you in selecting the optimal method for your application.

The Classic Approach: Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility and partitioning of a solute between two immiscible liquid phases—typically an aqueous phase and an organic solvent. The efficiency of the extraction is governed by the partition coefficient of this compound, making solvent selection a critical first step.

Causality Behind LLE Protocol Choices

The goal is to maximize the transfer of the neutral form of this compound into the organic phase while leaving polar impurities behind. The molecule's amine groups are basic; therefore, adjusting the pH of the aqueous sample to be neutral or slightly basic (pH 7-9) will ensure these groups are deprotonated, reducing the molecule's overall polarity and enhancing its solubility in an organic solvent. Ethyl acetate is a common choice due to its moderate polarity, which can effectively solvate the ester and aromatic portions of the molecule, and its immiscibility with water[3].

Experimental Protocol: LLE
  • Sample Preparation: Dissolve the sample containing this compound in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Solvent Addition: Transfer the aqueous sample to a separatory funnel. Add an equal volume of ethyl acetate.

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate mass transfer between the phases.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted this compound.

  • Repeat (Optional): For exhaustive extraction, perform a second extraction on the aqueous layer with a fresh portion of ethyl acetate and combine the organic extracts.

  • Drying and Concentration: Dry the collected organic phase over anhydrous sodium sulfate to remove residual water. Decant or filter the solvent and evaporate it under reduced pressure (e.g., using a rotary evaporator) to yield the extracted compound.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Isolation A Aqueous Sample (pH 7-9) in Separatory Funnel B Add Ethyl Acetate A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Collect Organic Layer D->E F Dry (Na2SO4) E->F G Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow diagram for Liquid-Liquid Extraction of this compound.

The Modern Standard: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For this compound, a "bind-elute" strategy using a reversed-phase sorbent is highly effective. The non-polar C18-bonded silica retains the analyte from a polar (aqueous) sample, while more polar impurities pass through.

Causality Behind SPE Protocol Choices

The success of SPE hinges on the precise control of solvent strength at each step[4].

  • Conditioning: Methanol solvates the C18 chains, activating the sorbent. The subsequent water wash makes the environment compatible with the aqueous sample.

  • Loading: The sample is loaded under conditions that favor the retention of this compound on the non-polar sorbent (i.e., a highly aqueous environment).

  • Washing: A weak organic solvent wash (e.g., 5-10% methanol in water) is critical for removing polar interferences without prematurely eluting the target analyte.

  • Elution: A strong organic solvent (e.g., >90% methanol or acetonitrile) disrupts the hydrophobic interactions between this compound and the C18 sorbent, releasing it for collection[5].

Experimental Protocol: SPE (Reversed-Phase)
  • Cartridge Conditioning: Pass 3-5 mL of methanol through a C18 SPE cartridge, followed by 3-5 mL of reagent water. Do not allow the sorbent bed to dry[6].

  • Sample Loading: Load the pre-treated aqueous sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 3-5 mL of a weak solvent mixture (e.g., 5% methanol in water) through the cartridge to wash away polar impurities.

  • Drying (Optional): Apply a vacuum or positive pressure of nitrogen for 5-10 minutes to thoroughly dry the sorbent bed.

  • Analyte Elution: Place a clean collection tube below the cartridge. Elute the this compound with 1-3 mL of a strong solvent (e.g., acetonitrile or methanol).

  • Concentration: Evaporate the elution solvent under a gentle stream of nitrogen to concentrate the purified analyte. Reconstitute in a suitable solvent for analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow A 1. Condition Sorbent (Methanol -> Water) B 2. Load Sample A->B Waste1 Waste (Conditioning Solvents) A->Waste1 C 3. Wash Interferences (e.g., 5% MeOH/H2O) B->C Waste2 Waste (Sample Flow-through) B->Waste2 D 4. Elute Analyte (e.g., Acetonitrile) C->D Waste3 Waste (Wash Solvent) C->Waste3 E Purified this compound D->E SFE_Workflow A Load Sample into Vessel B Pressurize & Heat CO2 (to Supercritical State) A->B C Introduce Polar Modifier (e.g., Methanol) B->C D Static/Dynamic Extraction C->D E Depressurize & Collect D->E F Purified this compound E->F G Gaseous CO2 (Vented) E->G

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Comparative Data Summary

The choice of an extraction method is a trade-off between several performance factors. The following table summarizes the key characteristics of each technique for the extraction of this compound.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Recovery Rate Moderate to High (Can be operator-dependent)High to Very High (>95% achievable) [7]High to Very High
Extract Purity Low to Moderate (Prone to co-extracting impurities)High (Highly selective washing steps) [7]High (Tunable selectivity)
Solvent Consumption High [3]Low [7]Very Low (Primarily CO2) [8]
Time per Sample Moderate (Manual process can be slow) [3]Low (Especially with vacuum manifolds/automation)Low (Fast extraction times) [8]
Automation Potential LowHighHigh
Cost per Sample Low (Glassware & Solvents)Moderate (Cartridges are consumable)High (Initial equipment cost is significant)
Key Strength Simplicity, low setup cost.[3]High selectivity, reproducibility, and automation.[4]Environmentally friendly, fast, tunable.[9]
Key Weakness Large solvent waste, emulsion formation, labor-intensive.[3]Consumable costs, potential for irreversible binding.High capital investment, requires specialized knowledge.

Conclusion and Recommendations

The optimal extraction method for this compound is highly dependent on the specific goals of the researcher and the available resources.

  • Liquid-Liquid Extraction (LLE) remains a viable method for small-scale, infrequent extractions where initial cost is the primary concern and absolute purity is not critical. Its simplicity is a key advantage for basic purification tasks.

  • Solid-Phase Extraction (SPE) stands out as the most balanced and versatile technique for routine analytical work. It offers superior purity, high recovery, and low solvent consumption, with excellent potential for automation, making it the recommended method for high-throughput applications, quantitative analysis (e.g., LC-MS), and when a clean extract is essential.[10][11][12]

  • Supercritical Fluid Extraction (SFE) is the premier choice for applications where "green chemistry" and the reduction of organic solvent use are the highest priorities. While the initial investment is substantial, its speed and efficiency make it a powerful tool in process development and large-scale purification environments.[9][8]

By understanding the fundamental principles and practical trade-offs of these methods, scientists can confidently select the most appropriate technique to achieve their desired outcomes in the extraction of this compound.

References

  • Wasiak, W., Wawrzyniak, R., & Głowacka, A. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. Molecules. Available at: [Link]

  • Martens, D., Gfrerer, M., Wenzl, T., et al. (2002). Comparison of different extraction techniques for the determination of polychlorinated organic compounds in sediment. Analytical and Bioanalytical Chemistry. Available at: [Link]

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  • Warner, S., Tulip, C., Shreiner, P., & Slayton, J. (n.d.). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. U.S. Environmental Protection Agency. Available at: [Link]

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  • de Oliveira, P. S., et al. (2014). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Radin, N. S., Hajra, A. K., & Akahori, Y. (1960). Preparation of methyl esters. Journal of Lipid Research. Available at: [Link]

  • Alzaga, R., et al. (2004). Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wang, Y., et al. (2007). L-dopa methyl ester hydrochloride synthesis and purification method. Google Patents.
  • Shimadzu. (2020). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Available at: [Link]

  • Wang, Y., et al. (2022). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Molecules. Available at: [Link]

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  • Akgun, M., & Akgun, N. A. (2021). Some Advances in Supercritical Fluid Extraction for Fuels, Bio-Materials and Purification. Processes. Available at: [Link]

  • Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available at: [Link]

  • Kadali, S. R., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. European Journal of Chemistry. Available at: [Link]

  • Murata, T., Takahashi, S., & Takeda, T. (1975). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Analytical Chemistry. Available at: [Link]

  • de Oliveira, A. C., et al. (2024). Upgrading/Deacidification of Organic Liquid Phase by Liquid-Liquid Extraction Using Methanol/Water as Solvent. Energies. Available at: [Link]

  • Mitra, S. (2003). Supercritical Fluid Extraction: A Review. ResearchGate. Available at: [Link]

  • Schulze, C., Merdivan, S., & Mundt, S. (2018). Quantification of Fatty Acid Methyl Esters in Various Biological Matrices by LC-DAD and LC-MS after One-Step Transesterification. Food Analytical Methods. Available at: [Link]

  • Borch, R. F. (1975). Preparation of Methyl Ester Precursors of Biologically Active Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Han, L., et al. (2017). Simultaneous Determination of Fatty Acid Methyl Esters Contents in the Biodiesel by HPLC-DAD Method. DEStech Transactions on Materials Science and Engineering. Available at: [Link]

  • Głowacki, R., & Glinicki, M. A. (2018). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules. Available at: [Link]

  • Schmid, H. H. O., & Mangold, H. K. (1966). Separation and isolation of methyl esters and dimethylacetals formed by methanolysis of lipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

  • Hartman, L., & Lago, R. C. (1973). Rapid preparation of fatty acid methyl esters. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Goudarzi, N., & Farsimadan, S. (2018). Development and validation of a dispersive liquid–liquid microextraction method for the determination of phthalate esters in perfumes using gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of DAMPA Methyl Ester Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of DAMPA (4-amino-4-deoxy-N10-methylpteroic acid) methyl ester is critical for pharmacokinetic studies, metabolism research, and ensuring the quality of therapeutic interventions involving its parent drug, methotrexate. The choice of analytical assay can significantly impact the reliability and reproducibility of these measurements. This guide provides an in-depth comparison of common analytical methodologies for DAMPA methyl ester, supported by experimental data and protocols, to aid in the selection and cross-validation of the most appropriate assay for your research needs.

At its core, analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods, ensuring consistency and reliability of data across different platforms or laboratories.[2][3] This is particularly crucial when transferring methods between labs or when a reference method is being replaced with a newer technology.

This guide will explore and compare three prominent assay platforms for the quantification of small molecules like this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence Polarization (FP) Assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Sensitivity

LC-MS/MS has emerged as a gold standard in bioanalysis due to its exceptional specificity, sensitivity, and versatility.[4][5] The technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Scientific Principle

LC-MS/MS separates this compound from other matrix components based on its physicochemical properties as it passes through a chromatographic column. The isolated analyte is then ionized and fragmented, and specific fragment ions are detected by the mass spectrometer. This high degree of selectivity minimizes interference from other molecules, leading to highly accurate and precise measurements.[4]

Experimental Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Column HPLC/UPLC Column Supernatant_Transfer->LC_Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Mass_Analyzer1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Mass_Analyzer1 Collision_Cell Collision Cell (Q2) Fragmentation Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Q3) Product Ion Selection Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_System Data System (Quantification) Detector->Data_System

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Protocol: LC-MS/MS Assay for this compound

This protocol is adapted from established methods for methotrexate and its metabolites.[6][7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion experiments.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Performance Characteristics

The performance of LC-MS/MS assays is typically characterized by high sensitivity and a wide dynamic range.

Parameter Typical Performance for Small Molecule LC-MS/MS
Lower Limit of Quantification (LLOQ) 0.5 - 25 nmol/L
Linearity (r²) > 0.99
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%

Data synthesized from literature on similar small molecule assays.[8][9][10]

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like this compound, a competitive ELISA format is typically employed.

Scientific Principle

In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample. The signal is generated by a substrate that changes color in the presence of the enzyme.

Experimental Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Plate_Coating Coat Plate with Anti-DAMPA Antibody Blocking Block Non-specific Sites Plate_Coating->Blocking Add_Sample Add Sample and Enzyme-conjugated DAMPA Blocking->Add_Sample Incubation Incubate (Competition) Add_Sample->Incubation Wash Wash Incubation->Wash Add_Substrate Add Substrate Wash->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance (e.g., 450 nm) Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve and Calculate Concentration Read_Absorbance->Standard_Curve

Caption: Competitive ELISA workflow for this compound quantification.

Detailed Protocol: Competitive ELISA for this compound

This is a general protocol and may require optimization based on the specific antibody and reagents used.[11][12][13][14]

  • Plate Coating:

    • Dilute the capture antibody (anti-DAMPA methyl ester) in a coating buffer and add 100 µL to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate.

    • Add 50 µL of standards or samples and 50 µL of enzyme-conjugated this compound to each well.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Performance Characteristics

ELISAs are known for their high throughput and ease of use, but may have limitations in specificity compared to LC-MS/MS.

Parameter Typical Performance for Small Molecule ELISA
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL
Linearity Sigmoidal curve fit
Intra- and Inter-day Precision (%CV) 15 - 51%
Accuracy (%RE) 0.3 - 30.8%

Data synthesized from literature on similar small molecule assays.[9]

Fluorescence Polarization (FP) Assay: A Homogeneous Solution-Phase Technique

FP assays are a powerful tool for studying molecular interactions in a homogeneous format, making them amenable to high-throughput screening.

Scientific Principle

This technique relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When the tracer binds to a larger molecule (e.g., an antibody), its tumbling is slowed, leading to an increase in the polarization of the emitted light. In a competitive FP assay, unlabeled this compound from a sample competes with a fluorescently labeled this compound tracer for binding to a specific antibody. A higher concentration of this compound in the sample results in less tracer binding to the antibody and thus a lower polarization signal.[2][15][16]

Experimental Workflow

FP_Assay_Workflow cluster_reagent_prep Reagent Preparation cluster_assay_plate Assay Plate Setup cluster_fp_reading Fluorescence Polarization Reading cluster_data_analysis Data Analysis Prepare_Antibody Prepare Anti-DAMPA Antibody Solution Add_Reagents Add Antibody, Tracer, and Sample to Microplate Prepare_Antibody->Add_Reagents Prepare_Tracer Prepare Fluorescent DAMPA Tracer Prepare_Tracer->Add_Reagents Prepare_Sample Prepare Sample/Standards Prepare_Sample->Add_Reagents Incubate Incubate to Reach Binding Equilibrium Add_Reagents->Incubate Read_Plate Read Plate in FP-enabled Microplate Reader Incubate->Read_Plate Calculate_mP Calculate Millipolarization (mP) and Determine Concentration Read_Plate->Calculate_mP

Caption: Fluorescence Polarization assay workflow.

Detailed Protocol: Competitive FP Assay for this compound

This protocol is a general guideline and requires optimization for specific reagents.[17][18]

  • Reagent Preparation:

    • Determine the optimal concentrations of the anti-DAMPA methyl ester antibody and the fluorescently labeled this compound tracer through titration experiments.

  • Assay Procedure:

    • In a microplate, add the antibody solution.

    • Add the standards or samples.

    • Add the fluorescent tracer.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Data Acquisition:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore used.

Performance Characteristics

FP assays offer a rapid and homogeneous format, but their sensitivity can be lower than that of LC-MS/MS.

Parameter Typical Performance for FP Assays
Sensitivity Dependent on the affinity of the antibody and the quantum yield of the fluorophore.
Z'-factor > 0.5 indicates a robust assay.
Precision (%CV) < 15%
Dynamic Range Typically narrower than LC-MS/MS.

Performance characteristics are generalized from literature on FP assay development.[16]

Cross-Validation: Bridging the Methodologies

The primary goal of cross-validation is to ensure that different analytical methods provide comparable results, thereby validating the integrity of the data regardless of the methodology used.[2] A common approach is to analyze a set of identical samples using both the new and the reference method and then statistically compare the results.

Cross-Validation Study Design
  • Sample Selection: A minimum of 20-30 samples spanning the expected concentration range should be selected.

  • Analysis: Each sample is analyzed in replicate using both methodologies.

  • Statistical Analysis:

    • Correlation Analysis: Plot the results from the two methods against each other and calculate the correlation coefficient (r). A value close to 1 indicates a strong positive correlation.

    • Bland-Altman Plot: This plot assesses the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias.

    • Passing-Bablok Regression: This is a linear regression method that is robust to outliers and errors in both variables, making it suitable for method comparison studies.

Case Study: Cross-Validation of LC-MS/MS and Immunoassay

A study comparing an LC-MS/MS method for methotrexate with a fluorescence polarization immunoassay (FPIA) demonstrated excellent agreement between the two methods, with a regression equation of LC-MS/MS = 1.0334(FPIA) + 0.0011.[8] This indicates that the immunoassay, while potentially less specific, provided comparable quantitative results to the more rigorous LC-MS/MS method in that particular application. However, it's important to note that immunoassays can be susceptible to cross-reactivity with metabolites. For instance, some methotrexate immunoassays show cross-reactivity with DAMPA, which would necessitate the use of a more specific method like LC-MS/MS in certain clinical scenarios.[8]

Another study cross-validating an LC-MS/MS method with an ELISA for cyclic GMP showed a good correlation in measuring basal levels, though the LC-MS/MS method demonstrated significantly better precision and accuracy.[9]

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical assay for this compound depends on a variety of factors including the required sensitivity and specificity, sample throughput needs, and available instrumentation.

  • LC-MS/MS is the method of choice for applications demanding the highest level of specificity and sensitivity, such as in regulated bioanalysis for clinical trials.

  • ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, provided that the antibody has been well-characterized for specificity to this compound.

  • Fluorescence Polarization provides a rapid, homogeneous assay format that is well-suited for high-throughput screening in drug discovery settings.

Regardless of the chosen method, rigorous validation according to regulatory guidelines such as those from the FDA and ICH is paramount.[1][19] Furthermore, cross-validation against an established reference method is a critical step to ensure the continued reliability and accuracy of your data, fostering confidence in your research and development outcomes.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2024). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bouquié, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 7(15), 6345-6353.
  • Hashemi, M., & Ebrahimi, S. A. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Cross, S., & Hornshaw, M. (2016). Immunoassays or LC-MS/MS?. Diva-portal.org.
  • Xue, Y. J., et al. (2012). Cross-Validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate (cGMP) for Clinical Applications.
  • Gros, B., et al. (2021). Cross-Validation of a Multiplex LC–MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Pharmaceuticals, 14(8), 796.
  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial.com.
  • Gros, B., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. PubMed, 34451893.
  • Parker, G. J., & Hunter, T. L. (2001). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Current protocols in chemical biology, 3(1), 10.1002/9780470559277.ch130148.
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  • Toteda, C., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Biochemistry, 55(25), 3463–3474.
  • Iannì, A., et al. (2022). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 27(19), 6537.
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu.com.
  • Maroney, A. C., et al. (2005). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Combinatorial chemistry & high throughput screening, 8(4), 305–312.
  • Murata, T. (1977). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Journal of lipid research, 18(6), 793–800.
  • Vainauskas, V., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6013.
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  • Molecular Devices. (n.d.).
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  • Sharma, D., et al. (2022). Preparation, Characterization, and Evaluation of Emission and Performance Characteristics of Thumba Methyl Ester (Biodiesel). ACS Omega, 7(46), 42352-42362.
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  • Cayman Chemical. (n.d.). 2'3'-cGAMP ELISA Kit. Caymanchem.com.
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A Comparative Guide to the Orthogonal Purity Assessment of Synthetic DAMPA Methyl Ester Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthetic DAMPA methyl ester. We will move beyond simply listing protocols to explain the scientific rationale behind selecting a multi-technique, orthogonal approach. The core principle is to create a self-validating system , where independent analytical techniques converge on a single, high-confidence purity value.

The Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a molecule like this compound (Formula: C₁₆H₁₇N₇O₂, MW: 339.35)[2][3][4][5], RP-HPLC is the cornerstone of purity assessment.

Causality Behind the Choice:

  • Suitability for the Analyte: this compound is a non-volatile, polar organic molecule, making it an ideal candidate for liquid chromatography. Gas chromatography (GC) would require high temperatures that could lead to thermal degradation.

  • Resolving Power: HPLC offers high resolution to separate the main compound from structurally similar impurities, such as precursors, by-products (e.g., 7-Hydroxy this compound)[2], or products of transesterification (e.g., DAMPA Ethyl Ester if ethanol was present)[2][6].

  • Sensitive Detection: The presence of both pteridine and benzoate ring systems in the molecule results in strong ultraviolet (UV) absorbance. This allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD), making it possible to quantify impurities down to very low levels.

An HPLC-based purity assessment is typically expressed as "% area," which assumes that all impurities have a similar response factor to the main peak at the chosen wavelength. While a powerful and universally accepted technique, relying on it alone can be misleading. This is why we must employ orthogonal methods.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Accurately weigh this compound s2 Dissolve in appropriate solvent (e.g., Acetonitrile/Water) s1->s2 s3 Prepare serial dilutions for linearity check s2->s3 a1 Inject onto RP-HPLC system (C18 column) s3->a1 a2 Run Gradient Elution (e.g., Water to Acetonitrile) a1->a2 a3 Detect at optimal UV wavelength (e.g., ~280 nm) a2->a3 d1 Integrate all peaks in the chromatogram a3->d1 d2 Calculate Area % Purity = (Area_main / Area_total) * 100 d1->d2 d3 Identify known impurities by relative retention time d1->d3 result result d2->result Final Purity Value (Area %)

Caption: Workflow for this compound purity assessment by HPLC.

The Absolute Standard: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary method for purity determination because it is not reliant on a reference standard of the analyte itself.[7][8] Instead, it measures the molar ratio of the analyte against a certified, stable internal standard.

Causality Behind the Choice:

  • Structural Confirmation & Quantification: A single qNMR experiment both confirms the identity of the this compound and determines its purity.[7] The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to it.[8]

  • Orthogonality: The physical principle of measurement (magnetic resonance) is completely different from chromatography (partitioning), providing a truly independent verification of purity.

  • Broad Detection: qNMR can detect and quantify any proton-containing impurity, including residual solvents, without needing to identify them first, provided their signals do not overlap with the analyte or standard peaks.

The trustworthiness of a qNMR result is exceptionally high, making it an authoritative technique for certifying reference materials.[9][10]

The Fundamental Check: Elemental Analysis (EA)

Elemental Analysis (also known as Combustion Analysis) is a robust, cost-effective technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[11][12]

Causality Behind the Choice:

  • Verifies Empirical Formula: This technique provides a fundamental check on the compound's elemental composition. For this compound (C₁₆H₁₇N₇O₂), the theoretical percentages are C=56.63%, H=5.05%, and N=28.90%. A pure sample should yield experimental values within ±0.4% of these figures.[13]

  • Detects Non-Chromophoric & Non-Protonated Impurities: EA is uniquely capable of detecting impurities that may be invisible to HPLC-UV (lacking a chromophore) or NMR (lacking protons), such as inorganic salts (e.g., NaCl) or excess water.

  • Complementary Information: A significant deviation from the theoretical values immediately signals an issue with purity or identity that other methods might miss.[14]

Alternative & Specialized Techniques: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for analyzing volatile and thermally stable compounds.[15]

Applicability & Limitations for this compound:

  • Primary Use Case: While not ideal for the primary purity assay of the parent molecule due to potential thermal instability, GC-MS is the superior method for identifying and quantifying trace amounts of volatile organic impurities, particularly residual solvents from the synthesis (e.g., methanol, toluene, acetonitrile).[16]

  • Derivatization: For some non-volatile small molecules, derivatization can be used to increase volatility for GC analysis, but this adds complexity and potential for side reactions.[15] For this compound, direct analysis by HPLC or qNMR is far more straightforward.

Comparative Summary of Techniques

The true power of this approach lies in combining the data. An HPLC result of 99.5% area is strongly validated when a qNMR analysis yields a purity of 99.4% (w/w) and elemental analysis for C, H, and N are all within 0.3% of the theoretical values. This triangulation provides irrefutable, self-validating evidence of the standard's purity.

Technique Principle Primary Application for this compound Strengths Limitations
RP-HPLC-UV Differential partitioning between stationary and mobile phasesPrimary purity assay; separation of structurally related impurities.[17]High resolution, high sensitivity, robust, widely available.Assumes equal detector response for impurities; may miss non-UV active compounds.
qNMR Nuclear magnetic resonance of atomic nuclei in a magnetic fieldAbsolute quantitative purity determination; structural confirmation.[9][18]Primary method (no analyte standard needed), non-destructive, provides structural info.[7]Lower sensitivity than HPLC, requires specialized equipment and expertise, potential for peak overlap.[8]
Elemental Analysis (EA) Combustion of sample and detection of elemental gases (CO₂, H₂O, N₂)Verification of elemental composition.[11][19]Detects inorganic impurities and confirms empirical formula; fast and inexpensive.[11]Does not distinguish between isomers or identify specific organic impurities.
GC-MS Separation by volatility followed by mass-based detectionAnalysis of residual volatile solvents and thermally stable impurities.[20][21]Excellent for volatile compounds, provides molecular weight information for identification.Not suitable for non-volatile or thermally labile compounds like this compound itself.[15]

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound by RP-HPLC.

  • Instrumentation & Consumables:

    • HPLC system with gradient pump, autosampler, and UV/DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in diluent.

    • Prepare a working sample solution at 0.1 mg/mL by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks with a signal-to-noise ratio > 3.

    • Calculate the purity by area percentage: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

Protocol 2: Quantitative NMR (qNMR)

This protocol describes the purity determination of this compound using an internal standard.

  • Instrumentation & Consumables:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone), accurately weighed.

    • Deuterated Solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into an NMR tube. Record the weight precisely.

    • Accurately weigh ~5 mg of the certified internal standard into the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest. A conservative value of 30-60 seconds is often used.

      • Pulse Angle: 90°.

      • Number of Scans: Sufficient for good signal-to-noise (e.g., 16 or 32 scans).

  • Data Analysis:

    • Carefully integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula:

      Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • Brait, N. B., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry. [Link]

  • Gringer, J., & Dunn, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Ecker, A., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 909, 69-76. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

  • King, B., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. [Link]

  • Pharmaffiliates. (n.d.). Dampa-impurities. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, rigorous scientific methodology extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to disposal. DAMPA Methyl Ester (CAS 23853-09-0), a methotrexate analog and valuable research chemical, requires meticulous handling not only during experimentation but also in its final disposition.[1][2] This guide provides a framework for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring that your work's integrity is matched by your commitment to a safe laboratory environment.

The Core Principle: Proactive Waste Management

The fundamental rule for handling specialized research chemicals like this compound is to treat them as hazardous waste unless explicitly stated otherwise by authoritative safety data. Given the lack of comprehensive toxicological data for many research compounds, this proactive approach is not just a best practice but a professional obligation. All disposal procedures must comply with federal, state, and local regulations, and should be executed through your institution's Environmental Health and Safety (EHS) department.[3][4]

Step 1: Segregation and Collection of this compound Waste

Proper disposal begins at the point of generation. Never dispose of this compound, or solutions containing it, down the sink or in the regular trash.[5] This action is critical to prevent environmental contamination and adverse reactions in the public sewer system.

Waste Streams:

  • Solid Waste: Unused or expired pure this compound.

  • Liquid Waste: Solutions containing this compound, including experimental residues and the first rinsate from cleaning contaminated glassware.[5][6]

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with the chemical.

Collection Protocol:

  • Select a Compatible Container: Collect waste in a sturdy, leak-proof container that is chemically resistant. The original product container is often a suitable choice.[5][7] If unavailable, use a new container clearly designated for this waste stream.

  • Maintain Segregation: Do not mix this compound waste with other incompatible chemical wastes.[5] As a general rule, segregate it from strong oxidizing acids, bases, and other reactive chemicals to prevent unforeseen reactions.[7]

  • Keep Containers Closed: All hazardous waste containers must be securely capped at all times, except when actively adding waste.[5][6] This minimizes the release of vapors and prevents spills.

  • Utilize Secondary Containment: Store liquid waste containers within a larger, chemically resistant tub or tray to contain any potential leaks.[5]

Disposal Workflow for this compound

DAMPA_Disposal_Workflow cluster_start Waste Generation cluster_identification Waste Stream Identification cluster_procedure Containment & Labeling Procedure cluster_end Final Disposition start This compound Waste Generated solid_waste Solid Residue or Expired Compound start->solid_waste Is it solid? liquid_waste Aqueous/Solvent Solutions or First Rinsate start->liquid_waste Is it liquid? labware_waste Contaminated Sharps, Gloves, or Labware start->labware_waste Is it contaminated disposables? collect_solid Collect in a sealed, compatible container. solid_waste->collect_solid collect_liquid Collect in a sealed, leak-proof container with secondary containment. liquid_waste->collect_liquid collect_labware Place in a designated, puncture-resistant container or labeled bag. labware_waste->collect_labware label_waste Affix a completed EHS Hazardous Waste Label. collect_solid->label_waste collect_liquid->label_waste collect_labware->label_waste store Store in a designated satellite accumulation area. label_waste->store pickup Contact EHS for Waste Pickup store->pickup

Caption: Decision workflow for the safe segregation and disposal of various this compound waste streams.

Step 2: Labeling, Storage, and Requesting Disposal

Accurate labeling is a regulatory requirement and is essential for the safety of everyone in the laboratory and for the EHS personnel who will handle the waste.

  • Labeling: As soon as you begin collecting waste, affix a properly completed EHS Hazardous Waste Label to the container. The label must include the full chemical name ("this compound"), the CAS number (23853-09-0), an estimate of the concentration and volume, and the primary hazards (e.g., "Irritant," "Handle with Care").[4]

  • Storage: Store the labeled waste container in a designated, secure area within your laboratory, often called a Satellite Accumulation Area. This area should be away from drains and sources of ignition.

  • Disposal Request: Once the container is full, or if you are discontinuing the research, schedule a waste pickup with your institution's EHS department.[4][5] Do not accumulate large quantities of waste in the lab.[5]

Protocol for Decontaminating Glassware and Equipment

Properly cleaning equipment that has been in contact with this compound is crucial to prevent cross-contamination of future experiments and ensure personnel safety.

  • Gross Contamination Removal: If possible, physically remove any significant solid or liquid residue from the equipment. This material should be disposed of as hazardous waste.[8]

  • Initial Solvent Rinse (Triple Rinse Method): Rinse the glassware or equipment three times with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone). The first rinsate must be collected and disposed of as hazardous liquid waste along with your other this compound solutions.[5][6] Subsequent rinses may often be disposed of as regular solvent waste, but consult your EHS office for specific guidance.

  • Detergent Wash: After the solvent rinse, wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and water.[8]

  • Final Water Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air-dry completely in a ventilated area, such as a fume hood, before reuse or storage.[3]

Managing Spills and Empty Containers

Spill Response:

In the event of a spill, prioritize safety.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area according to the decontamination protocol above.

Disposal of "Empty" Containers:

A chemical container is not considered empty until it has been properly decontaminated.

  • Rinse Thoroughly: Triple rinse the empty container with a suitable solvent, collecting the first rinsate as hazardous waste.[5][6]

  • Air Dry: Allow the container to air-dry completely in a fume hood.[3]

  • Deface Label: Completely remove or obliterate the original chemical label to prevent confusion.[3][5]

  • Dispose: Once clean and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream.[3][5]

Summary: Disposal Best Practices

For quick reference, the following table summarizes the essential do's and don'ts for managing this compound waste.

Do'sDon'ts
DO treat all this compound waste as hazardous.DON'T pour any amount of this chemical down the drain.[5]
DO collect waste in compatible, sealed, and properly labeled containers.[4][5][6]DON'T mix this compound waste with incompatible chemicals.[5]
DO collect the first rinsate from glassware cleaning as hazardous waste.[5][6]DON'T leave waste containers open to the air.[5]
DO store waste in a designated satellite accumulation area with secondary containment.[5]DON'T dispose of "empty" containers without triple rinsing them first.[3][6]
DO contact your institution's EHS department for pickup and final disposal.[4][5]DON'T accumulate more than 10 gallons of hazardous waste in your lab.[5]

By adhering to these procedures, you contribute to a culture of safety, protect the environment, and ensure that your institution remains in compliance with all relevant regulations. Your diligence in the proper disposal of research chemicals is a hallmark of a responsible and expert scientific professional.

References

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  • SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture. GL Sciences Inc. [Link]

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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling DAMPA Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: A Scientist's First Line of Defense

When a chemical's toxicological properties are not fully characterized, it must be treated as potentially hazardous.[1] This approach, known as the precautionary principle, dictates that we assume a higher level of risk and implement more stringent safety measures. The recommendations in this guide are based on an analysis of the known hazards of related chemical classes—specifically pteridine derivatives and aminobenzoic acid esters—and general best practices for handling compounds of unknown toxicity.[3][4][5][6]

Core Personal Protective Equipment (PPE) for DAMPA Methyl Ester

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with chemical hazards.[7][8][9][10] The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.

Body Part Recommended PPE Specifications and Best Practices
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene)The inner glove provides a second barrier in case the outer glove is breached. Ensure gloves are rated for protection against esters and aromatic compounds. Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination is suspected.[11]
Body Laboratory coat (fully buttoned) or chemical-resistant gownA laboratory coat made of a flame-resistant and chemically inert material is essential. For tasks with a higher risk of splashes, a chemical-resistant gown or apron should be worn over the lab coat.[9][11]
Eyes & Face Safety goggles with side shields or a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.[7][9][11]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Given the unknown inhalation toxicity, respiratory protection is crucial, especially when handling the solid compound or preparing solutions. The specific type of respirator should be determined by a formal risk assessment. At a minimum, an N95 respirator should be used. For procedures that may generate aerosols, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, is recommended.
Feet Closed-toe, chemical-resistant shoesShoes should be made of a non-porous material to prevent absorption of any spills. Shoe covers may be used for added protection.[9][11]

Operational Plans: From Preparation to Disposal

A systematic approach to handling this compound is critical to minimizing exposure risk. The following sections provide step-by-step guidance for key laboratory operations.

Donning and Doffing of PPE: A Critical Workflow

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Figure 1. A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.
Spill Management: A Rapid Response Protocol

In the event of a spill, a pre-planned response is essential to ensure safety and minimize environmental impact.

Immediate Actions:

  • Alert personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate the area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Assess the situation: From a safe distance, identify the spilled material and the extent of the spill.

Spill_Response Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Spill->Alert Assess 2. Assess Spill from Safe Distance Alert->Assess DonPPE 3. Don Appropriate PPE Assess->DonPPE Contain 4. Contain the Spill (Use absorbent pads/granules) DonPPE->Contain Neutralize 5. Neutralize (if applicable) Contain->Neutralize Collect 6. Collect Absorbed Material (Use non-sparking tools) Neutralize->Collect Decontaminate 7. Decontaminate Spill Area Collect->Decontaminate Dispose 8. Dispose of Waste (Follow hazardous waste procedures) Decontaminate->Dispose

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